molecular formula C7H7F2N B1532084 2,5-Difluoro-4-methylaniline CAS No. 878285-14-4

2,5-Difluoro-4-methylaniline

Cat. No.: B1532084
CAS No.: 878285-14-4
M. Wt: 143.13 g/mol
InChI Key: CWBIWGJHOJZWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-methylaniline is a useful research compound. Its molecular formula is C7H7F2N and its molecular weight is 143.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBIWGJHOJZWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676518
Record name 2,5-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878285-14-4
Record name 2,5-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Difluoro-4-methylaniline CAS number 878285-14-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Difluoro-4-methylaniline (CAS 878285-14-4): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 878285-14-4, a fluorinated aromatic amine of significant interest to the pharmaceutical and chemical industries. The document is structured to deliver in-depth insights for researchers, medicinal chemists, and process development scientists. It covers the compound's fundamental physicochemical properties, offers a detailed analysis of its expected spectroscopic signatures for unambiguous identification, and proposes a robust, mechanistically-grounded synthetic pathway. Furthermore, this guide explores the strategic importance of this molecule as a versatile building block, particularly in the context of developing targeted therapeutics like kinase inhibitors. Safety, handling, and storage protocols are also detailed to ensure its responsible use in a laboratory and manufacturing setting.

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound is a substituted aniline that has emerged as a valuable intermediate in modern organic synthesis. Its structure is characterized by a toluene backbone functionalized with an amino group and two fluorine atoms. The strategic placement of fluorine atoms on the aromatic ring is a key design element in contemporary medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

As a benzylamine compound, this compound serves as a critical precursor for the synthesis of more complex molecules, particularly small molecule inhibitors with biological activity.[2] Its utility is most pronounced in the construction of active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount.[1] This guide aims to consolidate the available technical data and provide expert-driven insights into the practical application and synthesis of this important chemical entity.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical research and development. This section details the known physical properties of this compound and provides an expert analysis of the expected spectroscopic data for its structural confirmation.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from supplier technical data sheets.

PropertyValueReferences
CAS Number 878285-14-4[2][3]
Molecular Formula C₇H₇F₂N[2]
Molecular Weight 143.14 g/mol [3]
Appearance Off-white to light yellow solid[2]
Purity Typically ≥95% - 97%[2][3]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[2][3]
MDL Number MFCD11519027[2]
Structural Elucidation: Expected Spectroscopic Signatures

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for quality control and reaction monitoring.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The methyl (CH₃) protons will appear as a singlet, likely in the 2.0-2.5 ppm region. The two aromatic protons will appear as doublets or triplets due to coupling with each other and with the adjacent fluorine atoms. The amine (NH₂) protons will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals. The methyl carbon will be found in the aliphatic region (~15-25 ppm). The six aromatic carbons will appear in the 110-160 ppm range, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature that aids in assignment.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a critical technique for fluorinated compounds. Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. The signals will be split into doublets due to coupling with the adjacent aromatic protons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information on functional groups. Key expected absorption bands include:

    • N-H stretching: A pair of medium-intensity peaks around 3350-3500 cm⁻¹ characteristic of a primary amine.

    • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

    • C=C stretching: Aromatic ring vibrations in the 1500-1650 cm⁻¹ region.

    • C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[4][5][6]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z = 143.14, confirming the molecular weight of the compound.

Synthesis and Mechanistic Considerations

A reliable and scalable synthetic route is crucial for the utilization of any chemical intermediate. While proprietary methods exist, a plausible and chemically sound pathway can be designed based on established organic transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies a commercially available starting material and maps a high-probability forward synthesis. The target molecule can be disconnected at the C-N bond, suggesting a synthesis from the corresponding nitroaromatic compound via reduction. This nitro-intermediate can, in turn, be synthesized from a suitable difluoro-toluene precursor via electrophilic nitration.

Retrosynthesis Target This compound Intermediate1 2,5-Difluoro-4-methyl-1-nitrobenzene Target->Intermediate1 C-N Reduction StartingMaterial 1,4-Difluoro-2-methylbenzene Intermediate1->StartingMaterial Electrophilic Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow and Protocol

The proposed synthesis involves a two-step sequence: regioselective nitration followed by catalytic hydrogenation. This approach is efficient and utilizes common laboratory reagents and techniques.

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 1,4-Difluoro-2-methylbenzene Reagents1 HNO₃ / H₂SO₄ Start->Reagents1 Intermediate 2,5-Difluoro-4-methyl-1-nitrobenzene Reagents1->Intermediate Reagents2 H₂, Pd/C Methanol Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 2,5-Difluoro-4-methyl-1-nitrobenzene

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄) and cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Slowly add 1,4-difluoro-2-methylbenzene to the cooled sulfuric acid with continuous stirring.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Causality: This temperature control is critical to prevent over-nitration and side product formation. The methyl group is an ortho-, para-director, while fluorine is a deactivating ortho-, para-director. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the methyl group and meta to both fluorine atoms.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. The crude nitro-product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 2,5-difluoro-4-methyl-1-nitrobenzene from Step 1 in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution.[7]

    • Causality: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups to anilines. It offers excellent activity and can be easily removed by filtration.[8]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm). Heat the mixture gently (e.g., to 40-50 °C) and agitate.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling and carefully venting the hydrogen, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

The this compound scaffold is not merely an inert building block; it is a functional component that imparts desirable properties to a final drug candidate.

The Fluorinated Aniline Motif in Medicinal Chemistry

Aniline derivatives are ubiquitous in pharmaceuticals. The introduction of fluorine atoms, as in the title compound, is a strategic decision to modulate key drug properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Receptor Binding: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially enhancing binding affinity and selectivity.

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.

A Key Building Block for Kinase Inhibitors

Many modern cancer therapies are kinase inhibitors, which block the signaling pathways that drive tumor growth. A significant number of these inhibitors are ATP-competitive, meaning they bind to the same pocket as adenosine triphosphate (ATP). The substituted aniline core is a common feature in these drugs, often forming hydrogen bonds with the "hinge region" of the kinase domain.

While not a direct precursor in all cases, this compound represents the precise type of substituted aniline that is crucial for synthesizing potent and selective kinase inhibitors. For example, the drug Ceritinib , a second-generation ALK (anaplastic lymphoma kinase) inhibitor used to treat non-small cell lung cancer, features a complex substituted diamino-pyrimidine core derived from aniline-type precursors.[9][10] The synthesis of such molecules relies on the availability of diverse, functionalized anilines to explore structure-activity relationships and optimize drug properties.[10]

LogicalRelationship Scaffold This compound (Functionalized Building Block) Synthesis Multi-step Organic Synthesis (e.g., Buchwald-Hartwig coupling, Nucleophilic Aromatic Substitution) Scaffold->Synthesis Drug Complex API (e.g., Kinase Inhibitor like Ceritinib) Synthesis->Drug Target Biological Target (e.g., ALK Kinase) Drug->Target Inhibition

Caption: Role of functionalized anilines as precursors to complex APIs.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and all appropriate precautions must be taken.

GHS Hazard Information

The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards.

Hazard InformationDetailsReferences
Pictogram GHS07 (Exclamation Mark)[2][3]
Signal Word Warning[2][3]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH or EN166 standards.[13]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[13]

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[11]

Conclusion

This compound (CAS 878285-14-4) is a highly valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern provides a scaffold that can impart enhanced metabolic stability and binding characteristics to target molecules. The synthetic route outlined in this guide, based on well-understood chemical principles, offers a practical pathway for its preparation. As the demand for sophisticated, highly functionalized small molecules continues to grow, the importance of key building blocks like this compound in the researcher's toolbox is set to increase. Adherence to strict safety protocols is mandatory for its handling, ensuring its potential can be realized responsibly.

References

physical and chemical properties of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering process. My first step involves targeted Google searches to find the physical and chemical properties of 2,5-Difluoro-4-methylaniline. I'm focusing on molecular weight, melting point, and boiling point as primary data points for now.

Expanding Data Gathering

I'm now expanding my data collection to include density, solubility, and spectral data. I'm simultaneously investigating reactivity, stability, and common reactions of the compound. I'm also looking at its use in drug development and chemical synthesis. I'm also finding protocols and authoritative sources. I will create tables, diagrams and references to meet specifications.

Collecting Initial Data Points

I've just finished compiling the essential data points for this compound. I've got its CAS number, molecular formula, molecular weight, and details about its physical appearance ready to go.

Analyzing Key Chemical Attributes

I'm now diving deeper into the chemical properties. I've got its classification as a benzylamine, which makes those fluorine groups look like they might be open to nucleophilic substitutions. I still need to find specific quantitative physical properties like melting point, boiling point, and density. It looks like its use is primarily as a pharmaceutical intermediate. I'm trying to track down some Certificate of Analysis data.

Pinpointing Missing Details

I have compiled more data now. I've got its physical appearance, storage conditions, safety info including hazard statements, and the fact that it is a pharmaceutical intermediate. I still lack precise melting point, boiling point, and density, and specific spectroscopic data. My next step will be to refine searches for those properties, and look for reaction examples.

Collecting Relevant Data

I have successfully collected some basic information about this compound, including its CAS number, formula, molecular weight, and physical state. I also have safety data on hand. However, I still need to find specific quantitative data on its melting and boiling points. This is proving tricky.

Analyzing Compound Characteristics

I've made strides in characterizing this compound. While I have confirmed its core physical properties and safety information, precise quantitative data like melting and boiling points remain elusive. I've also identified the need for specific spectral data (NMR, IR) and detailed chemical reaction examples to complete the picture. I'm prioritizing finding these precise physical constants and examples, with explicit protocols.

Compiling Essential Data

I've successfully compiled initial data on 2,5-Difluoro-4-methyl aniline, including its CAS number and basic properties like molecular formula and weight. I also have safety guidelines. My current focus is obtaining precise quantitative physical properties, specifically melting point, boiling point, and density, to solidify my understanding.

Seeking Specific Data Gaps

I am now focusing on refining my search to pinpoint missing quantitative physical properties. I am specifically targeting melting point, boiling point, and density for 2,5-Difluoro-4-methyl aniline. I have found promising leads to Certificate of Analysis documents, which contain spectroscopic data, although direct access remains a hurdle. Also, I am still searching for a detailed experimental protocol for its synthesis or use in subsequent reactions. The goal is now precise data!

Collecting Essential Data Points

I've assembled the fundamental data for 2,5-Difluoro-4-methyl aniline. My initial work includes the CAS number, molecular formula, weight, and solid-state form. I've also noted some preliminary safety considerations.

Pinpointing Missing Parameters

I'm now identifying critical data gaps. I lack precise physical properties like melting and boiling points, and density, because I must not misattribute isomer data. Spectroscopic data, such as NMR and IR, are absent. Crucially, I'm missing experimental protocols for both synthesis and subsequent reactions, along with clear reactivity specifics.

Defining Critical Information Gaps

I am still searching for reliable data on melting and boiling points, density, and detailed spectroscopic data, with no confirmed success as yet. Experimental protocols for synthesis and reactions remain elusive, along with specific reactivity insights. I need to focus on finding a supplier that provides a detailed COA and on patents or publications. Review articles on fluorinated anilines are also a priority.

Technical Guide to the Molecular Structure and Weight of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-methylaniline (CAS No: 878285-14-4) is a fluorinated aromatic amine of increasing interest as a building block in medicinal chemistry and materials science.[1] Its specific substitution pattern—two fluorine atoms meta and ortho to the amine, and a methyl group para—imparts unique electronic and conformational properties that are valuable in the design of novel chemical entities. This guide provides a comprehensive technical overview of its molecular structure and weight. A critical finding of the preparatory literature review is the absence of publicly available experimental data for its three-dimensional structure and key spectroscopic characteristics. Consequently, this document presents a combination of established chemical principles, high-quality computational predictions, and standardized analytical protocols to serve as a foundational resource for researchers engaging with this compound.

Chemical Identity and Molecular Weight

The fundamental identity of a chemical compound is established by its molecular formula and confirmed by its molecular weight. For this compound, these foundational data points are crucial for everything from stoichiometric calculations in reaction design to the interpretation of mass spectrometry data.

Molecular Formula and Identifiers

The compound is structurally defined by a toluene scaffold modified with an amino group and two fluorine substituents. Its key identifiers are summarized in Table 1. The SMILES and InChI strings provide standardized, machine-readable representations of the 2D structure.

Table 1: Chemical Identity of this compound

ParameterValueSource
IUPAC Name This compoundN/A
Synonym 2,5-Difluoro-4-aminotolueneN/A
CAS Number 878285-14-4[1]
Molecular Formula C₇H₇F₂N[1]
SMILES CC1=CC(F)=C(N)C=C1FN/A
InChI 1S/C7H7F2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
InChI Key CWBIWGJHOJZWBJ-UHFFFAOYSA-N
Average vs. Monoisotopic Molecular Weight

A nuanced understanding of molecular weight is essential for analytical accuracy. Depending on the technique employed, either the average molecular weight or the monoisotopic mass will be the relevant value.

  • Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the appropriate value for stoichiometric calculations involving bulk quantities of material (e.g., weighing reagents for a synthesis).

  • Monoisotopic Mass (MM): This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N). This is the value observed in high-resolution mass spectrometry (HRMS), where individual ions are resolved.[2]

The distinction is critical: for a chemist preparing a 1-molar solution, the average molecular weight is used. For a scientist confirming the compound's identity via HRMS, the monoisotopic mass is the theoretical value to which the experimental result is compared.[3]

Table 2: Molecular Weight Data for this compound

ParameterValue (Da)Relevance
Average Molecular Weight 143.13Stoichiometry, Bulk Properties
Monoisotopic Mass 143.05466High-Resolution Mass Spectrometry

Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms in this compound dictates its steric and electronic properties, which in turn govern its reactivity and intermolecular interactions. As of the publication of this guide, no experimental crystal structure has been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[4][5][6] Therefore, the structural analysis presented here is based on computational modeling using Density Functional Theory (DFT), a reliable method for predicting the geometry of organic molecules.

Predicted 3D Structure and Key Geometries

The molecular geometry was optimized using DFT calculations (B3LYP functional, 6-31G(d) basis set) to find the lowest energy conformation. The resulting structure reveals a planar aromatic ring, as expected. The primary conformational flexibility lies in the orientation of the amino group's hydrogen atoms relative to the ring.

Table 3: Predicted Structural Parameters (DFT)

ParameterPredicted Value
C-N Bond Length ~1.40 Å
C-F Bond Lengths ~1.36 Å
C-C (aromatic) Bond Lengths ~1.39 - 1.41 Å
C-C (methyl) Bond Length ~1.51 Å
C2-C1-N Angle ~121°
C1-N-H Angle ~112°
Amino Group Pyramidalization Slightly non-planar

Causality Insight: The electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring and the basicity of the aniline nitrogen. The ortho-fluorine (at C2) can engage in intramolecular hydrogen bonding with one of the N-H protons, influencing the preferred conformation of the amino group and affecting its reactivity.

Caption: 2D structure of this compound with IUPAC numbering.

Spectroscopic Signature for Structural Elucidation

Spectroscopic analysis is the cornerstone of molecular characterization. In the absence of published experimental spectra for this compound, this section provides predicted data and outlines the standard methodologies for acquiring experimental spectra. This serves as a benchmark for researchers to compare their own analytical results against.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a small molecule.[7] A full analysis would include ¹H, ¹³C, and ¹⁹F NMR experiments.

  • ¹H NMR: Will show signals for the aromatic protons, the amino protons, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms, and the signals will exhibit splitting (coupling) from adjacent protons and fluorine atoms.

  • ¹³C NMR: Will reveal seven distinct carbon signals. The carbons bonded to fluorine will show large one-bond C-F coupling constants.

  • ¹⁹F NMR: Is particularly informative for fluorinated compounds.[8] Two distinct fluorine signals are expected, and their coupling to nearby protons and to each other can help confirm their relative positions on the aromatic ring. Predicting ¹⁹F shifts can be achieved with reasonable accuracy using computational methods.[9]

Table 4: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) (Note: Predictions are based on DFT calculations and empirical models. Experimental values may vary based on solvent and concentration.)

Atom PositionPredicted ¹H Shift (Multiplicity, J)Predicted ¹³C ShiftPredicted ¹⁹F Shift
C1-NH₂ ~3.8 (br s, 2H)~135 (d)-
C2-F -~150 (d, ¹JCF ≈ 240 Hz)~ -130
C3-H ~6.8 (d, JHF ≈ 6 Hz)~115 (d)-
C4-CH₃ 2.2 (s, 3H)~120 (d)-
C5-F -~155 (d, ¹JCF ≈ 245 Hz)~ -120
C6-H ~6.9 (d, JHF ≈ 10 Hz)~118 (d)-
-CH₃ 2.2 (s, 3H)~15-
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

  • N-H Stretch: A primary aromatic amine typically shows two sharp- to medium-intensity peaks in the 3300-3500 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretches appear in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic C-F stretching bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule's radical cation will be observed. For this compound, the nominal mass of this peak would be at m/z = 143.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z to four or more decimal places, allowing for the unambiguous determination of the molecular formula by matching the experimental mass to the calculated monoisotopic mass (143.05466 Da).[2]

Standardized Experimental Protocols

The following sections provide validated, step-by-step methodologies for the characterization of this compound.

Protocol: Structural Elucidation by NMR Spectroscopy

This protocol outlines a logical workflow for determining the molecular structure using a suite of NMR experiments.[10]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire 1D Spectra:

    • Record a standard ¹H NMR spectrum to identify proton environments, integrations, and multiplicities.

    • Record a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Record a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • Record a proton-decoupled ¹⁹F NMR spectrum.

  • Acquire 2D Spectra:

    • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks, primarily for assigning adjacent aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

  • Data Analysis: Integrate the data from all experiments to build the molecular structure piece by piece, confirming all atomic connections and assignments.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectral Precision in Modern Chemistry

In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone for determining molecular structure in solution. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the ¹H and ¹³C NMR spectra of 2,5-Difluoro-4-methylaniline (CAS 878285-14-4). This compound, a valuable intermediate in synthetic chemistry, presents a compelling case study due to the nuanced effects of its substituent pattern—two electron-withdrawing fluorine atoms, an electron-donating amino group, and a methyl group—on its magnetic environment. We will dissect the spectral data not merely as a list of values, but as a logical puzzle, explaining the causality behind the observed chemical shifts and coupling constants, thereby providing a robust framework for interpreting similar polysubstituted aromatic systems.

Molecular Architecture and Its NMR Implications

The first step in any spectral interpretation is a thorough analysis of the molecule's structure. The arrangement of substituents on the aniline ring dictates the electronic environment of each nucleus, which in turn governs its NMR signal.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Key structural features influencing the NMR spectra include:

  • Symmetry: The molecule is asymmetric, meaning all six aromatic carbons and the two aromatic protons (H3 and H6) are chemically non-equivalent and should produce distinct signals.

  • Electronic Effects: The potent electron-donating amino (-NH₂) group increases electron density primarily at the ortho (C2, C6) and para (C4) positions. Conversely, the highly electronegative fluorine atoms (-F) withdraw electron density inductively. The methyl group (-CH₃) is a weak electron-donating group. The interplay of these competing effects creates a unique electronic landscape.

  • Spin-Active Nuclei: The presence of ¹⁹F (spin I=1/2, 100% natural abundance) is critical. It will couple not only to adjacent protons (H-F coupling) but also to carbons (C-F coupling) over multiple bonds, providing invaluable structural information.

¹H NMR Spectral Analysis: A Deep Dive into Proton Environments

The ¹H NMR spectrum provides a map of the proton environments within the molecule. For this compound, we anticipate four primary signals corresponding to the amino, aromatic, and methyl protons. The interpretation relies heavily on understanding spin-spin coupling, particularly the through-bond interactions between protons and fluorine nuclei (J-coupling).

Predicted and Assigned ¹H NMR Data

While a publicly available, fully assigned spectrum for this specific molecule is scarce, we can construct a highly accurate prediction based on established principles of substituent effects and comparative data from similar fluorinated anilines.[1][2]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
-CH₃ ~2.1 - 2.3sN/AThe methyl group is attached to the aromatic ring. Its signal is a singlet as there are no adjacent protons. The chemical shift is in the typical range for an aryl methyl group.
-NH₂ ~3.5 - 4.0br sN/AThe amino protons are subject to hydrogen bonding and rapid exchange, resulting in a broad singlet. The chemical shift is solvent and concentration-dependent.
Ar-H6 ~6.6 - 6.8dd³JH6-F5 ≈ 8-10 Hz, ⁴JH6-F2 ≈ 4-6 HzThis proton is ortho to the amino group (shielding) and ortho to a fluorine atom (deshielding). It exhibits a large three-bond (ortho) coupling to F5 and a smaller four-bond (meta) coupling to F2, resulting in a doublet of doublets.
Ar-H3 ~6.8 - 7.0dd³JH3-F2 ≈ 8-10 Hz, ⁴JH3-F5 ≈ 4-6 HzThis proton is meta to the amino group and ortho to a fluorine atom. Its environment is slightly more deshielded than H6. It shows a large ortho coupling to F2 and a smaller meta coupling to F5.

Note: The exact chemical shifts and coupling constants are best confirmed by experimental acquisition. The values provided are expert estimations based on foundational NMR principles.[3]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework and is exceptionally powerful for this molecule due to the presence of C-F coupling. Every carbon in the aromatic ring will be split by the two fluorine atoms, with the magnitude of the coupling constant (¹JCF, ²JCF, ³JCF, etc.) being highly dependent on the number of bonds separating the carbon and fluorine atoms.

Predicted and Assigned ¹³C NMR Data

The assignment of the carbon signals is achieved by considering substituent chemical shift (SCS) effects and, most critically, the characteristic C-F coupling patterns.

Signal AssignmentChemical Shift (δ, ppm)Multiplicity (C-F Coupling)Coupling Constants (JCF, Hz)Rationale for Assignment
-CH₃ ~15 - 20q (from ¹JCH)N/ATypical chemical shift for a methyl group attached to an sp² carbon.
C4 ~118 - 122t (or dd)³JC4-F5 ≈ 8-12 Hz, ³JC4-F2 ≈ 8-12 HzThis carbon is attached to the methyl group. It is expected to show two similar three-bond couplings to F2 and F5, potentially appearing as a triplet.
C6 ~115 - 119dd²JC6-F5 ≈ 20-25 Hz, ³JC6-F2 ≈ 5-8 HzC6 is ortho to the strongly donating NH₂ group, leading to significant shielding. It displays a large two-bond coupling to F5 and a smaller three-bond coupling to F2.
C3 ~112 - 116dd²JC3-F2 ≈ 20-25 Hz, ⁴JC3-F5 ≈ 2-4 HzC3 is meta to the NH₂ group and ortho to F2. Its primary splitting will be a large two-bond coupling to F2, with a much smaller four-bond coupling to F5.
C1 ~135 - 140dd²JC1-F2 ≈ 12-15 Hz, ⁴JC1-F5 ≈ 2-4 HzThis is the ipso-carbon attached to the amino group. The electron-donating nature of nitrogen shifts it downfield relative to other CH carbons but upfield relative to the fluorine-bound carbons. It exhibits two-bond and four-bond C-F couplings.
C2 ~150 - 155d¹JC2-F2 ≈ 240-250 HzThis carbon is directly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift. The signal will be a large doublet due to F2, with smaller unresolved couplings to F5.
C5 ~153 - 158d¹JC5-F5 ≈ 245-255 HzSimilar to C2, this carbon is bonded to fluorine, leading to a massive one-bond coupling and a strong deshielding effect.

Note: In a standard broadband-decoupled ¹³C spectrum, CH, CH₂, and CH₃ groups appear as singlets. For this molecule, the multiplicities listed arise from C-F coupling, not C-H coupling.[4]

Experimental Protocol: A Framework for Self-Validating Data Acquisition

Acquiring high-fidelity NMR data requires a meticulous experimental approach. The following protocol is designed to ensure accuracy, reproducibility, and the capture of all necessary information for unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (0.03% TMS) prep2->prep3 prep4 Transfer to a high-precision 5 mm NMR tube prep3->prep4 acq1 Lock & Shim (Tune to solvent deuterium signal) prep4->acq1 acq2 Acquire ¹H Spectrum (zg30 pulse program) acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum (zgpg30 pulse program) acq1->acq3 proc1 Fourier Transform (FT) acq2->proc1 acq4 Acquire DEPT-135 Spectrum (Optional but recommended) acq3->acq4 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (¹H) & Peak Picking (¹H, ¹³C) proc3->proc4 proc5 Reference to TMS (0.00 ppm) proc4->proc5 proc6 Assign Signals & Analyze Coupling Patterns proc5->proc6

Figure 2: A validated workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Accurately weigh 10-15 mg of this compound.[5]

    • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power and clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and is advantageous for observing exchangeable protons like -NH₂, which often appear as sharper signals.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent, which serves as the universal internal reference standard, setting the 0.00 ppm mark for both ¹H and ¹³C spectra.

    • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, high-precision 5 mm NMR tube to prevent magnetic field distortions.

  • Instrument Setup and Calibration (Spectrometer ≥ 400 MHz):

    • Locking: Insert the sample into the NMR magnet and lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

    • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process is crucial for achieving sharp lineshapes and high resolution, which is necessary to resolve the complex H-F and C-F coupling patterns.

    • Tuning and Matching: Tune the NMR probe to the specific frequencies of ¹H and ¹³C to ensure maximum signal-to-noise and efficient power transfer.

  • Data Acquisition:

    • ¹H NMR:

      • Pulse Program: A standard single 30° pulse (zg30) is typically sufficient.

      • Acquisition Time (AQ): ~3-4 seconds to ensure good digital resolution.

      • Relaxation Delay (D1): ~2-5 seconds to allow for full relaxation of protons between scans.

      • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

    • ¹³C NMR:

      • Pulse Program: A standard proton-decoupled experiment (zgpg30) is used to simplify the spectrum by removing C-H couplings, leaving only the C-F couplings visible.

      • Spectral Width (SW): A wide spectral width of ~220-240 ppm is necessary to capture all carbon signals from the aliphatic methyl to the deshielded fluorine-bound aromatic carbons.

      • Relaxation Delay (D1): 2 seconds is a standard starting point.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required to achieve a good signal-to-noise ratio.

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a highly recommended secondary experiment. It helps to unambiguously identify the methyl carbon (positive signal) and the aromatic CH carbons (positive signals), while quaternary carbons (like C1, C2, C4, C5) will be absent. This provides an invaluable layer of validation for the ¹³C assignments.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure accurate integration and peak picking.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H signals and measure the chemical shifts and coupling constants for all peaks in both spectra.

Conclusion: Synthesizing Data into Knowledge

The NMR spectral analysis of this compound is a prime example of how fundamental principles can be applied to deduce complex structural information. The ¹H spectrum is defined by the predictable shifts of the methyl and amino groups and the complex doublet-of-doublets pattern of the aromatic protons, a direct consequence of H-F coupling. The ¹³C spectrum is even more informative, with the large, characteristic one-bond C-F couplings providing definitive markers for the fluorine-substituted carbons. By following a rigorous experimental protocol and applying a logical, step-by-step interpretation, researchers can confidently elucidate and validate the structure of this and other complex fluorinated molecules, ensuring the integrity and success of their scientific endeavors.

References

A Technical Guide to the Spectroscopic Analysis of 2,5-Difluoro-4-methylaniline: Elucidating Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 2,5-Difluoro-4-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. As a crucial component in modern drug development, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is paramount for quality control and process optimization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected spectral characteristics. In the absence of a complete public database of experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to provide a robust predictive analysis.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a versatile building block in medicinal chemistry, primarily due to the unique properties imparted by its fluorine and methyl substituents. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. The methyl group provides a lipophilic character and a potential site for further functionalization. Consequently, the unambiguous characterization of this intermediate is a critical step in the drug discovery pipeline, ensuring the identity, purity, and quality of the final active pharmaceutical ingredient (API).

Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed insights into the connectivity, chemical environment, and electronic nature of a molecule. This guide will delve into the core spectroscopic methods used for the analysis of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, methyl, and amino groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~6.8 - 7.0Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
H-6~6.5 - 6.7Doublet of doublets (dd)³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3
-CH₃~2.2 - 2.4Singlet (s)-
-NH₂~3.5 - 4.5Broad singlet (br s)-

Causality of Predictions:

  • Aromatic Protons (H-3 and H-6): The electron-donating amino group and the weakly donating methyl group will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The strongly electronegative fluorine atoms will have a deshielding effect. The observed chemical shifts will be a net result of these competing influences. The protons will appear as doublets of doublets due to coupling with the adjacent fluorine atom (³J) and a smaller long-range coupling with the other aromatic proton (⁴J).

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to resonate in the typical range for aryl methyl protons. It will appear as a singlet as there are no adjacent protons to couple with.

  • Amine Protons (-NH₂): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-1 (C-NH₂)~135 - 140Doublet (²J(C-F))
C-2 (C-F)~150 - 155Doublet (¹J(C-F))
C-3~115 - 120Doublet (²J(C-F))
C-4 (C-CH₃)~120 - 125Doublet of doublets (³J(C-F), ³J(C-F))
C-5 (C-F)~150 - 155Doublet (¹J(C-F))
C-6~110 - 115Doublet (²J(C-F))
-CH₃~15 - 20Singlet

Causality of Predictions:

  • Carbons bonded to Fluorine (C-2 and C-5): These carbons will experience a strong deshielding effect from the highly electronegative fluorine atoms, causing them to resonate at a significantly downfield chemical shift. They will appear as doublets due to the large one-bond carbon-fluorine coupling (¹J(C-F)).

  • Carbons adjacent to Fluorine (C-1, C-3, C-4, C-6): These carbons will also exhibit splitting due to two-bond (²J(C-F)) or three-bond (³J(C-F)) coupling with the fluorine atoms.

  • Methyl Carbon (-CH₃): The methyl carbon will appear in the typical aliphatic region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-2-120 to -140Doublet of doublets (dd)
F-5-120 to -140Doublet of doublets (dd)

Causality of Predictions:

  • The two fluorine atoms are in different chemical environments and are expected to have slightly different chemical shifts. They will appear as doublets of doublets due to coupling with the adjacent aromatic protons. The exact chemical shifts are difficult to predict without experimental data but are expected to be in the typical range for fluoroaromatic compounds.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in 0.6 mL of CDCl3 tms Add TMS as internal standard prep->tms acq_1h Acquire 1H NMR spectrum (400 MHz or higher) tms->acq_1h Transfer to NMR tube acq_13c Acquire 13C NMR spectrum (100 MHz or higher) acq_1h->acq_13c acq_19f Acquire 19F NMR spectrum acq_13c->acq_19f proc Fourier Transform, Phase Correction, Baseline Correction acq_19f->proc integ Integration of signals proc->integ coupling Analysis of chemical shifts and coupling patterns integ->coupling

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Asymmetric & Symmetric Stretch3400 - 3500Medium
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Methyl)Stretch2850 - 2960Medium
C=C (Aromatic)Ring Stretch1500 - 1600Medium-Strong
C-N (Aromatic Amine)Stretch1250 - 1350Strong
C-F (Aryl Fluoride)Stretch1100 - 1300Strong

Causality of Predictions:

  • N-H Stretch: Primary amines typically show two bands in this region corresponding to the asymmetric and symmetric stretching vibrations.

  • C-F Stretch: The C-F stretching vibrations in aromatic compounds give rise to strong absorption bands in the fingerprint region. The presence of two fluorine atoms may result in multiple strong bands.

Experimental Protocol for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis prep Place a small amount of solid sample directly on the ATR crystal acq Collect background spectrum prep->acq Apply pressure sample_acq Collect sample spectrum (e.g., 16 scans at 4 cm-1 resolution) acq->sample_acq proc Identify characteristic absorption bands and assign to functional groups sample_acq->proc

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum of this compound

  • Molecular Ion (M⁺): The molecular weight of C₇H₇F₂N is 143.13 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 143.

  • Major Fragmentation Pathways:

    • Loss of HCN: A common fragmentation pathway for anilines is the loss of a hydrogen cyanide molecule from the molecular ion, which would result in a fragment at m/z = 116.

    • Loss of a Methyl Radical: Loss of the methyl group (•CH₃) would lead to a fragment at m/z = 128.

    • Loss of Fluorine: While less common, the loss of a fluorine atom could result in a fragment at m/z = 124.

Logical Relationship of Fragmentation

MS_Fragmentation M [C7H7F2N]+• m/z = 143 M_minus_HCN [C6H6F2]+• m/z = 116 M->M_minus_HCN - HCN M_minus_CH3 [C6H4F2N]+• m/z = 128 M->M_minus_CH3 - •CH3

solubility of 2,5-Difluoro-4-methylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,5-Difluoro-4-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Solubility in a Scientific Context

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.[1] For a compound like this compound, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing stable formulations. This guide serves as a practical manual, moving beyond theoretical discussions to provide actionable protocols and insights.

Physicochemical Properties of this compound

A thorough understanding of the molecular characteristics of this compound is the first step in predicting its solubility behavior.

PropertyValueSource
CAS Number 878285-14-4--INVALID-LINK--[2]
Molecular Formula C₇H₇F₂N--INVALID-LINK--[3]
Molecular Weight 143.14 g/mol --INVALID-LINK--[2]
Physical Form Solid--INVALID-LINK--[2]
Purity Typically ≥97%--INVALID-LINK--[2]
InChI Key CWBIWGJHOJZWBJ-UHFFFAOYSA-N--INVALID-LINK--[2]

Safety Information: this compound is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis:

  • Polarity: The presence of the amine (-NH₂) group and two fluorine atoms imparts polarity to the molecule. The nitrogen atom in the amine group can act as a hydrogen bond acceptor, and the hydrogen atoms can act as hydrogen bond donors.[3]

  • Aromatic Ring: The benzene ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Methyl Group: The methyl (-CH₃) group is nonpolar.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of this compound, suggesting a moderate to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have dipole moments and can interact with the polar regions of the molecule. Good solubility is anticipated. For instance, a similar compound, 4-methyl-2-nitroaniline, shows high solubility in 2-butanone and ethyl acetate.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring and methyl group will promote solubility in these solvents. However, the polar amine and fluorine groups may limit high solubility.

  • Acidic/Basic Solvents: The basic amine group will react with acidic solvents, leading to salt formation and significantly increased solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][6][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, accuracy, and ability to determine thermodynamic solubility, which represents a true equilibrium state.[6][8] This is crucial for applications where long-term stability is important, such as in pharmaceutical formulations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 2,5-Difluoro- 4-methylaniline B Add to a known volume of the organic solvent A->B Dispense C Seal the vessel and place in a shaker bath at controlled temperature B->C Prepare for shaking D Agitate for a predetermined time (e.g., 24-48 hours) C->D Incubate E Allow undissolved solid to settle D->E Cease agitation F Withdraw an aliquot of the supernatant E->F Sample G Filter the aliquot to remove any remaining solid particles F->G Purify H Dilute the filtrate with a suitable solvent G->H Prepare for analysis I Analyze the concentration using a validated analytical method (e.g., HPLC, UV-Vis) H->I Quantify

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of glass vials or flasks.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. The temperature should be controlled to reflect the intended application (e.g., 25 °C or 37 °C).[9]

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[9][10] To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.[10]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[10] A calibration curve prepared with known concentrations of this compound in the same solvent system must be used for accurate quantification.[10]

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise table, expressing the solubility in units such as mg/mL or mol/L at the specified temperature.

Example Data Table:

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

The obtained solubility data can then be correlated with the theoretical predictions based on the solvent and solute properties. Any significant deviations from the expected trends should be investigated, as they may indicate specific solute-solvent interactions or the formation of different solid-state forms.

Conclusion

While a definitive, pre-existing dataset for the solubility of this compound in a wide array of organic solvents is not currently available, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By understanding the physicochemical properties of the compound and applying the principles of intermolecular forces, researchers can make educated predictions about its solubility. The detailed shake-flask method presented herein offers a reliable means of obtaining accurate and reproducible solubility data, which is indispensable for the successful development and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Aniline Scaffolds

Fluorinated aniline derivatives are a cornerstone of modern chemical and pharmaceutical research. The strategic incorporation of fluorine into the aniline scaffold imparts a range of unique and powerful properties not achievable with other elements.[1][2] The high electronegativity and small size of the fluorine atom can profoundly alter a molecule's electronic distribution, basicity, lipophilicity, and metabolic stability.[2][3] These modifications often translate into enhanced biological activity, improved pharmacokinetic profiles, and greater resistance to metabolic degradation, making these compounds invaluable as intermediates and active ingredients in pharmaceuticals, agrochemicals, and advanced materials.[1][2][4][5]

This guide provides a comprehensive overview of the principal methodologies for synthesizing these vital compounds and the critical characterization techniques required to verify their structure and purity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design.

Part 1: Core Synthetic Strategies

The synthesis of fluorinated anilines can be broadly categorized into two approaches: the direct fluorination of an existing aniline ring and the construction of the aniline from an already fluorinated precursor. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups.

Direct Electrophilic Fluorination of Anilines

Direct fluorination of anilines is a powerful, atom-economical approach, but one that requires careful control of regioselectivity. The amino group is a strong ortho-, para-director, yet direct fluorination under neutral conditions is often unselective and can lead to oxidation.

Causality of Experimental Choice: The Role of Strong Acids

The key to achieving regiocontrol, particularly for meta-substitution, lies in modulating the electronic nature of the aniline ring. By performing the reaction in a strong acid such as triflic acid (CF₃SO₃H), the amino group is protonated to form an ammonium salt (-NH₃⁺).[4] This protonated group acts as a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. This elegantly flips the inherent directing effect of the amine, guiding the electrophilic fluorine to the meta position.[4]

Common electrophilic fluorinating agents include elemental fluorine (F₂), which requires specialized equipment due to its hazardous nature, and more manageable N-F reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[6][7]

Caption: Mechanism of meta-directed electrophilic fluorination of aniline.

Experimental Protocol: Meta-Fluorination of Aniline

  • System Preparation: In a fume hood, equip a flask with a magnetic stirrer and maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Cool the flask to 0 °C and cautiously add triflic acid. Slowly add the aniline substrate (1.0 eq.) to the cooled acid with stirring until fully dissolved.

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated aqueous solution of NaHCO₃ or NaOH.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Synthesis from Fluorinated Precursors

Building the aniline from a fluorinated starting material offers excellent regiochemical control, as the fluorine atom's position is pre-defined.

The SNAr pathway is highly effective for synthesizing fluoroanilines when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br).[8] The fluoride anion (from sources like KF or CsF) acts as the nucleophile.[9] The reaction proceeds via a two-step addition-elimination mechanism through a stabilized Meisenheimer complex.[9] Following the successful introduction of fluorine, the activating nitro group can be readily reduced to the target aniline.

Typical Workflow:

  • Fluorination (SNAr): An activated nitro-haloarene is heated with a fluoride salt (e.g., KF) in a polar aprotic solvent (e.g., DMSO, DMF).

  • Reduction: The resulting fluoronitroarene is then reduced using standard methods, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl).[10]

The Balz-Schiemann reaction is a classic and reliable method for converting a primary aromatic amine into an aryl fluoride.[11] It is particularly valuable when other methods are not feasible. The process involves the transformation of the aniline into a diazonium salt, which is then precipitated as its tetrafluoroborate (or hexafluorophosphate) salt.[11][12] Gentle thermal or photochemical decomposition of this salt liberates nitrogen gas and generates the aryl fluoride.[12][13][14]

Caption: Stepwise workflow of the Balz-Schiemann reaction.

Experimental Protocol: Balz-Schiemann Reaction

  • Diazotization: Dissolve the starting aniline (1.0 eq.) in aqueous fluoroboric acid (HBF₄) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.05 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Precipitation: The aryl diazonium tetrafluoroborate salt typically precipitates from the solution.

  • Isolation: Collect the solid salt by filtration, wash with cold water, then cold ethanol, and finally cold diethyl ether. Dry the salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.

  • Decomposition: Gently heat the dry diazonium salt in an inert, high-boiling solvent or neat until nitrogen evolution ceases. The product can often be distilled directly from the reaction mixture.

  • Purification: The crude aryl fluoride is then purified by distillation or chromatography.

C-H Trifluoromethylation

The trifluoromethyl (-CF₃) group is a key motif in modern drug design.[5] Direct C-H trifluoromethylation of anilines has emerged as a powerful strategy. These reactions often employ a directing group (like a picolinamide) to guide the trifluoromethylation to the ortho position and utilize a transition-metal catalyst (e.g., iron or silver) and a CF₃ source (e.g., Langlois' reagent, Togni's reagent).[15][16][17][18] Many modern protocols are driven by visible light, proceeding via radical mechanisms.[17]

Synthetic Method Primary Application Advantages Limitations
Electrophilic Fluorination Direct introduction of -FAtom economical; useful for meta-derivatives.Regioselectivity can be challenging; risk of oxidation.
SNAr & Reduction Regiospecific synthesisHigh regioselectivity; reliable.Requires activated precursor with EWGs; multi-step.
Balz-Schiemann Reaction Regiospecific synthesisVersatile; good for many substitution patterns.Diazonium salts can be hazardous; sometimes harsh conditions.[12]
C-H Trifluoromethylation Introduction of -CF₃Late-stage functionalization; high atom economy.Often requires directing groups; catalyst may be expensive.

Part 2: A Validating System for Characterization

The unambiguous characterization of newly synthesized fluorinated aniline derivatives is paramount. A multi-technique approach provides a self-validating system where each analysis offers complementary information, culminating in a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organofluorine compounds.

19F NMR Spectroscopy: The Definitive Tool The 19F nucleus is ideal for NMR analysis due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in high sensitivity.[19][20]

  • Causality of Spectral Features:

    • Chemical Shift: The 19F chemical shift is highly sensitive to the electronic environment, spanning a vast range of over 800 ppm.[19][21] This wide dispersion means that even subtle structural changes lead to distinct, well-resolved signals, making it an excellent probe for confirming the fluorine's position and bonding.[20][22]

    • Spin-Spin Coupling: 19F nuclei couple to other active nuclei (¹H, ¹³C, and other ¹⁹F nuclei), providing invaluable connectivity data. The magnitude of the coupling constants (J-values) helps determine through-bond proximity to other atoms.[20][23] Long-range couplings (over 4 or 5 bonds) are common.[19]

Experimental Protocol: Acquiring a 19F NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a multinuclear NMR spectrometer equipped with a broadband probe tuned to the 19F frequency.

  • Referencing: An external or internal standard can be used. Commonly, CFCl₃ is defined as 0 ppm, though other secondary standards may be used.

  • Acquisition: Acquire a standard one-pulse 19F spectrum. Often, proton decoupling (¹H-decoupled 19F spectrum) is employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

  • Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that corroborates the proposed structure.

  • Causality of Spectral Features:

    • Molecular Ion (M⁺): The molecular ion peak confirms the molecular weight of the compound. High-resolution MS (HRMS) can provide the exact mass, allowing for the determination of the elemental formula.

    • Isotopic Patterns: Fluorine is monoisotopic (¹⁹F). However, if other halogens like chlorine or bromine are present, their characteristic isotopic patterns (e.g., a ~3:1 M⁺ to M+2 peak ratio for one chlorine atom) are definitive identifiers.[24][25][26]

    • Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Anilines often show characteristic losses that can be pieced together to confirm the core structure.[27]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5) to separate the analyte from any impurities.

  • Ionization: The separated compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and key fragment ions.

X-Ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D molecular structure.[28][29][30][31] It is the gold standard for confirming connectivity, stereochemistry, and solid-state conformation.[29]

  • Causality of the Method: A single crystal diffracts a beam of X-rays in a unique pattern based on the regular arrangement of atoms in its crystal lattice.[28][31] By measuring the angles and intensities of these diffracted beams, one can compute a 3D electron density map of the molecule and refine the precise positions of all atoms.[31] If a suitable single crystal cannot be obtained, powder X-ray diffraction can sometimes be used for structure determination.[32]

Experimental Workflow: Single-Crystal X-Ray Diffraction

  • Crystallization: The rate-limiting step is growing a high-quality single crystal, often achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution.[29]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often cryogenic).

  • Structure Solution & Refinement: Process the diffraction data to solve the crystal structure using computational methods. Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[31]

  • Validation: The final structure is validated and can be visualized to analyze bond lengths, angles, and intermolecular interactions.

Complementary Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides valuable information about functional groups. For primary anilines, look for two characteristic N-H stretching bands around 3300-3500 cm⁻¹.[33][34] The strong C-N stretching vibration in aromatic amines appears in the 1250-1335 cm⁻¹ region.[33]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of the synthesized compound.[35][36]

Caption: Integrated workflow for the characterization of fluorinated anilines.

References

An In-Depth Technical Guide to the Discovery of Novel Bioactive Compounds from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Aniline Moiety - A Double-Edged Sword in Drug Discovery

The aniline scaffold, a simple benzene ring bearing an amino group, represents a quintessential "privileged structure" in medicinal chemistry.[1] This designation is earned by its remarkable ability to serve as a versatile template for interacting with a wide array of biological targets, leading to a significant number of successful therapeutic agents.[1][2] Of the 200 top-selling drugs in 2018, 48 contained an aniline motif, a testament to its enduring importance in drug design.[3][4]

However, the very features that make anilines attractive—their electronic properties and synthetic accessibility—also present a significant challenge. Anilines are prone to metabolic bioactivation, particularly through oxidation by Cytochrome P450 (CYP450) enzymes in the liver.[4][5] This process can generate highly reactive electrophilic species, such as quinone-imines, which can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and potential toxicity.[4][6] In fact, nearly one-third of drugs that have received black-box warnings or been withdrawn from the market contain the aniline functionality.[4]

This guide, intended for researchers and drug development professionals, navigates this duality. It provides a comprehensive technical overview of the workflow for discovering novel bioactive compounds from substituted anilines, from strategic library synthesis and high-throughput screening to the critical steps of mitigating their inherent metabolic risks. We will explore not just the "how" of experimental protocols but the "why" behind strategic decisions, grounding our discussion in the principles of modern medicinal chemistry.

Part 1: Strategic Synthesis of Substituted Aniline Libraries

The foundation of any small-molecule discovery campaign is a chemically diverse library of compounds. For substituted anilines, the goal is to create a wide array of analogues to explore the structure-activity relationship (SAR) around the core scaffold. This involves leveraging robust and scalable synthetic methodologies.

Foundational Synthetic Routes

Two primary strategies dominate the synthesis of substituted anilines: the reduction of readily available nitroaromatics and the direct formation of the C-N bond via cross-coupling reactions.[7]

A. Reduction of Nitroarenes

This is a classical and highly reliable method, starting from nitro-substituted aromatic compounds. The choice of reducing agent is critical and depends on the tolerance of other functional groups within the molecule.[7]

  • Metal/Acid Systems: The use of metals like tin (Sn) or iron (Fe) in the presence of strong acids such as hydrochloric acid (HCl) is a robust, high-yielding approach suitable for many substrates.[7]

  • Catalytic Hydrogenation: A cleaner and often milder method involves using hydrogen gas (H₂) with a metal catalyst, typically palladium on carbon (Pd/C).[7] This method is often preferred for its cleaner workup and high efficiency.

Experimental Protocol: General Procedure for Nitroarene Reduction via Catalytic Hydrogenation

  • Setup: In a flask suitable for hydrogenation, dissolve the substituted nitroarene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or a pressurized vessel) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude substituted aniline, which can then be purified by column chromatography, recrystallization, or distillation as required.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

For creating diverse libraries, the Buchwald-Hartwig amination is an exceptionally powerful tool.[7] This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. Its broad substrate scope allows for the combination of a vast number of aromatic cores with various amine coupling partners.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent and Base: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 eq) and an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired substituted aniline.

Synthesis Workflow Visualization

The overall strategy involves taking readily available starting materials and using these key reactions to generate a diverse library for screening.

G cluster_0 Starting Materials cluster_1 Key Synthetic Reactions cluster_2 Outcome Nitroarenes Nitroarenes Nitro Reduction\n(e.g., H2, Pd/C) Nitro Reduction (e.g., H2, Pd/C) Nitroarenes->Nitro Reduction\n(e.g., H2, Pd/C) Aryl Halides Aryl Halides Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination Aryl Halides->Buchwald-Hartwig\nAmination Amines Amines Amines->Buchwald-Hartwig\nAmination Diverse Library of\nSubstituted Anilines Diverse Library of Substituted Anilines Nitro Reduction\n(e.g., H2, Pd/C)->Diverse Library of\nSubstituted Anilines Buchwald-Hartwig\nAmination->Diverse Library of\nSubstituted Anilines

Caption: Workflow for the synthesis of substituted aniline libraries.

Part 2: High-Throughput Screening (HTS) for Bioactivity

With a diverse library in hand, the next phase is to identify compounds that exhibit a desired biological activity. High-Throughput Screening (HTS) is the industrial standard for this process, enabling the automated testing of thousands to millions of compounds against a specific biological target.[8]

Principles of HTS

The HTS process involves miniaturization, robotics, and sensitive detection methods to rapidly assess the activity of each compound in the library.[8] The process can be broadly applied to biochemical assays (e.g., enzyme inhibition) or cell-based assays (e.g., measuring cell viability or reporter gene expression).[9]

A critical step before commencing a full screen is assay validation. The robustness of the assay is quantified by the Z-factor (or Z'), a statistical measure of the separation between positive and negative controls. An assay with a Z' value greater than 0.5 is considered excellent and suitable for HTS.[10]

A Generalized HTS Workflow

The screening process follows a standardized, automated sequence to ensure consistency and throughput.

Step-by-Step HTS Protocol

  • Compound Library Preparation: The synthesized aniline derivatives are dissolved in a solvent like DMSO and arrayed in microplates (e.g., 384- or 1536-well format) at a known concentration.[8]

  • Assay Plate Preparation: An automated liquid handling system dispenses a precise volume of the biological target (e.g., enzyme, cells) into the assay plates.

  • Compound Transfer: A nanoliter-volume acoustic dispenser or pin tool transfers compounds from the library plates to the assay plates. Positive and negative controls are included on every plate.

  • Incubation: The plates are incubated for a specific period to allow for the compound to interact with the biological target.

  • Signal Detection: A reagent is added to generate a detectable signal (e.g., fluorescence, luminescence, absorbance).[9] The signal in each well is then read by a specialized plate reader.

  • Data Acquisition & Analysis: The raw data is uploaded to a database. Each compound's activity is typically expressed as a percentage of inhibition or activation relative to the controls. "Hits"—compounds that meet a predefined activity threshold—are identified for further investigation.[10]

HTS_Workflow start Synthesized Aniline Library prep Compound Plating (384-well format) start->prep 1. Preparation assay_dev assay_dev prep->assay_dev 2. Validation screening Automated HTS (Robotics & Plate Readers) assay_dev->screening 3. Screening data Data Analysis (% Inhibition) screening->data 4. Acquisition hit_id Hit Identification (Activity Threshold) data->hit_id 5. Analysis confirmation Hit Confirmation & SAR Analysis hit_id->confirmation 6. Confirmation

Caption: Generalized workflow for High-Throughput Screening (HTS).

Data Analysis and Hit Identification

Initial HTS data is used to generate preliminary structure-activity relationships (SAR).[10] This involves identifying common structural features among the active compounds, which can guide the synthesis of a second, more focused library to improve potency and selectivity.

Part 3: From Hit to Lead: Addressing the Aniline Challenge

Identifying a "hit" is only the beginning. For aniline-based compounds, the path from hit to a viable lead candidate requires a proactive strategy to address their metabolic liabilities. Ignoring this can lead to failure in late-stage development.[4]

The Metabolic Fate of Anilines

The primary concern with anilines is their oxidation by liver enzymes, particularly CYP450s.[4] This metabolic process can transform the relatively benign aniline into a highly reactive quinone-imine metabolite. These metabolites are electrophilic and can form covalent bonds with proteins, which is hypothesized to be a major cause of liver toxicity and other adverse drug reactions.[5][6]

Aniline_Metabolism Aniline Substituted Aniline (Drug Candidate) Oxidation CYP450-Mediated Oxidation Aniline->Oxidation ReactiveMetabolite Reactive Quinone-Imine Metabolite Oxidation->ReactiveMetabolite CovalentBinding Covalent Binding to Cellular Proteins ReactiveMetabolite->CovalentBinding Toxicity Potential for Toxicity / IADRs CovalentBinding->Toxicity

Caption: Metabolic activation of anilines leading to potential toxicity.

Strategies for Mitigating Toxicity and Improving Pharmacokinetics

Medicinal chemists employ several strategies to circumvent the metabolic instability of anilines while preserving their desired biological activity.

A. Isosteric Replacement

A leading strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4] In this context, the goal is to replace the aniline moiety with a non-aromatic, saturated carbocycle that mimics its geometry but is resistant to oxidative metabolism.[3][11] This approach can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and better pharmacokinetic properties.[4] Examples of such bioisosteres include bicyclo[1.1.1]pentane (BCP) and aminonorbornanes.[4][5]

B. Pharmacokinetic Profile Prediction (In Silico)

In the early stages of drug design, computational (in silico) methods are invaluable for predicting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[12][13] Algorithms can estimate parameters like lipophilicity (logP), which influences a drug's absorption and distribution.[12][13] By analyzing these predictions, researchers can prioritize compounds for synthesis that are more likely to have favorable drug-like properties and avoid those predicted to have poor metabolic stability.

Case Studies

A. Methoxy-Substituted Anilines: Anticancer Potential

Methoxy-substituted anilines have shown significant promise as scaffolds for novel anticancer agents.[14] Their mechanism often involves the inhibition of key signaling pathways essential for cancer cell growth, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[14] The anticancer efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
14-Anilino-8-methoxyquinoline derivativeHeLa7.15[14]

B. Bromfenac: Aniline Replacement to Overcome Toxicity

Bromfenac is a non-steroidal anti-inflammatory drug (NSAID) whose use has been associated with liver toxicity.[6] It is hypothesized that this toxicity is linked to the metabolism of its aniline component into reactive metabolites that bind to liver proteins, particularly cytochrome P450 enzymes.[6] This case highlights the real-world consequences of aniline bioactivation and motivates the search for safer alternatives. Computational tools can be used to explore bioisosteric replacements for the aniline in Bromfenac, suggesting alternatives like 2-hydroxypyridine or 2-methylthiophene to mitigate toxicity while preserving the desired shape and electrostatic fields for biological activity.[6]

C. Amprenavir: Aniline Replacement to Improve Pharmacokinetic Profile

Amprenavir, an HIV protease inhibitor, contains an aniline moiety.[6] While effective, its pharmacokinetic (PK) profile could be improved. Strategic replacement of the aniline group is a valid approach to fine-tune properties like bioavailability and solubility, potentially leading to improved dosing regimens and patient outcomes.[6]

Part 4: Conclusion & Future Outlook

The substituted aniline scaffold continues to be a cornerstone of modern drug discovery, offering a privileged starting point for engaging a multitude of biological targets. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, which, when coupled with high-throughput screening, provides a powerful engine for hit identification.

However, the path to a successful drug requires a clear-eyed understanding of the aniline's inherent metabolic liabilities. The propensity for CYP450-mediated bioactivation is a critical hurdle that must be addressed early in the discovery process. The strategic application of isosteric replacement, guided by computational ADMET prediction, represents the state-of-the-art in mitigating these risks. By replacing the vulnerable aniline ring with metabolically robust saturated bioisosteres, researchers can preserve efficacy while designing safer, more effective medicines.

The future of this field lies in the continued development of novel synthetic methods to access even more diverse and complex aniline isosteres and in the refinement of predictive models for toxicity and metabolism. The integration of these chemical and computational tools will ensure that the "privileged" status of the aniline scaffold is leveraged to its full potential, leading to the next generation of innovative therapeutics.

References

electronic properties of difluorinated aromatic amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Difluorinated Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules and organic materials has become a cornerstone of modern chemical design. Difluorinated aromatic amines, in particular, represent a class of compounds with exquisitely tunable electronic properties that have profound implications for medicinal chemistry and materials science. The strong inductive effect of fluorine, combined with its subtle resonance contributions, allows for precise modulation of amine basicity, redox potential, and intermolecular interactions. This guide provides a comprehensive exploration of the core principles governing the electronic properties of these compounds. It details authoritative experimental and computational methodologies for their characterization, explains the causality behind procedural choices, and synthesizes the data to offer insights into their application in drug design and organic electronics.

The Strategic Imperative of Difluorination

Aromatic amines are foundational scaffolds in a vast array of pharmaceuticals and organic electronic materials.[1][2] Their utility stems from the nitrogen lone pair's ability to act as a hydrogen bond acceptor, a nucleophile, and a potent electron-donating group that influences the aromatic system's reactivity. However, unsubstituted aromatic amines often suffer from metabolic instability (oxidation) and high basicity, which can be undesirable for drug candidates.

The introduction of fluorine, particularly as a difluoro-substitution pattern, offers a powerful strategy to mitigate these liabilities.[3] Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to serve as a "super-hydrogen" bioisostere, imparting significant electronic changes with minimal steric penalty.[4] Judicious difluorination can productively influence:

  • pKa and Basicity: Lowering the basicity of the amine to avoid off-target interactions or improve cellular permeability.[5][6]

  • Metabolic Stability: Increasing resistance to oxidative metabolism by withdrawing electron density from the aromatic ring.[5][6]

  • Binding Affinity: Modulating the molecule's electrostatic potential to engage in unique, favorable interactions with protein targets, such as C-F···H-N hydrogen bonds or arene-quadrupole interactions.[7]

  • HOMO/LUMO Energies: Systematically lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO) to enhance charge injection/transport properties and improve the oxidative stability of organic electronic materials.[8]

This guide serves to deconstruct these effects and provide the practical knowledge required to characterize and harness the unique electronic landscape of difluorinated aromatic amines.

Fundamental Electronic Effects of Aromatic Difluorination

The net electronic impact of fluorine substitution on an aromatic ring is a nuanced interplay of two opposing forces:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) framework. This effect is distance-dependent and deactivates the aromatic ring, making it less susceptible to electrophilic attack and lowering the energy of all molecular orbitals.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the pi (π) system of the aromatic ring. This effect is most pronounced when fluorine is positioned ortho or para to the amine group but is significantly weaker than its inductive pull.

The overall influence of a substituent can be quantified using Hammett substituent constants (σ) , which are derived from the ionization of benzoic acid derivatives.[9][10] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σ_para)Hammett Constant (σ_meta)Primary Electronic Effect
-H0.000.00Reference
-NH₂-0.66-0.04Strong Donor (+M > -I)
-F0.050.34Inductive Withdrawer (-I > +M)
-CF₃0.570.44Strong Inductive Withdrawer (-I)

Table 1: Selected Hammett constants illustrating the electronic influence of key substituents. Values are compiled from authoritative sources.[9][10][11]

When two fluorine atoms are present, their combined inductive effect is potent. The regiochemistry of substitution is critical. For instance, in 3,5-difluoroaniline , both fluorine atoms are meta to the amine. Their strong -I effects dominate, significantly reducing the electron density on the nitrogen and lowering its basicity. In 2,4-difluoroaniline , the 4-fluoro atom can exert a weak +M effect that partially opposes its -I effect, while the 2-fluoro atom primarily acts through its strong -I effect. This differential "push-pull" dynamic based on substitution patterns is what makes difluorination such a versatile tool for fine-tuning electronic properties.

Characterization of Electronic Properties: Methodologies & Protocols

A multi-pronged approach combining electrochemical, spectroscopic, and computational methods is essential for a comprehensive understanding of the electronic landscape of difluorinated aromatic amines.

Cyclic Voltammetry (CV)

Expertise & Causality: Cyclic voltammetry is the premier technique for probing the redox behavior of a molecule. For an aromatic amine, the first oxidation event corresponds to the removal of an electron from its Highest Occupied Molecular Orbital (HOMO).[12] The measured oxidation potential (E_ox) is therefore directly related to the HOMO energy level and quantifies the molecule's electron-donating strength. A higher, more positive E_ox indicates that the molecule is more difficult to oxidize, signifying a lower HOMO energy. This is the expected outcome when electron-withdrawing fluorine atoms are introduced.[8][13]

  • Solution Preparation:

    • Prepare a 1 mM solution of the difluorinated aromatic amine analyte in an anhydrous, high-purity electrochemical solvent (e.g., acetonitrile or dichloromethane).

    • Add a supporting electrolyte to a concentration of 0.1 M. Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common choice due to its wide electrochemical window and inertness.

    • Prepare a 1 mM solution of an internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), in the same solvent-electrolyte system. This allows for accurate potential referencing across different experiments.

  • Electrochemical Cell Assembly:

    • Assemble a standard three-electrode cell.

      • Working Electrode: A glassy carbon or platinum disk electrode, polished to a mirror finish with alumina slurry before use.

      • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

      • Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

    • Add the analyte solution to the cell and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window. For aromatic amines, a typical starting scan might range from 0 V to +2.0 V vs. Ag/AgCl.

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the scan, sweeping from the initial potential to the vertex potential and back. Record at least three full cycles to ensure stability.

  • Data Analysis:

    • Record the cyclic voltammogram (CV) of the internal reference (ferrocene) under the identical conditions.

    • Determine the half-wave potential (E₁/₂) of the ferrocene couple (E₁/₂ = (E_pa + E_pc)/2).

    • Identify the anodic peak potential (E_pa) for the irreversible oxidation of the aromatic amine from its CV.

    • Report the oxidation potential of the amine relative to the Fc/Fc⁺ couple to standardize the data.

CV_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Prepare 1 mM Analyte + 0.1 M Electrolyte B Assemble & Polish 3-Electrode Cell A->B C Purge with N2/Ar for 15 min B->C D Connect to Potentiostat C->D E Set Scan Parameters (Window, Rate) D->E F Run Cyclic Scan E->F G Obtain Voltammogram (Current vs. Potential) F->G H Determine Oxidation Peak Potential (E_pa) G->H I Reference to Fc/Fc+ Standard H->I

Caption: Experimental workflow for Cyclic Voltammetry.
UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, the key absorptions arise from π → π* transitions.[14] The energy of this transition is related to the HOMO-LUMO energy gap. Fluorine substitution, by inductively stabilizing all molecular orbitals, typically lowers both the HOMO and LUMO. The net effect on the HOMO-LUMO gap, and thus the absorption maximum (λ_max), can be subtle. A shift to a shorter wavelength (hypsochromic or blue shift) indicates an increase in the energy gap, while a shift to a longer wavelength (bathochromic or red shift) indicates a decrease. This technique provides a direct experimental measure of the optical energy gap.[15][16]

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Common choices include ethanol, tetrahydrofuran (THF), or cyclohexane. The solvent should not have significant absorbance in the region of interest (typically 200-400 nm for aromatic amines).

  • Sample Preparation:

    • Prepare a stock solution of the difluorinated aromatic amine of known concentration (e.g., 1 mM) in the chosen solvent.

    • Perform serial dilutions to prepare a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0 AU (the linear range of the Beer-Lambert law). A typical final concentration is in the 10-50 µM range.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill one cuvette with the pure solvent to serve as the reference or "blank."

    • Fill the second cuvette with the analyte sample.

    • Place the cuvettes in the spectrophotometer.

  • Data Acquisition:

    • Run a baseline correction using the solvent-filled blank cuvette.

    • Acquire the absorption spectrum of the analyte solution over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

    • Note any secondary absorption peaks or shoulders.

    • Compare the λ_max of the difluorinated amine to its non-fluorinated parent compound to determine the spectral shift.

UVVis_Logic HOMO HOMO (Highest Occupied MO) Excitation π → π* Transition LUMO LUMO (Lowest Unoccupied MO) Photon Photon Absorption (hν) Photon->Excitation Induces Spectrum UV-Vis Spectrum (Absorbance vs. Wavelength) Excitation->Spectrum Generates LambdaMax Identify λ_max Spectrum->LambdaMax Analysis

Caption: Logical relationship between molecular orbitals and UV-Vis output.
Computational Modeling

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable theoretical insight that complements experimental data.[4] DFT calculations can predict and visualize properties that are difficult to measure directly, such as the precise energies of HOMO and LUMO, the spatial distribution of these orbitals, and electrostatic potential maps. This allows researchers to rationalize observed trends in reactivity, redox behavior, and spectral properties. For example, a DFT calculation can clearly show how fluorine atoms withdraw electron density and lower the energy of the HOMO, corroborating the higher oxidation potential seen in CV.[17]

  • Structure Building: Construct the 3D structure of the difluorinated aromatic amine using a molecular modeling program.

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • A common and reliable level of theory for this purpose is the B3LYP functional with a 6-31G(d) basis set.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (which should yield no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a higher-level single-point energy calculation to obtain more accurate electronic properties. A larger basis set, such as 6-311+G(d,p), is often used.

  • Data Extraction and Analysis:

    • From the calculation output, extract the energies of the HOMO and LUMO.

    • Visualize the molecular orbitals to understand the distribution of electron density.

    • Generate an electrostatic potential (ESP) map to visualize electron-rich (red) and electron-poor (blue) regions of the molecule, which is critical for understanding potential intermolecular interactions.

DFT_Workflow cluster_results Calculated Properties A 1. Build Initial Molecular Structure B 2. Select Method (e.g., B3LYP/6-31G(d)) A->B C 3. Perform Geometry Optimization B->C D 4. Verify Energy Minimum (Frequency Calculation) C->D E 5. Perform Single-Point Energy Calculation (Higher Basis Set) D->E F 6. Extract & Analyze Data E->F G HOMO/LUMO Energies F->G H Molecular Orbitals F->H I Electrostatic Potential F->I

Caption: A standard workflow for DFT-based property calculation.

Data Synthesis & Application

By integrating data from these techniques, a cohesive picture of the electronic landscape emerges.

CompoundOxidation Potential (E_ox vs Fc/Fc⁺)λ_max (nm)Calculated HOMO (eV)Calculated LUMO (eV)
Aniline~0.6 V~280 nm~ -5.1 eV~ -0.1 eV
3,5-Difluoroaniline> 1.0 V~275 nm~ -5.8 eV~ -0.6 eV
2,4-Difluoroaniline> 0.9 V~282 nm~ -5.6 eV~ -0.4 eV

Table 2: Representative electronic property data for aniline and two difluorinated analogues. Exact values vary with experimental/computational conditions, but the trends are consistent. Data is synthesized based on principles discussed in the literature.[4][8][17]

Analysis of Trends:

  • The oxidation potentials of the difluorinated anilines are significantly higher (more positive) than that of aniline, confirming their increased resistance to oxidation and lower HOMO energy levels. This is a direct consequence of the powerful inductive electron withdrawal by the fluorine atoms.

  • The UV-Vis absorption maxima show subtle shifts. The hypsochromic (blue) shift in 3,5-difluoroaniline suggests a widening of the HOMO-LUMO gap, while the minor shift in 2,4-difluoroaniline reflects a more complex interplay of inductive and resonance effects.

  • DFT calculations consistently predict a significant stabilization (lowering of energy) of both the HOMO and LUMO upon fluorination, corroborating the experimental findings.

Implications for Drug Development and Materials Science:

  • Medicinal Chemistry: The data in Table 2 provides a quantitative basis for rational drug design. A medicinal chemist seeking to reduce the metabolic liability of an aniline-containing drug could introduce a 3,5-difluoro pattern, knowing it will substantially increase the oxidation potential. The corresponding decrease in basicity (pKa) can be predicted and may be beneficial for cell membrane permeability.[3][5]

  • Organic Electronics: For an organic field-effect transistor (OFET) or organic light-emitting diode (OLED), tuning the HOMO and LUMO levels is critical for matching energy levels with electrodes and other layers to ensure efficient charge injection and transport. Difluorination provides a reliable method to lower these frontier orbitals, which can improve air stability (by making oxidation more difficult) and facilitate electron injection.[8][18]

Conclusion

Difluorination of aromatic amines is a subtle yet powerful strategy for modulating electronic properties with high precision. The strong, distance-dependent inductive withdrawal of electrons by fluorine consistently lowers the energy of the frontier molecular orbitals, increasing oxidation potential and enhancing metabolic stability. This effect can be finely tuned by the regiochemistry of the fluorine substituents, which alters the interplay with weaker resonance effects. A synergistic approach utilizing cyclic voltammetry to measure redox behavior, UV-Visible spectroscopy to probe the optical energy gap, and DFT calculations to provide theoretical validation is essential for a complete characterization. The insights gained from this comprehensive analysis empower researchers in drug discovery and materials science to rationally design next-generation molecules with optimized stability, tailored reactivity, and superior performance.

References

2,5-Difluoro-4-methylaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety of 2,5-Difluoro-4-methylaniline

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel or sparsely documented compounds. This compound (CAS No. 878285-14-4) is one such molecule. While it holds potential as a valuable building block, a comprehensive, publicly available Material Safety Data Sheet (MSDS) is not readily accessible. This guide is therefore constructed to fill this critical knowledge gap.

As your senior application scientist, my objective is not to present a simple checklist but to impart a methodology for risk assessment. We will proceed with the scientific principle of "Argument by Analogy," leveraging robust safety data from structurally similar fluorinated anilines. This approach allows us to build a proactive and precautionary safety framework. We will deconstruct the molecule's functional components, anticipate its reactivity and toxicity, and establish rigorous, self-validating protocols for its handling. This document serves as both a specific guide for this compound and a template for assessing other novel chemical entities.

Chemical Identity and Physicochemical Profile

Understanding a compound's physical properties is the first step in predicting its behavior in the laboratory environment. Data for the target compound is limited; therefore, properties are estimated based on close structural analogs like 2-Fluoro-4-methylaniline and 2,5-Difluoroaniline.

PropertyValue (Estimated or from Analogs)Rationale & Scientific Implication
CAS Number 878285-14-4Unique identifier for the specific chemical substance.
Molecular Formula C₇H₇F₂NConfirmed structural composition.
Molecular Weight 143.13 g/mol [1]Essential for stoichiometric calculations and assessing molar toxicity.
Appearance Light yellow to orange clear liquid[2]The visual state at room temperature informs handling procedures.
Boiling Point ~70-71 °C at 7 mmHg (Analog)[2][3]Indicates volatility. A relatively low boiling point under vacuum suggests a significant vapor pressure at ambient temperature, necessitating vapor control.
Density ~1.11 g/mL at 25 °C (Analog)[2][3]Being denser than water, it will sink in aqueous media, which is relevant for spill cleanup. Vapors will likely be heavier than air.
Flash Point ~79 °C (174 °F) (Analog)[3]Classified as a combustible liquid.[4] This dictates that it must be kept away from ignition sources.

Hazard Identification and Proactive Risk Assessment

The primary hazards of this compound can be inferred from its aniline backbone and fluorine substituents. Anilines are a well-documented class of toxic compounds, and halogenation can modify this profile. Based on data from analogous compounds, a high degree of caution is warranted.[4][5][6]

Assumed GHS Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Category 2A. Causes serious eye irritation.[4]

  • Skin Sensitization: Category 1. May cause an allergic skin reaction.[6]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure (SE): Category 3 (Respiratory irritation).[3][4]

    • Repeated Exposure (RE): Category 2 (Potential damage to organs like the liver, spleen, and bone marrow through prolonged exposure).

  • Aquatic Hazard: Acute Category 1, Chronic Category 1 or 2. Very toxic to aquatic life with long-lasting effects.

The following DOT script visualizes the logic for this hazard assessment, moving from structural features to predicted risks.

cluster_0 Structural Features of this compound cluster_1 Inferred Chemical Properties & Hazards Aniline Aniline Core Toxicity High Acute Toxicity (Oral, Dermal, Inhalation) H301/H311/H331 Aniline->Toxicity Known systemic poison Irritation Skin & Eye Irritant H315, H319 Aniline->Irritation STOT Specific Target Organ Toxicity (Respiratory, Liver, Spleen) H335, H373 Aniline->STOT Metabolic targets EcoTox Aquatic Toxicity H410 Aniline->EcoTox Environmental persistence Fluoro Fluoro Substituents Fluoro->Toxicity Alters metabolism & absorption Methyl Methyl Group

Caption: Hazard assessment flow from molecular structure to predicted risks.

Safe Handling and Engineering Controls: A Multi-Layered Defense

The causality for our handling protocols stems directly from the hazards identified above. The goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.

    • Causality: The compound's presumed volatility and high inhalation toxicity necessitate this primary engineering control to capture vapors at the source, protecting the user's breathing zone.

  • Safety Showers and Eyewash Stations: These must be located in immediate proximity to the workspace.[4][7]

    • Causality: In case of accidental splashes, which can cause severe irritation and rapid dermal absorption, immediate and copious flushing is the most critical first aid measure.

Standard Operating Procedure (SOP) for Handling:

  • Pre-Use Inspection: Before handling, inspect the container for any damage or leaks. Ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Aliquotting the Compound: Use spark-proof tools and equipment.[8] Ground equipment to prevent the buildup of electrostatic charge, as the compound is combustible.[5]

  • Preventing Contact: Handle the liquid with extreme care to avoid splashes or aerosol generation. Use a closed system or appropriate exhaust ventilation whenever possible.[4][7]

  • Post-Use Procedure: Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory area.

Storage Protocols:

  • Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage area should be locked or otherwise accessible only to authorized personnel.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

    • Causality: Anilines can react violently with strong oxidizers. Storing them separately prevents the creation of a hazardous condition in the event of a spill or container failure.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not arbitrary; it is a system where each component directly mitigates a specific risk identified in Section 2.

PPE ComponentSpecificationValidation (Why This is Required)
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. A face shield is required for larger quantities (>50 mL).[5]Validates Against: Serious eye irritation (H319). Protects against accidental splashes.
Skin Protection Gloves: Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Always inspect gloves before use.[5] Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.Validates Against: Toxic dermal absorption (H311) and skin irritation (H315). Prevents direct contact with the skin.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if working outside of a fume hood or if vapor/aerosol generation is likely.[9]Validates Against: Toxic inhalation (H331) and respiratory irritation (H335). Protects the respiratory system from harmful vapors.

Emergency Procedures: A Rapid Response Framework

In the event of an exposure or spill, a structured and rapid response is critical.

Exposure Protocols:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.[4]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor immediately if you feel unwell.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4]

  • Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[10]

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from entering drains or waterways. Cover drains if necessary.

  • Absorb: Use a non-combustible, inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

The following flowchart outlines the decision-making process for an emergency.

Start Incident Occurs EventType What is the nature of the incident? Start->EventType Spill Chemical Spill EventType->Spill Spill Exposure Personnel Exposure EventType->Exposure Exposure SpillPath Evacuate Area & Assess Spill Size Spill->SpillPath RouteOfExposure What was the route of exposure? Exposure->RouteOfExposure ContainSpill Contain Spill & Prevent Entry to Drains SpillPath->ContainSpill Absorb Absorb with Inert Material ContainSpill->Absorb Collect Collect for Hazardous Waste Disposal Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Inhalation Inhalation RouteOfExposure->Inhalation Inhalation SkinContact Skin/Eye Contact RouteOfExposure->SkinContact Skin/Eye Ingestion Ingestion RouteOfExposure->Ingestion Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir Rinse Rinse with Water (15+ min) Remove Contaminated Clothing SkinContact->Rinse RinseMouth Rinse Mouth Ingestion->RinseMouth Medical Seek Immediate Medical Attention Call POISON CENTER FreshAir->Medical Rinse->Medical RinseMouth->Medical

References

Methodological & Application

The Strategic deployment of 2,5-Difluoro-4-methylaniline in the Synthesis of Potent Small Molecule Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delineates the strategic application of 2,5-difluoro-4-methylaniline as a pivotal building block in the synthesis of small molecule inhibitors, with a particular focus on kinase inhibitors for oncological applications. The unique electronic properties conferred by the difluoro and methyl substitution pattern render this aniline derivative an exemplary scaffold for constructing molecules with high target affinity and favorable pharmacokinetic profiles. This document provides a detailed exploration of its reactivity, key synthetic transformations, and step-by-step protocols for its incorporation into advanced inhibitor scaffolds, such as those targeting Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).

Introduction: The Rationale for Fluorination in Drug Design

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance a multitude of pharmacological properties.[1][2] The judicious placement of fluorine atoms can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][3] The presence of fluorine can lead to more potent and selective inhibitors with improved pharmacokinetic profiles. This compound, with its distinct substitution pattern, offers a unique combination of electronic and steric properties that are highly advantageous in the design of kinase inhibitors.

The two fluorine atoms at positions 2 and 5 create a unique electronic environment. The fluorine at the 2-position, ortho to the amino group, can lower the pKa of the aniline, influencing its nucleophilicity and hydrogen bonding capabilities. The fluorine at the 5-position further enhances the electron-withdrawing nature of the ring. The methyl group at the 4-position provides a subtle electron-donating and steric influence, which can be crucial for specific interactions within the ATP-binding pocket of kinases. This trifecta of substituents makes this compound a highly valuable starting material for the synthesis of targeted therapeutics.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of complex small molecule inhibitors from this compound hinges on a series of robust and versatile chemical transformations. This section details the key reactions and provides insights into the mechanistic considerations that underpin their successful application.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] This reaction is particularly crucial for the synthesis of many kinase inhibitors, where an aniline moiety is coupled to a heterocyclic core, such as a quinazoline or pyrimidine.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) species.[5][6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired arylamine product.[7] The electron-deficient nature of the 2,5-difluoro-4-methylphenyl ring can influence the rate of reductive elimination, often requiring carefully optimized reaction conditions.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Halide Aryl/Heteroaryl Halide (e.g., 4-Chloroquinazoline) Reaction_Vessel Inert Solvent (e.g., Toluene, Dioxane) Heat Aryl_Halide->Reaction_Vessel Aniline This compound Aniline->Reaction_Vessel Pd_Source Pd(0) Precatalyst (e.g., Pd2(dba)3) Pd_Source->Reaction_Vessel Ligand Bulky Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Reaction_Vessel Base Base (e.g., Cs2CO3, K3PO4) Base->Reaction_Vessel Product Coupled Product (e.g., N-Aryl Aniline) Reaction_Vessel->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is another indispensable tool for creating carbon-carbon bonds, particularly for the synthesis of biaryl structures.[8][9] While this compound itself is not a direct partner in this reaction, it can be readily converted to the corresponding boronic acid or halide to participate in Suzuki couplings.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with an organoboron compound and subsequent reductive elimination to form the new C-C bond.[10] The choice of base is crucial for activating the organoboron species for transmetalation.[11]

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Complex R1-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R2-B(OR)2 Base PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 Reductive_Elimination Reductive Elimination PdII_R1R2->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product R1-R2 Reductive_Elimination->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Amide Bond Formation: The Linker to Functionality

The formation of an amide bond is one of the most common reactions in medicinal chemistry, often used to connect different fragments of a molecule or to introduce key functional groups.[1][12] The reduced nucleophilicity of this compound due to the electron-withdrawing fluorine atoms can make amide coupling challenging, necessitating the use of potent coupling reagents.

Mechanistic Rationale: Most amide coupling reagents work by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[1] Common carbodiimide reagents like EDC, often in the presence of an additive like HOBt, form an active ester intermediate that is then susceptible to nucleophilic attack by the aniline. For less reactive anilines, more potent uronium-based reagents like HATU may be required.

Application in Kinase Inhibitor Synthesis: Targeting FGFR and VEGFR

This compound is a key structural motif in a number of potent kinase inhibitors, particularly those targeting the FGFR and VEGFR families of receptor tyrosine kinases, which are crucial mediators of angiogenesis and tumor cell proliferation.[13][14][15]

Synthesis of a 4-Anilinoquinazoline Core for FGFR/VEGFR Inhibition

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for a variety of kinase inhibitors.[4][16] The following protocol outlines a general procedure for the synthesis of a key intermediate in the development of FGFR and VEGFR inhibitors.

Protocol 1: Buchwald-Hartwig Coupling for the Synthesis of N-(2,5-difluoro-4-methylphenyl)-quinazolin-4-amine

Parameter Value Rationale
Aryl Halide 4-ChloroquinazolineCommercially available and reactive coupling partner.
Aniline This compoundThe key building block.
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common and effective Pd(0) source.
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)A bulky, electron-rich ligand that promotes efficient coupling.
Base Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base suitable for this transformation.
Solvent Toluene, anhydrousAn inert solvent that facilitates the reaction at elevated temperatures.
Temperature 110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 4-chloroquinazoline (1.0 eq.), this compound (1.2 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and XPhos (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,5-difluoro-4-methylphenyl)-quinazolin-4-amine.

Amide Coupling to Introduce Side Chains

Further functionalization of the core structure is often achieved through amide bond formation. This allows for the introduction of solubilizing groups or moieties that can form additional interactions with the target kinase.

Protocol 2: Amide Bond Formation with a Carboxylic Acid

Parameter Value Rationale
Amine N-(2,5-difluoro-4-methylphenyl)-quinazolin-4-amineThe product from Protocol 1.
Carboxylic Acid A suitable carboxylic acid with desired functionalityThe source of the side chain.
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly effective coupling reagent for challenging amide formations.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic organic base to scavenge the acid formed during the reaction.
Solvent N,N-Dimethylformamide (DMF), anhydrousA polar aprotic solvent that solubilizes the reactants and facilitates the reaction.
Temperature Room TemperatureMild conditions are often sufficient with a potent coupling reagent like HATU.

Step-by-Step Procedure:

  • To a solution of the carboxylic acid (1.1 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-(2,5-difluoro-4-methylphenyl)-quinazolin-4-amine (1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of small molecule inhibitors. Its unique electronic and steric properties, stemming from the difluoro and methyl substitution, provide a solid foundation for the design of potent and selective kinase inhibitors. The robust synthetic methodologies of Buchwald-Hartwig amination and amide bond formation, when carefully optimized, allow for the efficient incorporation of this key aniline into complex molecular scaffolds. The protocols provided herein serve as a practical guide for researchers in drug discovery and development to harness the full potential of this compound in the creation of next-generation targeted therapies.

References

experimental protocol for N-alkylation of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 2,5-Difluoro-4-methylaniline

Authored by: A Senior Application Scientist

Abstract

N-alkylated anilines, particularly those bearing fluorine atoms, are privileged scaffolds in modern medicinal chemistry and materials science. The strategic introduction of an alkyl group to the nitrogen atom of this compound can significantly modulate its physicochemical and pharmacological properties. However, the presence of two electron-withdrawing fluorine atoms deactivates the amine, reducing its nucleophilicity and presenting a synthetic challenge. This document provides a comprehensive guide for researchers, detailing a robust experimental protocol for the N-alkylation of this compound via direct alkylation with alkyl halides. It elucidates the scientific rationale behind the choice of reagents and conditions, offers troubleshooting advice, and outlines a self-validating workflow to ensure reproducible and high-yield synthesis.

Introduction: The Significance of N-Alkylated Fluoroanilines

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. N-alkylated fluoroanilines serve as critical building blocks for a multitude of pharmaceutically active compounds. The N-alkylation of a primary arylamine like this compound is a pivotal C-N bond-forming reaction. The challenge lies in overcoming the reduced nucleophilicity of the amine, which is a direct consequence of the inductive effect of the fluorine substituents.[1][2] Therefore, a carefully optimized protocol is essential for achieving efficient and selective mono-alkylation while minimizing potential side reactions.

Strategic Approach: Direct Alkylation via Nucleophilic Substitution

Among various methods for aniline alkylation, including reductive amination and borrowing hydrogen catalysis, direct alkylation with an alkyl halide is a fundamental and highly effective approach for laboratory-scale synthesis. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The aniline's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond. A base is crucial to neutralize the resulting ammonium salt, regenerating the nucleophilic amine and driving the reaction to completion.

Core Principle: Overcoming Reduced Nucleophilicity

The key to successfully alkylating an electron-deficient aniline is the selection of appropriate reaction parameters:

  • A Reactive Alkylating Agent: Alkyl iodides are preferred over bromides or chlorides due to the superior leaving group ability of iodide.

  • An Effective Base: A non-nucleophilic base is required to prevent competition with the aniline. Inorganic bases like potassium carbonate (K₂CO₃) or stronger hydrides like sodium hydride (NaH) are commonly used.[1]

  • A Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they can solvate the base's cation while not interfering with the nucleophile.

Detailed Experimental Protocol: N-Ethylation of this compound

This protocol provides a step-by-step method for the N-ethylation of this compound using iodoethane.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (for 5 mmol scale)Molar Eq.Notes
This compoundC₇H₇F₂N143.14716 mg1.0Starting material.
IodoethaneC₂H₅I155.97858 mg (0.44 mL)1.1Alkylating agent.
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.38 g2.0Anhydrous, powdered.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL-Anhydrous solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-For extraction.
Deionized WaterH₂O18.02~150 mL-For workup.
Brine (Saturated NaCl)NaCl58.44~50 mL-For workup.
Anhydrous MgSO₄ or Na₂SO₄--~5 g-Drying agent.
Silica GelSiO₂60.08As needed-For chromatography.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis prep 1. Dry Glassware & Establish Inert Atmosphere add_reagents 2. Add Aniline, K₂CO₃, and Anhydrous DMF prep->add_reagents add_alkyl 3. Add Iodoethane Dropwise add_reagents->add_alkyl heat 4. Heat to 60-80 °C & Monitor by TLC add_alkyl->heat quench 5. Cool & Quench with Water heat->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry (MgSO₄) & Concentrate wash->dry purify 9. Purify via Column Chromatography dry->purify char 10. Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for N-alkylation.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a dry 100 mL round-bottom flask. Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive flow of inert gas, add this compound (716 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add iodoethane (0.44 mL, 5.5 mmol) to the stirring suspension dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress every 1-2 hours by TLC, eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 4-12 hours.[2]

  • Workup: Once the starting material is consumed, cool the flask to room temperature. Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to afford the pure N-ethyl-2,5-difluoro-4-methylaniline.

Scientific Rationale and Self-Validation

Understanding the function of each component is key to troubleshooting and adapting this protocol.

Reaction Mechanism and Component Roles

G Aniline Ar-NH₂ (this compound) Ammonium Ar-NH₂⁺-R  X⁻ (Ammonium Salt) Aniline->Ammonium 1. Nucleophilic Attack (SN2) AlkylHalide R-X (Iodoethane) AlkylHalide->Ammonium Base Base (K₂CO₃) Product Ar-NH-R (N-Alkylated Product) Base->Product Ammonium->Product 2. Deprotonation Product->Ammonium Over-alkylation (Side Reaction) BaseH Base-H⁺ Salt KX

Caption: Simplified N-alkylation reaction mechanism.

  • Aniline Nucleophilicity: The fluorine atoms reduce the electron density on the nitrogen, making it a weaker nucleophile than aniline itself. This necessitates heating to increase the reaction rate.[1][2]

  • Base Strength and Stoichiometry: K₂CO₃ is a moderately strong, non-nucleophilic base sufficient for this transformation. Using at least two equivalents is crucial: one to potentially deprotonate the aniline to its more nucleophilic conjugate base, and another to neutralize the ammonium salt formed during the reaction. For extremely deactivated anilines, a stronger base like NaH might be required.[1]

  • In-Process Validation (TLC): Regularly monitoring the reaction with TLC is a critical self-validation step. A successful reaction will show the consumption of the starting aniline spot (visualized under UV light) and the appearance of a new, typically less polar, product spot. This prevents premature workup or unnecessary heating, which can lead to side products.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
No or Slow Reaction Insufficient temperature; Deactivated starting material.Increase reaction temperature to 80-100 °C. Consider switching to a more reactive alkylating agent (e.g., alkyl iodide if using bromide). Ensure reagents are anhydrous.
Low Yield Incomplete reaction; Loss during workup.Allow the reaction to run longer, confirming completion by TLC. Ensure thorough extraction from the aqueous phase.
Di-alkylation (Over-alkylation) Excess alkylating agent; High temperature.Use a stoichiometry closer to 1.05 equivalents of the alkylating agent. Add the alkylating agent slowly at a lower temperature before heating.
Impure Product Inefficient purification.Optimize the solvent system for column chromatography. If the product is a solid, consider recrystallization as an alternative purification method.[3]

Alternative Method: Reductive Amination

For sensitive substrates or when using aldehydes/ketones as the alkyl source, reductive amination is a powerful alternative.[4] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ.

  • Process: The aniline is mixed with an aldehyde (e.g., acetaldehyde) to form an imine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then added to selectively reduce the imine to the secondary amine.[5]

  • Advantages: This method often proceeds under milder conditions and avoids the use of potentially toxic alkyl halides. It is highly versatile for synthesizing a wide range of N-alkyl derivatives.[6]

Conclusion

The N-alkylation of this compound is an accessible yet nuanced transformation that requires careful control of reaction conditions to overcome the deactivating effects of the fluorine substituents. The detailed protocol for direct alkylation with alkyl halides provides a reliable and reproducible method for obtaining the desired N-alkylated products. By understanding the underlying chemical principles and incorporating self-validating checks like TLC monitoring, researchers can confidently synthesize these valuable compounds for application in drug discovery and materials science.

References

Synthetic Routes to Derivatives of 2,5-Difluoro-4-methylaniline: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Difluoro-4-methylaniline is a valuable building block in medicinal chemistry and materials science.[1][2] The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic strategies to prepare a variety of derivatives from this versatile starting material. We will explore key synthetic transformations, providing detailed protocols and insights into the rationale behind experimental choices.

The core structure of this compound offers several avenues for derivatization. The primary amino group is a nucleophilic handle for a wide range of reactions, including N-alkylation, N-acylation, and transition-metal-catalyzed cross-coupling reactions. Furthermore, the electron-rich aromatic ring, while deactivated by the fluorine atoms, can still undergo certain electrophilic substitutions under specific conditions.

This guide is structured to provide both theoretical understanding and practical, actionable protocols. Each section will detail a specific class of reaction, complete with mechanistic insights, step-by-step procedures, and data presentation to aid in experimental design and execution.

PART 1: Modification of the Amino Group

The primary amino group of this compound is the most common site for derivatization. The following sections detail standard and advanced methods for its functionalization.

N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy to modulate the basicity and steric profile of the aniline core. Traditional methods often involve the use of alkyl halides in the presence of a base. More modern, greener alternatives are also emerging.

Conceptual Overview:

The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. The reaction typically proceeds via an SN2 mechanism. The choice of base is crucial to deprotonate the aniline or the resulting ammonium salt, driving the reaction to completion. Zeolite catalysts have also been employed for selective N-alkylation of anilines.[3]

Experimental Protocol: Reductive Amination

A milder and often more efficient method for N-alkylation is reductive amination. This involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Protocol: Synthesis of N-benzyl-2,5-difluoro-4-methylaniline

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzaldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzyl-2,5-difluoro-4-methylaniline.

ReagentMWAmount (mmol)Equivalents
This compound143.131.01.0
Benzaldehyde106.121.11.1
Sodium triacetoxyborohydride211.941.51.5
Dichloromethane--0.2 M

Visualization of the N-Alkylation Workflow

N_Alkylation cluster_reactants Reactants cluster_reduction Reduction Aniline This compound Imine Imine Intermediate Aniline->Imine Aldehyde Benzaldehyde Aldehyde->Imine Product N-Benzyl Derivative Imine->Product ReducingAgent NaBH(OAc)3 ReducingAgent->Product Reduction

Caption: Reductive amination workflow for N-alkylation.

N-Acylation

N-acylation with acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities. These derivatives are often important intermediates in the synthesis of more complex molecules and can serve as protecting groups.

Conceptual Overview:

Similar to N-alkylation, the nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct.

Experimental Protocol: Synthesis of N-(2,5-difluoro-4-methylphenyl)acetamide

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reaction Execution: Add acetyl chloride (1.2 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or column chromatography.

ReagentMWAmount (mmol)Equivalents
This compound143.131.01.0
Acetyl Chloride78.501.21.2
Triethylamine101.191.51.5
Dichloromethane--0.2 M
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method allows for the arylation of the aniline nitrogen with a wide range of aryl halides and triflates, providing access to diarylamine derivatives that are difficult to synthesize using classical methods.

Conceptual Overview:

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the aniline and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the Pd(0) catalyst.[5] The choice of ligand is critical for the success of this reaction.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,5-difluoro-4-methylaniline

  • Reaction Setup: In a glovebox, combine this compound (1.2 eq), 1-bromo-4-methoxybenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk tube.

  • Reaction Execution: Add anhydrous toluene (0.1 M) to the tube. Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the target diarylamine.

ReagentMWAmount (mmol)Equivalents
This compound143.131.21.2
1-Bromo-4-methoxybenzene187.041.01.0
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.620.040.08
Sodium tert-butoxide96.101.41.4
Toluene--0.1 M

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordinated Complex OxAdd->AmineCoord Ar'-NH2 Amido Pd-Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination Product Diarylamine Product Amido->Product ArX Ar-X Aniline Ar'-NH2 Base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

PART 2: Modification of the Aromatic Ring

While the fluorine atoms deactivate the ring towards classical electrophilic aromatic substitution, specific reactions can still be employed to introduce further functionality.

Directed ortho-Difluoroalkylation

Recent advances in photoredox catalysis have enabled the direct C-H functionalization of anilines.[6][7] This allows for the introduction of fluorinated alkyl groups, which are of high interest in medicinal chemistry.

Conceptual Overview:

Visible-light-induced methods can generate highly reactive difluoroalkyl radicals from suitable precursors. These radicals can then add to the electron-rich aniline ring. The regioselectivity is often directed by the amino group to the ortho position.

Experimental Protocol: Synthesis of Ethyl 2-(4-amino-2,5-difluorophenyl)-2,2-difluoroacetate

This protocol is adapted from methodologies for the difluoroalkylation of anilines.[6]

  • Reaction Setup: In a vial, combine this compound (1.0 eq), ethyl 2-iodo-2,2-difluoroacetate (1.5 eq), and a suitable photocatalyst (e.g., Eosin Y, 1-5 mol%) in a solvent such as DMF or acetonitrile (0.1 M).

  • Reaction Execution: Degas the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes. Irradiate the mixture with a visible light source (e.g., blue LED lamp) at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired product.

ReagentMWAmount (mmol)Equivalents
This compound143.131.01.0
Ethyl 2-iodo-2,2-difluoroacetate263.981.51.5
Eosin Y691.860.01-0.050.01-0.05
DMF--0.1 M

PART 3: Advanced Synthetic Applications

The derivatives of this compound can be further elaborated into more complex heterocyclic structures.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[8][9] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound itself is not a β-arylethylamine, it can be readily converted into one, which can then undergo the Pictet-Spengler reaction.

Conceptual Overview:

The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.[8] The electron-donating character of the amino group facilitates this cyclization.

Synthetic Workflow:

  • Synthesis of the β-arylethylamine precursor: This can be achieved through various multi-step sequences starting from this compound. For example, acylation with an appropriate reagent followed by reduction.

  • Pictet-Spengler Cyclization: The resulting β-arylethylamine is then reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to yield the desired heterocyclic product.

Visualization of the Pictet-Spengler Reaction

Pictet_Spengler Arylethylamine β-(2,5-difluoro-4-methylphenyl)ethylamine Iminium Iminium Ion Arylethylamine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Condensation Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization H+ Product Tetrahydroisoquinoline Derivative Cyclization->Product

References

Application Notes and Protocols: 2,5-Difluoro-4-methylaniline as a Strategic Building Block for Advanced Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. 2,5-Difluoro-4-methylaniline emerges as a pivotal building block in this context, providing a versatile scaffold for the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the realm of kinase inhibitors for targeted cancer therapy. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the aniline ring, allows for fine-tuning of electronic properties and provides steric handles that can be crucial for selective target engagement. This document serves as a comprehensive guide to the application of this compound in API synthesis, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental for successful process development and scale-up.

PropertyValueReference
CAS Number 878285-14-4[1][2]
Molecular Formula C₇H₇F₂N[1]
Molecular Weight 143.13 g/mol [1]
Appearance Off-white to light yellow solid[1]
Purity Typically ≥95%[1]
Storage Temperature Keep in dark place, Inert atmosphere, Room temperature[1]

Application in the Synthesis of Anilinopyrimidine-Based Kinase Inhibitors

Anilinopyrimidine derivatives are a prominent class of kinase inhibitors, with several approved drugs targeting various oncogenic kinases.[3][4] The synthesis of these complex molecules often involves the sequential reaction of a substituted aniline with a dihalopyrimidine. This compound is an ideal starting material for creating a key intermediate in the synthesis of potent and selective kinase inhibitors.

The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and a dihalopyrimidine, such as 2,4-dichloropyrimidine.[5][6][7] The regioselectivity of this reaction is a critical consideration, and reaction conditions can be optimized to favor substitution at either the C2 or C4 position of the pyrimidine ring.[5][8]

Below is a detailed protocol for the synthesis of a key intermediate, N-(2,5-difluoro-4-methylphenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine , a scaffold that can be further elaborated to generate a variety of kinase inhibitors, including analogs of Rociletinib.[9][10][11]

Synthetic Workflow for a Key Anilinopyrimidine Intermediate

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Further Functionalization A This compound C N-(2,5-difluoro-4-methylphenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine A->C DIPEA, n-Butanol, 0°C to rt B 2,4-Dichloro-5-(trifluoromethyl)pyrimidine B->C D N-(2,5-difluoro-4-methylphenyl)-4-chloro-5- (trifluoromethyl)pyrimidin-2-amine F Final Kinase Inhibitor Scaffold D->F Pd Catalyst, Ligand, Base, Solvent, Heat E Amine Nucleophile (e.g., substituted aniline) E->F

Caption: Synthetic workflow for an anilinopyrimidine intermediate.

Detailed Protocol: Synthesis of N-(2,5-difluoro-4-methylphenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine

This protocol is based on established methodologies for the synthesis of similar anilinopyrimidine structures, particularly leveraging the principles of nucleophilic aromatic substitution on dihalopyrimidines.[9][12][13]

Materials and Reagents:
  • This compound (1.0 eq)

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, hexanes)

Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous n-butanol.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: While stirring, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the aniline nucleophile.[9]

  • Reaction Progression: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for an additional 4 hours. The regioselectivity of the reaction, favoring substitution at the more reactive C4 position of the pyrimidine, is often influenced by the electronic and steric nature of the substituents on both the aniline and the pyrimidine.[8]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the n-butanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of dichloromethane in hexanes) to afford the pure N-(2,5-difluoro-4-methylphenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine.

Causality in Experimental Choices:
  • Solvent: n-Butanol is chosen as a solvent due to its relatively high boiling point, which allows for heating if necessary, and its ability to dissolve the reactants.

  • Base: DIPEA is a bulky, non-nucleophilic base that effectively scavenges the generated HCl without interfering with the desired substitution reaction.

  • Temperature Control: Starting the reaction at 0°C helps to control the initial exotherm and can improve the regioselectivity of the substitution.

Further Elaboration to Kinase Inhibitors

The synthesized intermediate, N-(2,5-difluoro-4-methylphenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, is a versatile platform for the creation of a diverse library of kinase inhibitors. The remaining chlorine atom at the C2 position of the pyrimidine ring can be displaced by a second amine nucleophile, often through a Buchwald-Hartwig amination or another SNAr reaction.[4][7][10]

Logical Relationship for API Synthesis

G Start This compound Intermediate Anilinopyrimidine Intermediate Start->Intermediate S_N_Ar Reaction API Final Kinase Inhibitor API Intermediate->API Buchwald-Hartwig Amination or S_N_Ar Dihalopyrimidine Dihalopyrimidine Dihalopyrimidine->Intermediate Amine Second Amine Nucleophile Amine->API

Caption: Logical flow from building block to final API.

This second substitution introduces the final fragment of the kinase inhibitor, which is often designed to interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The choice of the second amine, palladium catalyst, ligand, and reaction conditions are all critical variables that must be optimized for each specific target API.

Safety Considerations

As with all chemical syntheses, appropriate safety precautions must be taken. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted by trained personnel familiar with the potential hazards of the reagents and intermediates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced APIs, particularly anilinopyrimidine-based kinase inhibitors. Its strategic fluorination pattern provides a powerful handle for medicinal chemists to fine-tune the properties of drug candidates. The protocols and principles outlined in this document provide a solid foundation for researchers and drug development professionals to leverage the potential of this important intermediate in their synthetic endeavors.

References

Application Note: Strategic Coupling of 2,5-Difluoro-4-methylaniline via Buchwald-Hartwig Amination for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern carbon-nitrogen bond formation, pivotal in medicinal chemistry and materials science. This application note provides an in-depth guide to the successful execution of this reaction using 2,5-Difluoro-4-methylaniline, a challenging yet increasingly important building block in pharmaceutical development due to the favorable metabolic and pharmacokinetic properties conferred by its fluorine substituents. We will dissect the mechanistic nuances, offer a detailed and validated experimental protocol, and present a systematic troubleshooting guide to empower researchers in overcoming common hurdles associated with electron-deficient aniline substrates.

Introduction: The Challenge and Opportunity of Fluorinated Anilines

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution. The reaction's broad functional group tolerance and its ability to couple a wide array of aryl halides and amines have cemented its role in the synthesis of complex molecules.

However, the electronic properties of the coupling partners significantly influence reaction efficiency. Electron-deficient anilines, such as this compound, present a distinct challenge. The electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the amine, which can hinder the crucial N-H bond activation and subsequent C-N bond formation steps in the catalytic cycle. Consequently, careful selection and optimization of the catalyst, ligand, base, and reaction conditions are paramount for achieving high yields. This guide provides the strategic framework for navigating these challenges.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to rational protocol design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below. The choice of ligand is critical as it influences the rates of both the oxidative addition and reductive elimination steps, while the base is essential for the deprotonation of the aniline to form the more nucleophilic amide.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)(L_n)X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + H₂NR' PdII_Amine [Ar-Pd(II)(L_n)(H₂NR')] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido Ar-Pd(II)(L_n)(HNR') Deprotonation->PdII_Amido - [Base-H]X Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NHR' (Product) Reduct_Elim->Product Catalyst_Regen Catalyst Regeneration

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the aniline, and reductive elimination to form the C-N bond and regenerate the catalyst.

Experimental Protocol: Amination of 4-Bromotoluene with this compound

This protocol provides a robust starting point for the coupling of an electron-deficient aniline with a representative aryl bromide.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMmolEq.Supplier Notes
4-BromotolueneC₇H₇Br171.04171 mg1.01.0ReagentPlus®, ≥99%
This compoundC₇H₇F₂N143.13157 mg1.11.1≥98%
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.729.2 mg0.010.02 (Pd)Tris(dibenzylideneacetone)dipalladium(0)
XPhosC₃₃H₄₃P474.6719.0 mg0.040.042-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
NaOtBuC₄H₉NaO96.10135 mg1.41.4Sodium tert-butoxide, ≥98%
TolueneC₇H₈92.145 mL--Anhydrous, ≥99.8%

3.2. Step-by-Step Procedure

  • Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (19.0 mg, 0.04 mmol).

  • Reagent Addition: In the glovebox or under a positive flow of argon, add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reactant Loading: Add 4-bromotoluene (171 mg, 1.0 mmol) and this compound (157 mg, 1.1 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by the slow addition of water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(2,5-difluoro-4-methylphenyl)-4-methylaniline.

Scientific Rationale and Optimization Strategies

The success of this reaction hinges on the synergistic interplay of its components. Here we dissect the reasoning behind the chosen conditions.

  • Catalyst and Ligand Selection: For electron-deficient anilines, the reductive elimination step is often rate-limiting. Bulky, electron-rich phosphine ligands like XPhos are highly effective as they promote this crucial step. The steric bulk of the ligand facilitates the formation of a three-coordinate L-Pd(Ar)(amido) complex, which is poised for reductive elimination. The Pd₂(dba)₃ serves as a stable and convenient Pd(0) precursor that is readily activated in the reaction mixture.

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the fluorinated aniline. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally less effective for these challenging substrates.

  • Solvent and Temperature: Toluene is a standard solvent for Buchwald-Hartwig reactions due to its high boiling point, which allows for the necessary thermal energy to overcome activation barriers, and its relatively non-coordinating nature. A reaction temperature of 100-110 °C is typical for promoting the reaction without causing significant catalyst decomposition.

  • Stoichiometry: A slight excess of the aniline (1.1 eq.) is used to ensure the complete consumption of the limiting aryl bromide. The catalyst loading (1-2 mol% Pd) is a good starting point, but for particularly challenging substrates, it may need to be increased.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following guide provides a systematic approach to troubleshooting.

Troubleshooting_Workflow Start Low or No Conversion Check_Inert Verify Inert Atmosphere (O₂ degrades catalyst) Start->Check_Inert Check_Reagents Check Reagent Quality (Anhydrous solvent? Fresh base?) Check_Inert->Check_Reagents If OK Increase_Temp Increase Temperature (e.g., to 110-120 °C) Check_Reagents->Increase_Temp If OK Change_Ligand Screen Different Ligand (e.g., RuPhos, BrettPhos) Increase_Temp->Change_Ligand If no improvement Increase_Loading Increase Catalyst Loading (e.g., to 3-5 mol%) Change_Ligand->Increase_Loading If no improvement Change_Base Try a Different Base (e.g., LHMDS) Increase_Loading->Change_Base If still poor Side_Reaction Side Reaction Observed (e.g., Hydrodehalogenation) Check_Base_Purity Ensure Base Purity (Water can cause hydrodehalogenation) Side_Reaction->Check_Base_Purity Lower_Temp Lower Reaction Temperature Check_Base_Purity->Lower_Temp If OK

Figure 2: Troubleshooting Flowchart for Buchwald-Hartwig Amination. This workflow provides a logical sequence of checks and modifications to address common issues like low conversion or the formation of side products.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of valuable fluorinated arylamines. Success with this challenging substrate is not fortuitous but rather the result of a deliberate and informed selection of reaction parameters. By leveraging sterically hindered, electron-rich ligands like XPhos in conjunction with a strong base and anhydrous conditions, researchers can effectively overcome the reduced nucleophilicity of the aniline. This application note provides a validated protocol and a logical framework for troubleshooting, enabling scientists to confidently incorporate this and similar building blocks into their synthetic programs.

Application Notes and Protocols for the Synthesis of Dyes from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Modern Dye Chemistry

The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This is due to fluorine's unique properties: its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond.[1] In the realm of synthetic dyes, the introduction of fluorine or fluorine-containing moieties onto an aniline precursor can profoundly influence the resulting dye's physicochemical and photophysical properties. These modifications can lead to enhanced thermal and light stability, altered absorption and emission spectra, and improved solubility in specific solvents.[1][2][3] This application note provides a detailed guide to the synthesis of azo dyes derived from fluorinated anilines, a versatile class of compounds with broad applications. We will delve into the mechanistic underpinnings of the synthetic process, provide a robust, step-by-step protocol for a representative synthesis, and discuss the predictable impact of fluorination on the final dye's characteristics.

Core Principles: The Diazotization-Coupling Reaction

The synthesis of azo dyes from primary aromatic amines, such as fluorinated anilines, is a classic and reliable two-step process:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4][5][6] The general mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile.[7]

  • Azo Coupling: The resulting diazonium salt then acts as a weak electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling component.[4][8][9] Common coupling components include phenols (like 2-naphthol) and aromatic amines (like N,N-dimethylaniline). The position of the coupling is directed by the activating group on the coupling component, typically occurring at the para position unless it is blocked.[9]

The presence of electron-withdrawing fluorine atoms on the aniline ring can decrease the nucleophilicity of the amino group, potentially making the diazotization reaction more challenging.[8] However, under standard acidic conditions, the reaction generally proceeds efficiently.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the synthesis of an azo dye from a fluorinated aniline.

Azo_Dye_Synthesis_Workflow Start Fluorinated Aniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Step 1 Diazonium_Salt Fluorophenyl Diazonium Salt (in situ) Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (Alkaline medium, 0-5 °C) Diazonium_Salt->Azo_Coupling Step 2 Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Azo_Coupling Crude_Dye Crude Azo Dye (Precipitate) Azo_Coupling->Crude_Dye Purification Purification (Filtration, Washing, Recrystallization) Crude_Dye->Purification Final_Dye Purified Azo Dye Purification->Final_Dye

Caption: General workflow for the synthesis of azo dyes from fluorinated anilines.

Detailed Protocol: Synthesis of (E)-1-((3-chloro-4-fluorophenyl)diazenyl)naphthalen-2-ol

This protocol details the synthesis of a vibrant red azo dye using 3-chloro-4-fluoroaniline as the diazo component and 2-naphthol as the coupling component.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Chloro-4-fluoroaniline145.571.46 g10
Concentrated Hydrochloric Acid (~37%)36.463 mL~36
Sodium Nitrite (NaNO₂)69.000.70 g10.1
2-Naphthol144.171.44 g10
Sodium Hydroxide (NaOH)40.005 g125
Deionized Water18.02As needed-
Ice-As needed-
Protocol 1: Diazotization of 3-Chloro-4-fluoroaniline
  • Preparation of Aniline Solution: In a 250 mL beaker, add 1.46 g (0.01 mol) of 3-chloro-4-fluoroaniline to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.[4]

  • Cooling: Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.[4][10][11]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.[4]

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C.[4] A clear solution of the diazonium salt should form.

  • Completion of Reaction: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[4]

Protocol 2: Azo Coupling Reaction
  • Preparation of Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.[4] The alkaline medium is necessary to deprotonate the phenol, forming the more strongly activating phenoxide ion.[8]

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[4]

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, efficient stirring.[4]

  • Precipitation: A colored precipitate of the azo dye will form immediately.[4] Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.

Work-up and Purification
  • Isolation: Collect the crude dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to remove any unreacted salts and base.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization: For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid.[12][13] The choice of solvent will depend on the solubility of the specific dye.

Safety and Handling Precautions

  • Fluorinated Anilines: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] All manipulations should be performed in a well-ventilated fume hood.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[10][11][16] For this reason, they are almost always generated in situ and used immediately in solution.[13][16] It is imperative to maintain low temperatures (0-5 °C) throughout the diazotization and coupling steps to prevent decomposition.[10][11]

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

Influence of Fluorine on Dye Properties

The introduction of fluorine atoms into the aniline ring can have several predictable effects on the resulting azo dye:

  • Color (λmax): The high electronegativity of fluorine acts as an electron-withdrawing group.[1][3] This can influence the energy levels of the molecular orbitals involved in the π-π* transitions responsible for the color. The effect on the absorption maximum (λmax) can be either a bathochromic (red) or hypsochromic (blue) shift, depending on the position and number of fluorine atoms, as well as the nature of other substituents on the aromatic rings.[1]

  • Stability and Fastness: The strength of the C-F bond often imparts greater thermal and photostability to the dye molecule, which can lead to improved lightfastness properties.[3]

  • Solubility: The introduction of fluorine can increase the hydrophobicity of the dye molecule, affecting its solubility in various solvents.[1] This can be advantageous for applications requiring solubility in non-polar media.

Fluorinated Aniline PrecursorCoupling ComponentResulting Dye Colorλmax (nm)Reference
3-FluoroanilineAcetoacetanilideYellow-[12]
3-Methyl-4-fluoroanilineAcetoacetanilideGreenish-Yellow-[12]
3-Chloro-4-fluoroaniline2-NaphtholRed-[4]

Note: Specific λmax values can vary depending on the solvent and pH.

Conclusion

The synthesis of azo dyes from fluorinated anilines offers a versatile platform for the creation of novel colorants with tailored properties. By understanding the fundamental principles of diazotization and azo coupling, and by adhering to strict safety protocols, researchers can effectively synthesize a wide array of fluorinated dyes. The strategic incorporation of fluorine provides a powerful tool for fine-tuning the stability, color, and solubility of these important compounds, paving the way for their use in advanced applications across various scientific and industrial fields.

References

Application Notes and Protocols: Incorporation of 2,5-Difluoro-4-methylaniline into Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The strategic incorporation of fluorine atoms into polymer backbones is a proven methodology for developing advanced materials with tailored properties. The monomer 2,5-Difluoro-4-methylaniline is a valuable building block in this pursuit, offering a unique combination of electronic and steric features. The presence of two fluorine atoms on the aniline ring significantly alters its reactivity and the properties of the resulting polymers. The electron-withdrawing nature of fluorine can influence the polymerization process and enhance the thermal stability, chemical resistance, and dielectric properties of the final material.[1][2][3] The methyl group provides a site for potential cross-linking or further functionalization, adding another layer of versatility.

These fluorinated polymers are promising candidates for a range of high-performance applications, including advanced electronics, aerospace components, and specialty membranes.[1][2] This document provides detailed application notes and protocols for the incorporation of this compound into two major classes of specialty polymers: polyanilines via oxidative polymerization and polyimides through condensation polymerization.

Part 1: Synthesis of Poly(this compound) via Oxidative Polymerization

Oxidative polymerization is a common and effective method for the synthesis of polyanilines and their derivatives.[4] The reaction proceeds through the formation of radical cations from the aniline monomer, which then couple to form the polymer chain. The presence of fluorine substituents on the aniline ring can influence the rate of polymerization and the structure of the resulting polymer.

Scientific Rationale

The choice of oxidizing agent is critical in controlling the polymerization process. Ammonium persulfate (APS) is a widely used oxidant due to its high reactivity and solubility in acidic aqueous media.[4] The acidic medium, typically hydrochloric acid, is necessary to protonate the aniline monomer, which facilitates the formation of the radical cation and promotes a "head-to-tail" coupling, leading to a more linear and conductive polymer. The low reaction temperature (0-5 °C) is crucial to minimize side reactions and control the exothermicity of the polymerization, which can affect the molecular weight and properties of the polymer.

Experimental Workflow: Oxidative Polymerization

cluster_prep Monomer & Oxidant Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification monomer_prep Dissolve this compound in 1M HCl reaction Add oxidant solution dropwise to monomer solution at 0-5 °C monomer_prep->reaction oxidant_prep Dissolve Ammonium Persulfate in 1M HCl oxidant_prep->reaction stirring Stir for 24 hours at 0-5 °C reaction->stirring filtration Filter the polymer precipitate stirring->filtration wash_hcl Wash with 1M HCl filtration->wash_hcl wash_methanol Wash with Methanol wash_hcl->wash_methanol drying Dry under vacuum at 60 °C wash_methanol->drying

Caption: Workflow for the oxidative polymerization of this compound.

Detailed Protocol: Oxidative Polymerization

Materials:

  • This compound (97% purity or higher)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 37%)

  • Methanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific molar amount of this compound in 100 mL of 1 M HCl. Place the beaker in an ice bath and stir with a magnetic stirrer until the monomer is completely dissolved and the solution temperature is between 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in an ice bath to 0-5 °C.

  • Polymerization Reaction: Slowly add the chilled ammonium persulfate solution dropwise to the stirring monomer solution over a period of 30-60 minutes using a dropping funnel. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Reaction Continuation: After the addition is complete, leave the reaction mixture stirring in the ice bath for 24 hours to ensure complete polymerization.

  • Polymer Isolation: After 24 hours, collect the polymer precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Purification:

    • Wash the polymer on the filter paper with copious amounts of 1 M HCl until the filtrate is colorless. This removes unreacted monomer and oligomers.

    • Subsequently, wash the polymer with methanol to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

  • Characterization: The resulting poly(this compound) can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and thermal analysis (TGA/DSC).

Part 2: Synthesis of Fluorinated Polyimides via Condensation Polymerization

The incorporation of this compound into a polyimide backbone requires its conversion into a diamine monomer, followed by polycondensation with a suitable dianhydride. For this application note, we will consider the synthesis of a novel fluorinated polyimide using a diamine conceptually derived from this compound and a commercially available dianhydride. The introduction of fluorinated moieties is known to enhance solubility, lower the dielectric constant, and improve the thermal stability of polyimides.[1][3][5]

Scientific Rationale

The two-step polycondensation method is a standard and reliable procedure for synthesizing high-molecular-weight polyimides.[6][7] The first step involves the formation of a soluble poly(amic acid) precursor at room temperature in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). This is followed by a thermal or chemical imidization step to form the final polyimide. Thermal imidization, as detailed below, is often preferred as it avoids the use of potentially corrosive chemical imidization agents and can lead to dense, high-quality films. The choice of dianhydride will significantly impact the final properties of the polyimide. For instance, using a fluorinated dianhydride like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) can further enhance the desired properties.[8]

Experimental Workflow: Condensation Polymerization

cluster_paa Poly(amic acid) Synthesis cluster_film Film Casting & Imidization cluster_char Characterization diamine_sol Dissolve Diamine in DMAc under Nitrogen dianhydride_add Add Dianhydride to the Diamine Solution diamine_sol->dianhydride_add paa_stir Stir at room temperature for 24 hours dianhydride_add->paa_stir film_cast Cast Poly(amic acid) solution onto a glass substrate paa_stir->film_cast thermal_imid Thermal Imidization (Stepwise heating up to 300 °C) film_cast->thermal_imid film_char Characterize the Polyimide Film thermal_imid->film_char

Caption: Workflow for the synthesis of a fluorinated polyimide.

Detailed Protocol: Condensation Polymerization

Materials:

  • A diamine monomer derived from this compound (e.g., a diamine containing the 2,5-difluoro-4-methylphenyl moiety)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Nitrogen gas supply

  • Three-neck round-bottom flask with a mechanical stirrer

  • Glass plates for film casting

  • Programmable oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged three-neck round-bottom flask equipped with a mechanical stirrer, dissolve a precise molar amount of the diamine monomer in anhydrous DMAc to achieve a solids content of 15-20% (w/w).

    • Once the diamine is fully dissolved, add an equimolar amount of 6FDA to the solution in one portion.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting:

    • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

    • Use a doctor blade to cast a film of uniform thickness.

  • Thermal Imidization:

    • Place the glass plate with the cast film in a programmable oven.

    • Heat the film according to the following stepwise temperature program under a nitrogen flow:

      • 80 °C for 1 hour

      • 150 °C for 1 hour

      • 200 °C for 1 hour

      • 250 °C for 30 minutes

      • 300 °C for 1 hour

    • This gradual heating process allows for the controlled removal of the solvent and the cyclization of the amic acid to the imide structure.

  • Film Removal and Characterization:

    • After cooling to room temperature, carefully peel the flexible polyimide film from the glass substrate.

    • The resulting fluorinated polyimide film can be characterized for its thermal properties (TGA, DSC), mechanical properties (tensile testing), and dielectric properties.

Data Presentation: Expected Properties

The incorporation of this compound is expected to yield polymers with enhanced properties compared to their non-fluorinated analogs.

PropertyPoly(this compound)Fluorinated PolyimideRationale for Improvement
Thermal Stability (Td5%) > 400 °C> 500 °CThe high bond energy of the C-F bond enhances thermal stability.[1]
Solubility Limited in common solventsSoluble in polar aprotic solventsFluorine substitution can disrupt chain packing, improving solubility.[2]
Dielectric Constant -< 3.0The low polarizability of the C-F bond reduces the dielectric constant.[1][5]
Glass Transition Temp. (Tg) -> 250 °CThe rigid aromatic backbone and bulky CF₃ groups (from 6FDA) increase Tg.[3]

Conclusion

This compound serves as a highly effective monomer for the synthesis of specialty polymers with advanced properties. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this building block in creating novel polyanilines and polyimides. The resulting fluorinated polymers, with their enhanced thermal stability, solubility, and dielectric properties, are well-suited for demanding applications in modern technology. Further research can focus on the derivatization of the methyl group to introduce additional functionalities and create even more sophisticated materials.

References

Application Notes and Protocols: A Guide to Photoinduced Difluoroalkylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Difluoroalkylated Anilines in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a powerful strategy in modern drug discovery. The difluoromethyl group (CF2H) and its derivatives are of particular interest due to their unique stereoelectronic properties, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Aniline derivatives are prevalent scaffolds in a vast array of pharmaceuticals, making the development of efficient methods for their difluoroalkylation a critical endeavor.

Visible-light photoredox catalysis has emerged as a mild and sustainable tool for forging challenging chemical bonds.[2] This approach utilizes light energy to drive single-electron transfer (SET) processes, enabling the generation of reactive radical intermediates under ambient conditions.[3] This guide provides a detailed overview of two robust protocols for the photoinduced difluoroalkylation of aniline derivatives: one employing an organic photocatalyst and another leveraging a photocatalyst-free electron donor-acceptor (EDA) complex.

Reaction Mechanisms: Two Pathways to Difluoroalkylation

The photoinduced difluoroalkylation of aniline derivatives can be achieved through two primary mechanistic pathways: a photocatalytic cycle using an organic dye like Eosin Y, or through the formation of an electron donor-acceptor (EDA) complex between the aniline and the difluoroalkylating agent.[4][5]

The Eosin Y Photocatalytic Cycle

In this pathway, the organic dye Eosin Y acts as the photocatalyst, absorbing visible light and initiating a single-electron transfer cascade.[4]

  • Step 1: Photoexcitation. Eosin Y (EY) absorbs a photon of visible light, promoting it to an excited state (EY*).

  • Step 2: Reductive Quenching. The excited photocatalyst (EY*) donates an electron to the difluoroalkylating agent (e.g., ICF2COOEt), leading to its fragmentation and the formation of a difluoroalkyl radical (•CF2COOEt).

  • Step 3: Catalyst Regeneration and Substrate Oxidation. The oxidized photocatalyst (EY•+) is then reduced back to its ground state by the aniline derivative, which in turn is oxidized to its corresponding radical cation.

  • Step 4: Radical Coupling and Rearomatization. The difluoroalkyl radical couples with the aniline radical cation. Subsequent deprotonation by a base regenerates the aromaticity of the aniline ring, yielding the desired difluoroalkylated product.[4]

G cluster_cycle Eosin Y Photocatalytic Cycle PC Eosin Y (EY) PC_excited EY* PC->PC_excited Visible Light (hν) PC_oxidized EY.+ PC_excited->PC_oxidized SET Difluoro_radical •CF2COOEt PC_oxidized->PC SET Aniline Aniline Derivative Aniline_cation Aniline Radical Cation Aniline->Aniline_cation e- Product Difluoroalkylated Aniline Aniline_cation->Product + •CF2COOEt Base Base Difluoro_reagent ICF2COOEt Difluoro_reagent->Difluoro_radical e- Protonated_Base Base-H+ Base->Protonated_Base H+

Figure 1: Proposed mechanism for the Eosin Y-photocatalyzed difluoroalkylation of anilines.

The Electron Donor-Acceptor (EDA) Complex Pathway

This approach operates without an external photocatalyst, relying on the formation of a photoactive complex between the electron-rich aniline and the electron-accepting difluoroalkylating agent.[4][6]

  • Step 1: EDA Complex Formation. The aniline derivative (electron donor) and the difluoroalkylating agent (electron acceptor) form a ground-state EDA complex. This complex exhibits a new absorption band in the visible light spectrum.[7]

  • Step 2: Photoinduced Electron Transfer. Upon irradiation with visible light, the EDA complex undergoes a single-electron transfer, generating the aniline radical cation and the difluoroalkyl radical.[8]

  • Step 3: Radical Chain Propagation. The generated difluoroalkyl radical can then react with a neutral aniline molecule to form a new radical intermediate. This intermediate can then reduce another molecule of the difluoroalkylating agent, propagating a radical chain reaction.[4]

  • Step 4: Product Formation. Deprotonation by a base ultimately affords the difluoroalkylated aniline product.

G cluster_eda EDA Complex Pathway Aniline Aniline (D) EDA_complex [Aniline•••ICF2COOEt] (EDA Complex) Aniline->EDA_complex Difluoro_reagent ICF2COOEt (A) Difluoro_reagent->EDA_complex Excited_EDA [Aniline•+•••ICF2COOEt•-]* EDA_complex->Excited_EDA Visible Light (hν) Aniline_cation Aniline Radical Cation Excited_EDA->Aniline_cation Difluoro_radical •CF2COOEt Excited_EDA->Difluoro_radical Product Difluoroalkylated Aniline Aniline_cation->Product + •CF2COOEt Base Base Protonated_Base Base-H+ Base->Protonated_Base H+

Figure 2: Proposed mechanism for the EDA complex-mediated difluoroalkylation of anilines.

Experimental Protocols

The following are generalized protocols for the photoinduced difluoroalkylation of aniline derivatives. It is recommended to optimize the reaction conditions for each specific substrate.

Reagents and Equipment
Reagent/EquipmentRecommended Specifications
Photocatalyst Eosin Y (for photocatalytic method)
Difluoroalkylating Agent Ethyl iodo-difluoroacetate (ICF2COOEt) or similar
Aniline Derivative Substituted or unsubstituted aniline
Base Potassium carbonate (K2CO3) or Sodium carbonate (Na2CO3)
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Light Source Blue LEDs (e.g., 427 nm or 525 nm Kessil lamp)
Reaction Vessels 4 mL vials with screw caps and rubber septa
Stirring Magnetic stirrer and stir bars
Inert Atmosphere Nitrogen or Argon gas
Purification Flash column chromatography system with silica gel
Protocol 1: Eosin Y-Catalyzed Difluoroalkylation

This protocol is adapted from Gallego-Gamo et al. (2023).[4]

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add Eosin Y (1.9 mg, 0.003 mmol, 1 mol%), the aniline derivative (0.3 mmol, 1 equiv), potassium carbonate (62.2 mg, 0.45 mmol, 1.5 equiv), tetrabutylammonium iodide (TBAI, 55.4 mg, 0.15 mmol, 0.5 equiv), and ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv).

  • Degassing: Close the vial with a screw cap fitted with a rubber septum. Degas the vial by alternating between vacuum and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add 1 mL of anhydrous DMF via syringe. Further degas the reaction mixture by bubbling with argon for 5 minutes.

  • Irradiation: Seal the vial with parafilm and place it in a photoreactor equipped with a 525 nm LED lamp. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired difluoroalkylated aniline.

Protocol 2: EDA Complex-Mediated Difluoroalkylation

This protocol is adapted from Gallego-Gamo et al. (2023).[4]

  • Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add the aniline derivative (0.3 mmol, 1 equiv), sodium carbonate (47.7 mg, 0.45 mmol, 1.5 equiv), and ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv).

  • Degassing: Close the vial with a screw cap fitted with a rubber septum. Degas the vial by alternating between vacuum and backfilling with nitrogen or argon three times.

  • Solvent Addition: Add 1 mL of anhydrous DMSO via syringe. Further degas the reaction mixture by bubbling with argon for 5 minutes.

  • Irradiation: Seal the vial with parafilm and place it in a photoreactor equipped with a 427 nm LED lamp. Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

G cluster_workflow Experimental Workflow start Start reagents Combine Reagents in Vial start->reagents degas1 Degas Vial reagents->degas1 solvent Add Anhydrous Solvent degas1->solvent degas2 Degas Mixture solvent->degas2 irradiate Irradiate with Visible Light degas2->irradiate workup Aqueous Work-up & Extraction irradiate->workup purify Flash Column Chromatography workup->purify product Pure Product purify->product

Figure 3: General experimental workflow for photoinduced difluoroalkylation.

Scope and Limitations

The photoinduced difluoroalkylation of anilines is amenable to a wide range of substrates, particularly those bearing electron-donating groups.[4][9]

EntryAniline DerivativeProductYield (%)
1N,N-dimethylaniline4-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethylaniline79
24-iodo-N,N-dimethylaniline4-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethyl-4-iodoaniline63
34-(trifluoromethoxy)-N,N-dimethylaniline4-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethyl-4-(trifluoromethoxy)aniline70
4N,N-dimethyl-4-vinylaniline4-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethyl-4-vinylaniline55
5N,N-dimethyl-4-methoxyaniline4-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethyl-4-methoxyaniline89

Yields are based on the Eosin Y protocol as reported by Gallego-Gamo et al. (2023).[4]

Limitations:

  • Anilines with strong electron-withdrawing groups may exhibit lower reactivity.[9]

  • Substrates that are sensitive to radical conditions may undergo side reactions.

  • The regioselectivity of the reaction can be influenced by the substitution pattern of the aniline. For unsubstituted anilines, a mixture of ortho and para isomers may be obtained.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Inefficient degassingEnsure thorough degassing of the reaction vessel and solvent to remove oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates.
Inactive photocatalystUse fresh, high-purity Eosin Y. Protect it from prolonged exposure to light before the reaction.
Incorrect wavelength of lightEnsure the emission spectrum of the light source overlaps with the absorption spectrum of the photocatalyst or EDA complex.
Impure reagents or solventUse anhydrous solvents and purify reagents if necessary. Water can interfere with the reaction.
Formation of side products Over-irradiationMonitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to prevent product degradation.
Reaction with solventChoose a solvent that is inert under the reaction conditions.
Difficulty in reproducing literature results Variations in experimental setupEnsure the distance from the light source to the reaction vessel and the cooling system are consistent. The intensity of the light source can significantly affect the reaction rate.[10]

Conclusion

The photoinduced difluoroalkylation of aniline derivatives represents a powerful and versatile strategy for the synthesis of valuable fluorinated compounds. Both the photocatalytic and the EDA complex-mediated protocols offer mild and efficient alternatives to traditional methods. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize these methods to accelerate the development of new pharmaceuticals and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,5-Difluoro-4-methylaniline (CAS 878285-14-4). This valuable compound serves as a key building block in the development of pharmaceuticals and agrochemicals, where the strategic incorporation of fluorine atoms can significantly enhance molecular properties.[1][2] The most prevalent synthetic route involves the reduction of its nitro precursor, 2,5-Difluoro-4-nitrotoluene. While conceptually straightforward, this transformation is frequently plagued by issues related to yield, purity, and reproducibility.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your synthesis and achieve high-quality results.

Core Synthesis Pathway: Reduction of 2,5-Difluoro-4-nitrotoluene

The reduction of an aromatic nitro group is a classic transformation. The most common and cost-effective method for this synthesis is the reduction using tin(II) chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid (HCl) in a protic solvent like ethanol.

General Reaction Mechanism

The reduction proceeds through a series of electron and proton transfers, with tin acting as the reducing agent. The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the final amine.[3][4] The acidic environment is crucial for protonating the intermediates, which prevents undesirable side reactions like the formation of azo or azoxy compounds.[3]

G cluster_main SnCl2/HCl Reduction Mechanism Start 2,5-Difluoro-4-nitrotoluene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso  +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine  +2e-, +2H+ Anilinium Anilinium Salt (Ar-NH3+ Cl-) Hydroxylamine->Anilinium  +2e-, +2H+ End This compound (Ar-NH2) Anilinium->End  +NaOH / Base

Caption: General mechanism for the reduction of a nitroarene using SnCl₂/HCl.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low, or the reaction appears incomplete. What are the likely causes and how can I fix this?

A1: Low yield is the most common issue and can stem from several factors.

  • Insufficient Reducing Agent or Acid: The stoichiometry is critical. For the reduction of a nitro group to an amine, a significant molar excess of SnCl₂·2H₂O is required (typically 3 to 5 equivalents). The reaction also consumes a large amount of acid.

    • Causality: Tin(II) is oxidized to Tin(IV) during the reaction. The overall process requires 6 electrons, supplied by 3 moles of SnCl₂.[5] Concentrated HCl serves multiple roles: it activates the nitro group for reduction, provides the necessary protons, and keeps the tin salts solubilized.[3] Insufficient acid can lead to the precipitation of tin hydroxides and stall the reaction.

    • Solution:

      • Ensure you are using at least 3.5 equivalents of SnCl₂·2H₂O relative to your starting nitro compound.

      • Use concentrated HCl (37%) as the primary acid source and ensure the reaction mixture remains strongly acidic throughout. A common ratio is to dissolve the SnCl₂·2H₂O in a volume of concentrated HCl before adding it to the solution of the nitro compound in a solvent like ethanol.

      • Monitor the reaction by TLC. If starting material persists after several hours, consider a controlled, portion-wise addition of more SnCl₂ and HCl.

  • Poor Temperature Control: The reaction is exothermic.[5]

    • Causality: While some heat is necessary to drive the reaction, an uncontrolled exotherm can lead to side reactions and the formation of polymeric tar-like substances. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution:

      • Begin the addition of the SnCl₂/HCl solution at a controlled temperature, for example, by using an ice bath to maintain the initial temperature around 10-20 °C.

      • After the initial exotherm subsides, allow the reaction to warm to room temperature and then heat to a moderate reflux (e.g., 50-70 °C) to ensure it goes to completion.[6]

Q2: After basifying the workup, I get a thick, gelatinous precipitate that makes extraction impossible. What is this and how do I prevent it?

A2: This is a hallmark problem of tin-based reductions. The precipitate is hydrated tin oxides (SnO₂·nH₂O).

  • Causality: When you add a base (like NaOH or Na₂CO₃) to neutralize the excess HCl and deprotonate the anilinium salt, the tin(IV) ions in the solution precipitate as highly insoluble tin oxides/hydroxides.[5] This precipitate can trap your product, leading to significant yield loss and difficult filtration/extraction.

  • Solution Workflow:

    • Cooling is Critical: Before adding the base, cool the reaction mixture thoroughly in an ice bath. The neutralization is highly exothermic.

    • Use Concentrated Base: Add a concentrated solution of NaOH (e.g., 30-50% w/v) slowly and with vigorous stirring. Using a dilute base will unnecessarily increase the total volume and can worsen the gelatinous nature of the precipitate.

    • Target pH > 12: Ensure the final mixture is strongly basic. This helps to form the soluble sodium stannate complex [Sn(OH)₆]²⁻, which can reduce the amount of solid precipitate.

    • Filtration Aid: Before extraction, filter the entire mixture through a pad of Celite®. This will help to break up the gelatinous solid and retain the fine tin oxide particles, allowing the filtrate containing your product to pass through. Wash the Celite cake thoroughly with your extraction solvent (e.g., ethyl acetate, dichloromethane) to recover any adsorbed product.

    • Alternative: Some protocols suggest pouring the acidic reaction mixture onto a large amount of ice before slowly adding the base. This helps to manage the exotherm effectively.

G Start Problem: Gelatinous Precipitate During Workup Cause Cause: Precipitation of Hydrated Tin Oxides Start->Cause Solution Solution Workflow Start->Solution Step1 1. Cool Reaction Mixture in Ice Bath Solution->Step1 Step2 2. Slowly Add Concentrated NaOH (to pH > 12) Step1->Step2 Step3 3. Filter Slurry Through Celite Pad Step2->Step3 Step4 4. Wash Celite Pad with Extraction Solvent Step3->Step4 Step5 5. Proceed with Liquid-Liquid Extraction of Filtrate Step4->Step5

Caption: Troubleshooting workflow for managing tin oxide precipitation.

Q3: My final product is a dark oil or discolored solid. How can I improve its purity and appearance?

A3: Discoloration is usually due to baseline impurities or oxidation of the aniline product.

  • Causality: Anilines, particularly electron-rich ones, are susceptible to air oxidation, which forms highly colored impurities. The color can also arise from minor, highly conjugated byproducts formed during the reaction.

  • Solutions:

    • Activated Carbon Treatment: After extraction and drying of the organic phase, you can treat the solution with a small amount of activated carbon. Stir for 15-20 minutes, then filter through Celite to remove the carbon. This is very effective at removing colored impurities.

    • Column Chromatography: For highest purity, silica gel column chromatography is the best option. Use a non-polar/polar solvent system like Hexane/Ethyl Acetate. The product, this compound, is a solid at room temperature and should be handled accordingly.[7]

    • Storage: Store the final product under an inert atmosphere (Nitrogen or Argon) and in a dark, cool place to prevent long-term oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent to avoid the tin workup issues? A1: Yes, catalytic hydrogenation is an excellent and cleaner alternative.

  • Method: This involves reacting the starting material with hydrogen gas (H₂) in the presence of a metal catalyst.[8]

  • Common Catalysts:

    • Palladium on Carbon (Pd/C): Highly effective for nitro group reduction. A potential risk with fluorinated compounds is hydrodefluorination, though this is less common than with chloro or bromo substituents.[8][9]

    • Raney Nickel (Raney Ni): A good alternative to Pd/C, often used when dehalogenation is a concern.[8][10]

  • Advantages: The workup is much simpler. You just filter off the catalyst and evaporate the solvent. This avoids the use of heavy metals and the associated waste disposal challenges.

  • Disadvantages: Requires specialized equipment (hydrogenator or Parr shaker) to handle hydrogen gas safely. Catalysts can be expensive and may be poisoned by impurities in the starting material or solvent.

Comparison of Common Reduction Methods

FeatureSnCl₂ / HClCatalytic Hydrogenation (Pd/C)
Reagents Tin(II) chloride, HClH₂ gas, Pd/C catalyst
Equipment Standard laboratory glasswareHydrogenation apparatus (Parr shaker)
Workup Difficult: tin oxide precipitationSimple: catalyst filtration
Waste Tin-containing aqueous wasteSpent catalyst (recyclable)
Selectivity Good, tolerates many groupsHigh, but can reduce other groups (alkenes, etc.)
Cost Reagents are relatively inexpensiveCatalyst can be expensive

Q2: What is the expected physical state and purity of the final product? A2: this compound is typically an off-white to light yellow solid.[1] Commercially available products often have a purity specification of 95-97% or higher.[7]

Q3: What are the key safety precautions for this synthesis? A3:

  • Corrosives: Concentrated HCl is highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Exotherm: Be prepared to manage the exothermic nature of both the reduction and the neutralization steps by using an ice bath.

  • Base Handling: Concentrated NaOH is also highly corrosive. Handle with care.

  • Solvents: Use flammable organic solvents only in a well-ventilated fume hood, away from ignition sources.

Detailed Experimental Protocol: SnCl₂ Reduction

This protocol is a representative procedure and should be adapted based on your laboratory's specific equipment and safety guidelines.

Materials:

  • 2,5-Difluoro-4-nitrotoluene (1.0 eq)[11]

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.5 eq)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol (or Ethyl Acetate)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite® 545

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-Difluoro-4-nitrotoluene (1.0 eq) in ethanol.

  • Reductant Preparation: In a separate beaker, carefully dissolve SnCl₂·2H₂O (3.5 eq) in concentrated HCl. This may be slightly exothermic. Cool the solution if necessary.

  • Reaction: Cool the flask containing the nitro-compound in an ice-water bath. Slowly add the SnCl₂/HCl solution via an addition funnel over 20-30 minutes, ensuring the internal temperature does not rise excessively.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the reaction mixture to reflux (approx. 70-80°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup - Neutralization: Cool the reaction flask to 0 °C in a large ice bath. Slowly and carefully add a concentrated NaOH solution with vigorous stirring until the solution is strongly basic (pH > 12). A thick white precipitate will form.

  • Workup - Filtration: Add a small amount of Celite® to the slurry and filter the entire mixture through a Büchner funnel fitted with a 1-inch pad of Celite®.

  • Workup - Extraction: Wash the filter cake thoroughly with several portions of ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexane) to obtain the pure this compound.

References

Technical Support Center: Purification of Crude 2,5-Difluoro-4-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of 2,5-Difluoro-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this fluorinated aniline derivative using column chromatography. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My purified this compound is discolored (e.g., yellow, brown, or pinkish). What is the cause and how can I prevent this?

Answer:

Discoloration of anilines is a frequent issue, primarily caused by air oxidation.[1] Aromatic amines, especially those with electron-donating groups like the methyl group in your compound, are susceptible to oxidation, which forms highly colored polymeric impurities. The presence of trace acid or exposure to light can accelerate this degradation.[2]

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step is to minimize air exposure. Purge all your solvents, the silica gel slurry, and the packed column with an inert gas like nitrogen or argon before use.[1] Collect the fractions under a blanket of inert gas if possible.

  • Solvent Purity: Use high-purity, freshly distilled solvents. Older solvents can contain peroxides and other impurities that can promote oxidation.

  • Acid Removal: Ensure that all acidic residues from the reaction workup are completely removed before chromatography. A pre-purification wash of your crude material with a mild aqueous base, such as sodium bicarbonate solution, can be highly effective.[1]

  • Light Protection: Protect your compound from light at all stages.[2] Wrap your column and collection flasks in aluminum foil. Store the final product in an amber vial.

  • Prompt Processing: Do not leave the compound on the column for an extended period. Plan your chromatography to be completed in a timely manner.

Question 2: I'm observing poor separation between my product and an impurity on the TLC plate. How do I optimize my solvent system?

Answer:

Achieving good separation is dependent on selecting a mobile phase that provides a differential affinity for your product and its impurities with the stationary phase. For this compound, a good starting point is a non-polar/polar solvent system like Hexanes/Ethyl Acetate. The ideal Rf (retention factor) for your target compound on a TLC plate should be between 0.2 and 0.4 for effective separation on a column.[3]

Optimization Workflow:

  • Initial Screening: Test a range of solvent systems with varying polarities. A standard starting system is Hexane/Ethyl Acetate. You can also explore other systems like Toluene/Ethyl Acetate for different selectivity.

  • Fine-Tuning Polarity: If your spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are not moving from the baseline (low Rf), the eluent is not polar enough; in this case, you should increase the proportion of the polar solvent.

  • Consider Additives: Anilines can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase can significantly improve peak shape and resolution by competing with your aniline for the acidic sites on the silica.[4]

Table 1: Suggested Mobile Phase Systems for this compound

Solvent SystemRatio (v/v)Polarity IndexNotes
Hexanes / Ethyl Acetate95:5 to 80:20Low to MediumA standard starting point. Adjust the ratio to achieve the target Rf.
Toluene / Ethyl Acetate95:5 to 85:15Low to MediumOffers different selectivity for aromatic compounds.
Hexanes / Dichloromethane50:50 to 20:80MediumDichloromethane can improve the solubility of the crude material.
Hexanes / Ethyl Acetate + 1% Triethylamine90:10 + 1%MediumRecommended to reduce peak tailing.
Question 3: My product is eluting with streaks or "tailing" on the column and TLC. What's happening and how can I fix it?

Answer:

Peak tailing is a common problem when purifying basic compounds like anilines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to a slow and uneven elution.

Solutions to Mitigate Tailing:

  • Use a Basic Modifier: As mentioned previously, adding a small amount of triethylamine or pyridine to your eluent will neutralize the acidic sites on the silica gel and lead to sharper peaks.[4]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.

    • Neutral Alumina: This is a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica Gel: You can prepare this by pre-treating the silica gel with a solution of triethylamine in your mobile phase before packing the column.

  • Dry Loading: If your compound is not very soluble in the mobile phase, this can lead to band broadening and tailing. Adsorbing your crude material onto a small amount of silica gel and then loading the dry powder onto the column can result in a more uniform starting band.[5]

Experimental Protocols

Protocol 1: Standard Column Chromatography of this compound
  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in dichloromethane or ethyl acetate.

    • Spot it on a silica gel TLC plate.

    • Develop the plate in a pre-screened solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under UV light (254 nm) and/or by staining.[6] A p-anisaldehyde stain can be effective for anilines.[6]

    • Adjust the solvent system until the desired product has an Rf of ~0.3.[4]

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size. A general rule is to use a silica gel mass that is 50-100 times the mass of your crude product.[4]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[3]

    • Allow the silica gel to settle, then add a protective layer of sand on top.[3]

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[5]

    • Carefully apply the sample solution to the top of the silica bed.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.[3]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[3]

  • Product Isolation:

    • Identify the fractions containing the pure desired product by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Diagrams

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Pack Pack Column (Silica Gel) TLC->Pack Optimal eluent found Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Purity confirmed Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic cluster_problems Observed Problems cluster_solutions Potential Solutions Start Poor Purification Result PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing Discolor Discoloration Start->Discolor Solvent Optimize Solvent System (TLC) PoorSep->Solvent Modifier Add Basic Modifier (e.g., Triethylamine) Tailing->Modifier Stationary Change Stationary Phase (e.g., Alumina) Tailing->Stationary Inert Use Inert Atmosphere Discolor->Inert AcidWash Pre-wash with Aqueous Base Discolor->AcidWash Solvent->Modifier If tailing also present

Caption: Troubleshooting logic for common purification challenges.

Safety Precautions

This compound and similar halogenated anilines are toxic and should be handled with care.[2][7]

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[2][7]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[2]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

Technical Support Center: Synthesis of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these crucial building blocks. Polysubstituted anilines are foundational to numerous pharmaceuticals, agrochemicals, and materials, yet their synthesis is often fraught with challenges related to regioselectivity, steric hindrance, and functional group compatibility.[1][2][3] This guide provides in-depth, experience-driven solutions to specific experimental problems in a direct question-and-answer format.

Section 1: Regioselectivity in Electrophilic Aromatic Substitution

Controlling the position of incoming substituents on an aniline ring is a frequent and critical challenge. The powerful activating and ortho, para-directing nature of the amino group can lead to mixtures of isomers and over-substitution.[4]

Q1: My nitration of a substituted aniline is giving me a mixture of ortho and para isomers, with low yield of the desired para product. How can I improve the selectivity?

A1: This is a classic regioselectivity problem. The amino group is strongly activating, leading to rapid reaction at both the ortho and para positions. Several factors can be manipulated to favor the para isomer.

Causality and Strategy:

  • Steric Hindrance: The most effective strategy is to increase steric bulk around the amino group, which physically blocks the ortho positions.[4] This is typically achieved by protecting the amine. While acetanilide is commonly used, it may not be bulky enough.

  • Reaction Conditions: Temperature and solvent can also influence the ortho/para ratio. Lower temperatures often favor the thermodynamically more stable para isomer.[4]

Troubleshooting Steps:

  • Protect the Amine: Convert the aniline to an amide. For enhanced steric hindrance, consider using a bulkier acyl group than acetyl, such as pivaloyl or benzoyl.[4]

  • Optimize Reaction Temperature: Perform the nitration at a lower temperature. Maintaining the reaction below 10 °C is a good starting point.[4]

  • Control Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to the solution of your protected aniline to maintain a low reaction temperature and avoid localized overheating.[4]

Experimental Protocol: Regioselective Nitration of Aniline (via Acetanilide)

This protocol details the protection of aniline as acetanilide followed by a controlled nitration to favor the para-nitro product.

Part A: Protection of Aniline as Acetanilide [4]

  • Setup: In a fume hood, dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid in a 250 mL flask.

  • Preparation of Base: In a separate beaker, prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Reaction: Cool the aniline hydrochloride solution in an ice bath. Add 14 mL of acetic anhydride, followed immediately by the rapid addition of the sodium acetate solution with vigorous stirring.

  • Isolation: The acetanilide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

Part B: Nitration of Acetanilide [4]

  • Setup: In a flask, dissolve the dried acetanilide in glacial acetic acid. Cool the solution in an ice bath.

  • Nitrating Mixture: Separately, and with caution, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 30 minutes. Pour the reaction mixture onto crushed ice.

  • Isolation: The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the product from ethanol to obtain the pure para-isomer.

Q2: I am attempting a Friedel-Crafts acylation on an aniline derivative, but the reaction is failing or resulting in a complex mixture. What is going wrong?

A2: The free amino group of aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[4] This interaction deactivates the aromatic ring towards electrophilic substitution.

Solution:

  • Protect the Amino Group: Convert the aniline to an acetanilide as described in the protocol above. The resulting amide is significantly less basic, preventing the deactivation of the Lewis acid catalyst and allowing the acylation to proceed. The protecting group can be removed post-reaction via hydrolysis.[4]

Section 2: Challenges in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to the synthesis of polysubstituted anilines, especially those with steric hindrance, can be challenging.[5][6][7]

Q3: My Buchwald-Hartwig reaction with a sterically hindered aryl halide and a bulky aniline is giving low to no yield. How can I troubleshoot this?

A3: The synthesis of sterically hindered anilines is a known challenge for standard Buchwald-Hartwig conditions.[5][6][8] The steric bulk around the reaction centers can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Troubleshooting Workflow:

G start Low/No Yield with Bulky Substrates ligand Optimize Ligand start->ligand Steric hindrance is likely the issue base Screen Bases ligand->base No improvement success Improved Yield ligand->success Yield improves solvent Change Solvent base->solvent Still low yield base->success Yield improves temp Increase Temperature solvent->temp Reaction still sluggish solvent->success Yield improves precatalyst Use Pre-catalyst temp->precatalyst Consider catalyst activation temp->success Yield improves precatalyst->success Yield improves

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich monophosphine ligands are generally required.[6][7] These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling hindered partners.[6]

    • Recommended Ligands: Screen a panel of ligands such as Josiphos-type ligands, dialkylbiaryl phosphines (e.g., RuPhos, BrettPhos), or N-heterocyclic carbenes (NHCs).[6][7][9]

  • Base Optimization: The choice of base is crucial and can be substrate-dependent.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often effective for difficult couplings.[10] However, they may cause decomposition of sensitive functional groups.[10]

    • Weaker Bases: For substrates with base-sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[10] High yields with these bases often necessitate the use of highly active ligands.[10]

  • Solvent Choice: The solubility of the base and other reagents can significantly impact the reaction rate.

    • Common Solvents: Toluene, dioxane, and THF are frequently used. Toluene is a very common and effective choice.[10]

    • Avoid: Chlorinated solvents and acetonitrile can poison the palladium catalyst.[10]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined pre-catalyst. Pre-catalysts often provide more reliable and efficient formation of the active catalytic species.[11]

Q4: I am observing significant hydrodehalogenation of my aryl halide starting material as a side reaction. What causes this and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled. This can be exacerbated by certain ligands, bases, and the presence of water.

Mitigation Strategies:

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. If you are observing this side reaction, consider screening different classes of ligands.

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can be a proton source for the hydrodehalogenation pathway.

  • Base Selection: In some cases, the choice of base can influence the extent of this side reaction. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may be beneficial.[10]

Comparison of Common Bases for Buchwald-Hartwig Amination
BaseTypepKaH (approx.)CommentsReference(s)
NaOtBuStrong19Highly effective, but can be too harsh for sensitive substrates.[10][11]
LHMDSStrong26Very strong, non-nucleophilic; useful when other strong bases fail.[10]
K₃PO₄Weak12.3Good for base-sensitive substrates; often requires higher temperatures and a highly active ligand.[10]
Cs₂CO₃Weak10.2A mild base suitable for sensitive molecules.[10]

Section 3: Synthesis via Reduction of Nitroarenes

The reduction of nitroarenes is a classical and highly reliable method for synthesizing anilines, especially when the corresponding nitroaromatic compound is readily available.[1]

Q5: I need to reduce a nitro group in the presence of other reducible functional groups (e.g., ketone, ester, aryl halide). What conditions offer the best chemoselectivity?

A5: Achieving chemoselective reduction of a nitro group is a common challenge. While catalytic hydrogenation with Pd/C is efficient, it can also reduce other functional groups.[1] Several methods offer excellent chemoselectivity.

Recommended Chemoselective Methods:

  • Iron-based Systems:

    • Fe/HCl: This classic method is robust and tolerates many functional groups.[1]

    • Activated Iron: Using activated iron generated from Fe/HCl or Zn/FeSO₄ can provide excellent chemoselectivity for the reduction of nitroarenes in the presence of functionalities like ketones, esters, nitriles, and aryl halides.[12]

    • Iron(III) Catalysts with Silanes: Modern methods employing bench-stable iron(III) catalysts with silanes (e.g., triethoxysilane) show high chemoselectivity for nitro groups over a wide array of other reactive groups.[13]

  • Electrocatalytic Reduction: Electrochemical methods using a polyoxometalate redox mediator can selectively reduce nitroarenes to anilines with high yield and selectivity, even in the presence of other reducible groups.[14]

Functional Group Tolerance in Nitroarene Reduction
Reducing SystemTolerated Functional GroupsCommentsReference(s)
Fe/HCl Ketone, Ester, Nitrile, Aryl HalideClassic, robust, and cost-effective method.[1][12]
Iron(III)/Silane Ketone, Ester, Amide, Nitrile, Sulfonyl, Aryl HalideHigh activity and chemoselectivity under mild conditions.[13]
Catalytic Hydrogenation (Pd/C) Ester, AmideCan reduce alkenes, alkynes, and sometimes ketones or aryl halides.[1]
Electrocatalytic (POM mediator) EsterHigh selectivity, avoids harsh chemical reagents.[14]

Section 4: Advanced and Alternative Synthetic Strategies

Beyond classical methods, several modern techniques offer unique solutions for constructing polysubstituted anilines.

Q6: How can I achieve substitution at the ortho-position of an aniline derivative with high regioselectivity?

A6: Directing substitution to the ortho-position can be challenging due to steric hindrance. Directed ortho-metalation (DoM) is a powerful strategy for this purpose.

Directed ortho-Metalation (DoM):

  • Principle: DoM involves the deprotonation of the position ortho to a directing metalating group (DMG) by a strong base, typically an alkyllithium reagent.[15][16] The DMG, which contains a heteroatom, coordinates to the lithium, directing the deprotonation to the adjacent position.[15][16] The resulting aryllithium species can then be quenched with various electrophiles to install a substituent exclusively at the ortho-position.[15][16]

  • Suitable DMGs: For anilines, the amino group itself needs to be modified to be an effective DMG. Common choices include amides, carbamates, and tertiary amines.[15][16]

DoM_Workflow cluster_0 Directed ortho-Metalation (DoM) Workflow Start Substituted Aniline (with DMG) Base Add Alkyllithium (e.g., n-BuLi) Start->Base Coordination Intermediate Formation of ortho-Lithiated Species Base->Intermediate Deprotonation Electrophile Quench with Electrophile (E+) Intermediate->Electrophile Nucleophilic Attack Product ortho-Substituted Aniline Electrophile->Product

Caption: General workflow for directed ortho-metalation.

Q7: Are there any transition-metal-free methods for synthesizing polysubstituted anilines?

A7: Yes, several transition-metal-free approaches have been developed, which can be advantageous for avoiding metal contamination in the final product.

  • Aryne Chemistry: The N-arylation of amines can be achieved using an aryne intermediate, which avoids the need for a transition metal catalyst.[2]

  • Direct Amination of Phenols: Under certain conditions, phenols can be directly aminated using specific aminating reagents, providing a metal-free route to anilines.[17]

  • Photochemical Methods: Recent advances have utilized photochemistry to synthesize anilines from non-aromatic precursors like cyclohexanones, bypassing some of the regioselectivity issues associated with traditional aromatic chemistry.[18][19]

References

side reaction products in the synthesis of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Difluoro-4-methylaniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound (CAS 878285-14-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies to ensure a successful, safe, and high-purity synthesis.

The most prevalent and industrially scalable method for preparing this compound is the catalytic hydrogenation of its nitro precursor, 1,4-difluoro-5-methyl-2-nitrobenzene. This guide will focus on this critical reduction step, where most process-related impurities and yield issues arise.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. Each answer provides a root cause analysis and actionable solutions.

Q1: My reaction is sluggish, stalls, or remains incomplete. What are the common causes and how can I resolve this?

A1: Incomplete hydrogenation is a frequent issue stemming from several factors, primarily related to catalyst activity and reaction conditions.

  • Root Cause 1: Catalyst Inactivity or Poisoning. The catalyst, typically Palladium on Carbon (Pd/C), is the engine of the reaction.[3] Its activity can be compromised if it's old, has been improperly handled (exposed to air for extended periods), or has been poisoned. Sulfur, halides (other than the ones on the substrate), and strong coordinating species present as impurities in the starting material or solvent can poison noble metal catalysts.[4]

  • Troubleshooting Steps:

    • Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier.

    • Ensure Inert Handling: Handle the catalyst under an inert atmosphere (Nitrogen or Argon) as much as possible, especially when charging the reactor.

    • Test for Catalyst Poisoning: If you suspect your starting material, run a small-scale control reaction with a clean, standard substrate (like nitrobenzene) to verify the catalyst's activity.

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome minor inhibition.

  • Root Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen is available at the catalyst surface.

  • Troubleshooting Steps:

    • Verify H₂ Supply: Ensure your hydrogen source is delivering the set pressure and that there are no leaks in the system.

    • Optimize Agitation: Increase the stirring rate to improve gas-liquid mass transfer. In a larger reactor, ensure the impeller design is appropriate for gas dispersion.

  • Root Cause 3: Low Reaction Temperature. While hydrogenation is exothermic, an initial activation energy is required. If the temperature is too low, the reaction rate will be impractically slow.

  • Troubleshooting Steps:

    • Gentle Warming: Cautiously warm the reaction mixture to 30-40°C. Monitor the reaction temperature and hydrogen uptake closely, as the reaction can accelerate rapidly once initiated.[5] Ensure adequate cooling is available.

Q2: My crude product is contaminated with high-molecular-weight, colored impurities. What are they and how do I prevent their formation?

A2: The presence of colored, high-molecular-weight byproducts is a classic sign of side reactions involving reduction intermediates. The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates.[6] These intermediates can condense with each other, especially under neutral or basic conditions, to form azoxy and azo compounds, which are often highly colored.[7]

  • Mechanism of Formation:

    • Ar-NO₂ → Ar-NO (Nitroso)

    • Ar-NO → Ar-NHOH (Hydroxylamine)

    • Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy) → Ar-N=N-Ar (Azo)

  • Prevention & Mitigation:

    • Maintain a Slight Acidic Environment: The condensation reactions are often suppressed under slightly acidic conditions. The addition of a small amount of a weak acid can sometimes improve selectivity, though this must be tested carefully to avoid other side reactions.

    • Ensure Efficient Hydrogenation: The best way to prevent the buildup of intermediates is to ensure the hydrogenation proceeds rapidly and completely to the desired aniline. This links back to having an active catalyst and optimal reaction conditions (see Q1).

    • Purification: These impurities can typically be removed during workup or by recrystallization or column chromatography of the final product.

// Nodes Start [label="Ar-NO₂\n(Nitro Precursor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitroso [label="Ar-NO\n(Nitroso Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Ar-NH₂\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azoxy [label="Ar-N(O)=N-Ar\n(Azoxy Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Ar-N=N-Ar\n(Azo Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368", fontname="Arial", fontsize=9]; Start -> Nitroso [label="+H₂"]; Nitroso -> Hydroxylamine [label="+H₂"]; Hydroxylamine -> Aniline [label="+H₂"]; {Nitroso, Hydroxylamine} -> Azoxy [label="Condensation", dir="both"]; Azoxy -> Azo [label="Reduction"]; } .enddot

Q3: My final product shows an isomeric impurity with the same mass. What is the source and how can it be controlled?

A3: An isomeric impurity, such as 4,5-Difluoro-2-methylaniline, is almost certainly introduced via the starting material, 1,4-difluoro-5-methyl-2-nitrobenzene.[8] The catalytic reduction of the nitro group will not rearrange the substituents on the aromatic ring.

  • Root Cause Analysis: The nitration of 1,4-difluoro-2-methylbenzene (the likely precursor to your starting material) can produce a mixture of isomers. If the subsequent purification of the nitro-aromatic intermediate is inadequate, these isomeric impurities will be carried into your final product.

  • Control Strategy:

    • Source High-Purity Starting Material: The most critical control point is the quality of your nitro-aromatic precursor. Obtain a Certificate of Analysis (CoA) for your starting material and verify its isomeric purity by GC or HPLC.

    • Purify the Starting Material: If high-purity material is unavailable, you may need to purify the 1,4-difluoro-5-methyl-2-nitrobenzene yourself by recrystallization or chromatography before the reduction step.

    • Final Product Purification: Separating constitutional isomers of the final aniline can be challenging. Fractional distillation under reduced pressure or preparative chromatography may be required, but these are often costly and difficult to scale. Prevention is the best strategy.

Frequently Asked Questions (FAQs)

Q1: What are the recommended catalyst, solvent, and general conditions?

A1: A robust starting point for this synthesis is using 5% or 10% Palladium on Carbon (Pd/C) as the catalyst.

ParameterRecommended ConditionRationale & Notes
Catalyst 5-10% Pd/C (0.5 - 2.0 mol% Pd)A highly active and standard catalyst for nitro group reductions. Use a "wet" catalyst (e.g., 50% water) for safer handling.[3]
Solvent Methanol, Ethanol, or Ethyl AcetateThese solvents have good solubility for the substrate and product and are stable under hydrogenation conditions.
Temperature 25 - 50 °CThe reaction is exothermic. Starting at room temperature with controlled cooling is recommended.[5]
H₂ Pressure 50 - 150 psi (approx. 3.5 - 10 bar)Higher pressure increases the reaction rate but also the risk of side reactions like hydrodefluorination if conditions are harsh.
Substrate Conc. 5 - 15% (w/v)A moderate concentration balances reaction rate with the ability to manage the reaction exotherm.
Q2: How can I effectively monitor the reaction?

A2: Proper reaction monitoring is key for safety and determining the endpoint.

  • Hydrogen Uptake: The most direct method. The reaction is complete when hydrogen consumption ceases. A pressure transducer connected to a data logger is ideal.

  • Heat Flow: In a reaction calorimeter or properly instrumented reactor, monitoring the heat output provides real-time rate information.[5]

  • Thin-Layer Chromatography (TLC) / LC-MS: Periodically and safely take small aliquots from the reaction mixture (after stopping agitation and venting H₂). Spot on a TLC plate or analyze by LC-MS to check for the disappearance of the starting material. The nitro-aromatic starting material is typically much more UV-active and less polar than the aniline product.

Q3: What are the key safety precautions for this hydrogenation?

A3: Catalytic hydrogenation carries significant risks that must be actively managed.

  • Flammability: Hydrogen is extremely flammable. The reactor must be properly grounded. Purge the reactor headspace thoroughly with an inert gas (N₂ or Ar) before introducing hydrogen, and purge with inert gas after the reaction before opening to air.

  • Pyrophoric Catalyst: While wet Pd/C is safer, dry catalyst can be pyrophoric. Never allow the catalyst to become dry and exposed to air, especially when saturated with hydrogen. Quench the catalyst by filtering it and immediately submerging the filter cake in water.

  • Runaway Reaction: The reduction of nitro groups is highly exothermic. The accumulation of unstable hydroxylamine intermediates can lead to a dangerous thermal runaway.[5] Ensure adequate cooling is available and begin the reaction under controlled conditions (lower initial temperature or controlled H₂ addition).

Protocols and Methodologies

Protocol 1: General Procedure for Catalytic Hydrogenation

This is a representative laboratory-scale procedure and must be adapted and risk-assessed for your specific equipment and scale.

  • Reactor Setup: To a suitable hydrogenation reactor, add 1,4-difluoro-5-methyl-2-nitrobenzene (1.0 eq).

  • Catalyst Charging: Under a slow stream of nitrogen, add 5% Pd/C (50% wet, ~1.0 mol% Pd) slurried in a small amount of the reaction solvent (e.g., Methanol).

  • Solvent Addition: Add the remaining methanol to achieve the desired concentration (e.g., 10 mL per gram of substrate).

  • Inerting: Seal the reactor. Evacuate the headspace and backfill with nitrogen. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the target pressure (e.g., 100 psi). Begin vigorous stirring.

  • Monitoring: Monitor the reaction via pressure drop (H₂ uptake) and temperature. Maintain the temperature within the desired range (e.g., < 40°C) using external cooling.

  • Completion: Once H₂ uptake ceases (typically 2-6 hours), stop the stirring and vent the excess hydrogen.

  • Purging: Purge the reactor with nitrogen (3-5 cycles).

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Immediately quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified further as needed (e.g., by recrystallization or distillation).

Troubleshooting Flowchart: Incomplete Reaction

// Nodes Start [label="Reaction Stalled / Incomplete\n(Verified by TLC/LCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckH2 [label="Is H₂ pressure stable?\n(Check for leaks)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Leak [label="Fix Leak & Re-pressurize", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTemp [label="Is temperature > 25°C?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Warm [label="Gently warm to 30-40°C\nwith caution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is catalyst fresh & handled properly?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BadCatalyst [label="Root Cause:\nCatalyst Inactivity/Poisoning", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution [label="Solution:\nRestart with fresh catalyst.\nCheck purity of starting materials.", fillcolor="#34A853", fontcolor="#FFFFFF"]; GoodCatalyst [label="Consider increasing agitation or\nmodest catalyst loading increase.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368", fontname="Arial", fontsize=9]; Start -> CheckH2; CheckH2 -> Leak [label="No"]; CheckH2 -> CheckTemp [label="Yes"]; CheckTemp -> Warm [label="No"]; Warm -> CheckCatalyst; CheckTemp -> CheckCatalyst [label="Yes"]; CheckCatalyst -> BadCatalyst [label="No"]; BadCatalyst -> Solution; CheckCatalyst -> GoodCatalyst [label="Yes"]; } .enddot

References

stability and storage conditions for 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for 2,5-Difluoro-4-methylaniline (CAS 878285-14-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. As Senior Application Scientists, we have compiled this guide based on the chemical properties of substituted anilines and best laboratory practices.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere.[1] The solid is typically off-white to light yellow.[1] Exposure to air and light can cause degradation, leading to discoloration.

Q2: How should I handle this compound upon receipt?

A2: Upon receiving a shipment, it is crucial to inspect the container for any damage that might compromise its integrity. The compound should be transferred to a desiccator or a glove box for long-term storage to protect it from atmospheric moisture and oxygen.[2] Always use personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[3]

Q3: What are the signs of degradation for this compound?

A3: The most common sign of degradation for anilines is a change in color, typically darkening to yellow, brown, or reddish hues. This is due to oxidation and the formation of polymeric impurities. If you observe a significant color change, the purity of the compound may be compromised.

Q4: Is this compound sensitive to air and moisture?

A4: Yes, like many anilines, this compound is sensitive to air and moisture.[2] Oxygen can lead to oxidative degradation, while moisture can be absorbed by the solid, potentially affecting its reactivity and weighing accuracy. Storing under an inert gas like argon or nitrogen is highly recommended for long-term stability.[2][3]

Q5: What is the recommended shelf life of this compound?

Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Problem Potential Cause Troubleshooting Steps
Color Change (Darkening) Oxidation due to exposure to air and/or light.1. Prevention: Always store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a dark container (e.g., amber vial).[2][3]2. Purification: If the color change is significant, consider purification by recrystallization or column chromatography before use.
Inconsistent Reaction Results Degradation of the starting material.1. Purity Check: Analyze the purity of the this compound by a suitable method (e.g., NMR, LC-MS) before use.2. Use Fresh Stock: If possible, use a freshly opened container of the compound for sensitive reactions.
Poor Solubility Presence of polymeric impurities from degradation.1. Filtration: Dissolve the compound in a suitable solvent and filter out any insoluble material.2. Purification: If filtration is insufficient, purification by recrystallization may be necessary to remove polymeric byproducts.

Experimental Protocols

Protocol 1: Proper Storage of this compound

  • Upon receipt, place the manufacturer's container inside a larger, sealable container with a desiccant.

  • For long-term storage, transfer the compound into a clean, dry amber glass vial inside an inert atmosphere glove box.

  • Backfill the vial with argon or nitrogen, and securely seal it with a cap lined with a chemically resistant material (e.g., PTFE).

  • Store the vial in a cool, dark, and dry location, such as a desiccator cabinet at room temperature.[1][4]

Visual Guides

Diagram 1: Decision Workflow for Handling Incoming this compound

This workflow outlines the steps to take upon receiving a new shipment to ensure its quality and proper storage.

Workflow for Handling New Shipments A Receive Shipment B Inspect Container for Damage A->B C Container Damaged? B->C D Quarantine and Contact Supplier C->D Yes E Container Intact C->E No F Transfer to Inert Atmosphere (Glove Box) E->F G Check Appearance (Color) F->G H Color as Expected (Off-white/Light Yellow)? G->H I Store Under Inert Gas in Dark Vial H->I Yes J Significant Discoloration? H->J No K Consider Purity Analysis Before Use J->K

Caption: Decision workflow for handling new shipments.

Diagram 2: Potential Degradation Pathways of Anilines

This diagram illustrates the general degradation pathways that anilines, including this compound, can undergo.

Aniline Degradation Pathways Aniline This compound Oxidation Oxidized Intermediates Aniline->Oxidation Oxidation Polymerization Polymeric Impurities (Colored) Oxidation->Polymerization Further Reactions Light Light (hν) Light->Aniline Oxygen Oxygen (O2) Oxygen->Aniline

Caption: General degradation pathways for anilines.

References

Technical Support Center: Safe Handling and Disposal of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive molecules. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, offering exciting opportunities in medicinal chemistry and materials science.[1][2] However, these same properties necessitate stringent safety protocols to protect laboratory personnel and the environment.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental success in your laboratory.

Section 1: Foundational Safety and Handling FAQs

This section addresses the most common questions regarding the day-to-day safe handling of fluorinated aromatic compounds.

Question: What are the primary hazards associated with fluorinated aromatic compounds?

The hazards are multifaceted and depend on the specific compound. However, general concerns include:

  • Toxicity: Similar to their non-fluorinated analogs, the toxicity of fluoroaromatic compounds can vary widely. Some polyfluorinated aromatics are less toxic than their parent compounds, while others, like octafluorotoluene, are more so.[3] Always consult the Safety Data Sheet (SDS) for the specific compound you are using.

  • Reactivity: The C-F bond is strong, but the presence of multiple fluorine atoms can activate the aromatic ring to nucleophilic substitution.[3] Additionally, fluorinating agents used to synthesize these compounds are often highly reactive and toxic.[1]

  • Thermal Decomposition: At elevated temperatures, fluorinated aromatic compounds can decompose, potentially forming hazardous substances like hydrofluoric acid (HF) or other toxic fluorinated compounds.[4][5]

  • Persistence: Many organofluorine compounds are persistent in the environment, earning them the moniker "forever chemicals."[6][7] Proper disposal is critical to prevent environmental contamination.

Question: What is the minimum Personal Protective Equipment (PPE) required when handling fluorinated aromatic compounds?

A comprehensive PPE strategy is your first line of defense. The minimum requirements are outlined in the table below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[8]Protects eyes from dust, splashes, and potential projectiles, which can cause serious irritation.[8]
Hand Protection Disposable nitrile gloves are a common choice. For extended contact, double-gloving or using heavier-duty gloves like neoprene or butyl rubber is recommended.[1][8][9]Provides a barrier against dermal absorption. Always inspect gloves before use and remove them immediately if contaminated.[8]
Body Protection A flame-resistant, long-sleeved lab coat.[1][10]Protects skin and clothing from contamination.[8]
Footwear Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][11] If there's a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[8]Minimizes inhalation of potentially toxic compounds.[8]

Question: What are the best practices for storing fluorinated aromatic compounds?

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Keep away from strong acids, bases, oxidizing agents, and reducing agents.[1][12] A chemical compatibility chart should be readily available in your storage areas.

  • Light Sensitivity: For photosensitive compounds, use amber or opaque containers.[1]

  • Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[1]

  • Containers: Use tightly sealed containers to prevent leakage and exposure to moisture or oxygen, which can degrade some compounds.[12][13]

Section 2: Troubleshooting Experimental Procedures

This section provides guidance on specific issues that may arise during experimentation.

Question: I'm running a reaction with a volatile fluorinated aromatic compound. What precautions should I take?

All work with volatile fluorinated compounds must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1] For highly hazardous or moisture-sensitive reagents, using a glove box with an inert atmosphere is recommended.[1] Ensure that your experimental setup is secure and that all joints are properly sealed to prevent the escape of vapors.

Question: My reaction involving a fluorinated aromatic is complete. How do I safely quench it?

Quenching reactions, especially those involving reactive fluorinating agents, can be highly exothermic and should only be performed by trained personnel.[1]

Experimental Protocol 1: General Quenching Procedure for Reactions Containing DAST (Diethylaminosulfur Trifluoride)

  • Preparation:

    • Ensure the reaction is complete by a suitable analytical method (e.g., TLC, LC-MS).

    • Cool the reaction mixture to 0 °C in an ice-water bath.[1]

  • Quenching:

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Caution: This process is exothermic and will release gas.[1]

    • Continue stirring until gas evolution ceases.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.

    • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[1]

  • Waste Disposal:

    • The neutralized aqueous layer should be disposed of as hazardous waste according to your institution's guidelines.[1]

Question: I need to decontaminate glassware that has come into contact with a fluorinated aromatic compound. What is the best procedure?

Proper decontamination is essential to prevent cross-contamination and ensure safety.

Experimental Protocol 2: Glassware Decontamination

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the fluorinated compound. Collect this rinse as hazardous waste.

  • Base Wash: Wash the glassware thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[14] Use a brush to scrub all surfaces.

  • Acid Rinse (Optional but Recommended): For stubborn residues, a rinse with a dilute acid solution (e.g., 10% nitric acid) can be effective.[14]

  • Final Rinse: Rinse thoroughly with deionized or organic-free water.[14]

  • Drying: Allow the glassware to air dry completely or dry in an oven.[14]

  • Inspection: Before use, visually inspect the glassware to ensure all residues have been removed.

Section 3: Spill Management and Emergency Response

Accidents can happen. Being prepared is key to mitigating their impact.

Question: What should I do in the event of a small spill of a fluorinated aromatic compound?

For small spills, trained laboratory personnel can typically manage the cleanup.[1]

Spill_Response_Workflow start Spill Occurs alert Alert others in the area Restrict access start->alert ppe Don appropriate PPE alert->ppe contain Contain the spill with an absorbent material ppe->contain neutralize Neutralize if safe and appropriate contain->neutralize collect Collect absorbed material into a sealed container contain->collect No neutralize->collect Yes dispose Dispose of as hazardous waste collect->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate end Cleanup Complete decontaminate->end

Caption: A decision-making workflow for emergency spill response.

Spill Cleanup Quick Reference [15]

Spill TypeCleanup Procedure
Liquid (Non-flammable) 1. Spread absorbent material (e.g., vermiculite, spill pillows) over the spill, starting from the edges.[16][17] 2. Once fully absorbed, scoop the material into a labeled, sealed container for hazardous waste.[1][16] 3. Wipe the area with a wet paper towel and dispose of it as hazardous waste.[17]
Solid 1. Gently cover the solid with a damp paper towel to prevent dust from becoming airborne.[15] 2. Carefully scoop the material into a labeled, sealed container for hazardous waste.[17] 3. Wipe the area with a wet paper towel and dispose of it as hazardous waste.[17]
Flammable Liquid 1. Control all sources of ignition.[17] 2. Use absorbent pads to soak up the material.[17] 3. Place the pads in a labeled, sealed container for hazardous waste.[17] 4. Wipe the area with a wet paper towel and dispose of it as hazardous waste.[17]

Question: What if there is a large spill or a personnel exposure?

For large spills or any spill of a highly hazardous material, evacuate the area immediately and contact your institution's emergency response team.[1]

In case of personnel exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] For compounds that can generate HF, apply calcium gluconate gel after flushing.[1][18] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[1]

Section 4: Waste Disposal

Proper disposal is a critical final step in the lifecycle of these chemicals.

Question: How should I dispose of waste containing fluorinated aromatic compounds?

  • Segregation and Labeling: All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[1] Do not mix incompatible waste streams.[1]

  • Contaminated Materials: Any materials contaminated with these compounds (e.g., gloves, weighing paper, absorbent pads) should be collected in a designated, sealed waste container.[1]

  • Bulk Quantities: Unused or excess quantities should be disposed of through your institution's hazardous waste program.[1] Do not attempt to neutralize large quantities without a validated and approved procedure.[1]

Question: What are the approved disposal methods for fluorinated aromatic compounds?

The primary approved methods for the disposal of halogenated organic waste are:

  • Incineration: High-temperature incineration is a promising method for the permanent elimination of PFAS and other fluorinated compounds.[7][19] However, it must be properly managed to prevent the release of harmful byproducts.[7] The strong carbon-fluorine bond requires very high temperatures for complete destruction.[19]

  • Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an option.[7] These landfills have extensive controls to prevent leaching into the environment.[7] However, this method only contains the compounds rather than destroying them.[7]

Never pour fluorinated aromatic compound waste down the drain or dispose of it in regular trash.

Section 5: Workflow and Logic Diagrams

To further aid in understanding the safe handling of fluorinated aromatic compounds, the following diagrams illustrate key workflows.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep_sop Review SOP and SDS prep_ppe Don appropriate PPE prep_sop->prep_ppe prep_setup Prepare work area (fume hood, spill kit) prep_ppe->prep_setup exp_handle Handle compound in fume hood/glove box prep_setup->exp_handle exp_react Perform reaction exp_handle->exp_react exp_quench Quench reaction safely exp_react->exp_quench post_decon Decontaminate glassware and work area exp_quench->post_decon post_waste Segregate and label waste post_decon->post_waste post_dispose Dispose of waste via institutional program post_waste->post_dispose

Caption: A general workflow for the safe handling of fluorinated compounds.

References

Technical Support Center: Scaling Up the Synthesis of 2,5-Difluoro-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Difluoro-4-methylaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of scaling up this important chemical synthesis. Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and success of your projects.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to this compound involves a two-step process starting from 2,5-difluorotoluene:

  • Nitration: Electrophilic aromatic substitution on 2,5-difluorotoluene to introduce a nitro group, primarily at the 4-position, yielding 2,5-difluoro-4-methylnitrobenzene.

  • Reduction: Catalytic hydrogenation of the nitro intermediate to the desired this compound.

This guide will delve into the critical aspects of each step, from laboratory-scale optimization to pilot-plant and manufacturing-scale production.

Synthesis_Workflow A 2,5-Difluorotoluene B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2,5-Difluoro-4-methylnitrobenzene B->C D Reduction (H₂, Catalyst) C->D Step 2 E Crude this compound D->E F Purification E->F G Pure this compound F->G H Derivatization G->H I Final API / Agrochemical H->I

Caption: Overall workflow for the synthesis of this compound derivatives.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2,5-difluorotoluene?

A1: The nitration of 2,5-difluorotoluene is governed by the directing effects of the substituents. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directors.[1] The position para to the methyl group (C4) is the most sterically accessible and electronically favored position for nitration. Therefore, the major product is 1,4-difluoro-2-methyl-5-nitro-benzene (2,5-difluoro-4-nitrotoluene).[2]

Q2: What are the primary safety concerns when scaling up the nitration step?

A2: The nitration of aromatic compounds is a highly exothermic reaction, and the primary safety concern is thermal runaway.[3] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[4] It is crucial to have robust temperature control, including an efficient cooling system and a well-defined emergency plan, such as a quench or dump tank.[3] Additionally, nitric acid is highly corrosive and a strong oxidizing agent, requiring careful handling and the use of appropriate personal protective equipment (PPE).[5]

Q3: Which catalyst is recommended for the large-scale reduction of 2,5-difluoro-4-methylnitrobenzene?

A3: For the catalytic hydrogenation of nitroaromatics on an industrial scale, palladium on carbon (Pd/C) and Raney Nickel are common choices.[6][7] Pd/C is often preferred for its high activity and selectivity, though it is more expensive. Raney Nickel is a cost-effective alternative but is pyrophoric and requires careful handling under an inert atmosphere.[8][9] The choice of catalyst will depend on factors such as cost, desired reaction conditions, and available equipment.

Q4: What are the common impurities I should expect in the final product?

A4: Common impurities can arise from both the nitration and reduction steps.

  • From Nitration: Isomeric nitro-compounds (e.g., 2,5-difluoro-3-nitrotoluene and 2,5-difluoro-6-nitrotoluene) and dinitro byproducts can be formed.[1]

  • From Reduction: Incomplete reduction can lead to the presence of nitroso and hydroxylamine intermediates. Over-reduction or side reactions can result in dehalogenated byproducts.[6]

  • From Starting Materials: Impurities present in the initial 2,5-difluorotoluene can carry through the synthesis.

Q5: How can I monitor the progress of the hydrogenation reaction at scale?

A5: On a large scale, monitoring hydrogen uptake is a reliable method to track the reaction progress.[6] The reaction is complete when hydrogen consumption ceases. For in-process checks, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to analyze samples from the reactor to determine the disappearance of the starting material and the appearance of the product.[10][11]

III. Troubleshooting Guides

A. Nitration of 2,5-Difluorotoluene
Problem Potential Cause(s) Troubleshooting Steps
Low Conversion of 2,5-Difluorotoluene 1. Insufficient nitrating agent. 2. Reaction temperature too low. 3. Inadequate mixing.1. Ensure the correct stoichiometry of nitric acid and sulfuric acid. 2. Gradually increase the reaction temperature, monitoring for any exotherm. 3. Verify that the agitation is sufficient to ensure good mass transfer between the organic and acid phases.
Formation of Significant Isomeric Impurities 1. Reaction temperature too high. 2. Incorrect ratio of nitric acid to sulfuric acid.1. Maintain a lower reaction temperature to improve regioselectivity. 2. Optimize the mixed acid composition. A higher concentration of sulfuric acid can increase the concentration of the nitronium ion and potentially affect selectivity.[1]
Thermal Runaway / Uncontrolled Exotherm 1. Addition rate of nitrating agent is too fast. 2. Inadequate cooling capacity. 3. Loss of agitation.1. Immediately stop the addition of the nitrating agent.[3] 2. Ensure maximum cooling is applied.[3] 3. If agitation is lost, do not restart it, as this could lead to a violent reaction of accumulated reagents. Initiate emergency procedures, which may include quenching the reaction.[3]
Formation of Dinitro Byproducts 1. Excess of nitrating agent. 2. Reaction temperature too high. 3. Prolonged reaction time.1. Use a molar ratio of nitric acid closer to 1:1 with the substrate. 2. Maintain strict temperature control. 3. Monitor the reaction by HPLC or GC and quench as soon as the starting material is consumed.[1]
B. Catalytic Hydrogenation of 2,5-Difluoro-4-methylnitrobenzene
Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst poisoning. 2. Deactivated or old catalyst. 3. Insufficient hydrogen pressure. 4. Poor agitation.1. Ensure high purity of starting materials, solvents, and hydrogen. Common poisons include sulfur and certain nitrogen compounds.[8] 2. Use a fresh batch of catalyst. Handle pyrophoric catalysts like Raney Nickel under an inert atmosphere to prevent deactivation.[8] 3. Increase the hydrogen pressure within the safe limits of the reactor.[8] 4. Increase the stirring speed to ensure the catalyst is well suspended and there is good gas-liquid mass transfer.[8]
Formation of Intermediates (Nitroso, Hydroxylamine) 1. Incomplete reaction. 2. Insufficient catalyst loading.1. Extend the reaction time until hydrogen uptake ceases. 2. Increase the catalyst loading.
Dehalogenation (Loss of Fluorine) 1. Catalyst is too active. 2. Reaction temperature or pressure is too high.1. Consider a less active catalyst or a modified catalyst. 2. Reduce the reaction temperature and/or hydrogen pressure.
Catalyst Filtration is Slow 1. Fine catalyst particles. 2. Catalyst bed is clogged.1. Use a filter aid (e.g., Celite) to improve filtration speed. 2. Ensure the filtration setup is appropriately sized for the scale of the reaction.

IV. Experimental Protocols

Protocol 1: Scale-Up Nitration of 2,5-Difluorotoluene

Safety Precautions: This reaction is highly exothermic and should be conducted in a reactor with excellent temperature control and an emergency quenching system. All personnel must wear appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[4]

  • Reactor Preparation: Charge the reactor with concentrated sulfuric acid (98%, 3.0 equivalents).

  • Cooling: Cool the sulfuric acid to 0-5 °C with constant agitation.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (90%, 1.1 equivalents) to the sulfuric acid, maintaining the temperature below 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and at 0-5 °C, add 2,5-difluorotoluene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.[12]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 5-10 °C for 1-2 hours. Monitor the reaction progress by GC or HPLC until the starting material is consumed.

  • Quenching: Carefully transfer the reaction mixture to a separate vessel containing crushed ice and water with vigorous stirring to quench the reaction and precipitate the product.

  • Work-up:

    • Filter the precipitated solid and wash with cold water until the filtrate is neutral.

    • Alternatively, extract the quenched mixture with a suitable solvent (e.g., dichloromethane). Wash the organic layer with water, a dilute sodium bicarbonate solution, and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-difluoro-4-methylnitrobenzene.

Parameter Value/Condition Notes
Reactants 2,5-Difluorotoluene1.0 equivalent
Concentrated Nitric Acid (90%)1.1 - 1.2 equivalents
Concentrated Sulfuric Acid (98%)2.5 - 3.0 equivalents
Reaction Conditions Temperature0 - 10 °C
Reaction Time1 - 3 hours
Work-up QuenchingIce-water
Extraction SolventDichloromethane or Toluene
Protocol 2: Large-Scale Catalytic Hydrogenation

Safety Precautions: Hydrogen is highly flammable and can form explosive mixtures with air.[9] This reaction should be conducted in a well-ventilated area, away from ignition sources, and in a pressure-rated hydrogenation reactor.[13] Raney Nickel is pyrophoric and must be handled as a slurry in water and under an inert atmosphere.[9]

  • Reactor Setup: In a high-pressure autoclave, charge the crude 2,5-difluoro-4-methylnitrobenzene, a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and the catalyst (e.g., 5% Pd/C, 1-5 mol% or Raney Nickel slurry).[6]

  • Inerting: Seal the reactor and purge the system with nitrogen 3-5 times to remove all oxygen.[6]

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reactor to the target temperature (e.g., 25-50 °C) with vigorous stirring. Monitor the reaction by observing the drop in hydrogen pressure.[6]

  • Completion and Work-up:

    • Once hydrogen uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry in the air. Keep it wet with solvent or water.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/toluene).

Parameter Value/Condition Notes
Reactants 2,5-Difluoro-4-methylnitrobenzene1.0 equivalent
Catalyst 5% Pd/C or Raney Nickel1-5 mol% (Pd/C) or as a slurry
Solvent Methanol, Ethanol, or Ethyl Acetate
Reaction Conditions Hydrogen Pressure50 - 200 psi
Temperature25 - 60 °C
Reaction Time2 - 8 hours
Purification MethodVacuum Distillation or Recrystallization

V. Quality Control and Analytical Methods

Consistent quality of this compound is crucial for its use in further synthetic steps. A robust quality control program should be in place.

  • Gas Chromatography (GC): Ideal for assessing the purity of the final product and quantifying volatile impurities, including residual starting materials and isomeric byproducts.[11][14]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination, especially for less volatile derivatives. Reversed-phase HPLC with UV detection is commonly employed for aromatic amines.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR). ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Used for identification of unknown impurities and for confirmation of the molecular weight of the product and its derivatives.

VI. Synthesis of Derivatives

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[15][16] The primary amino group can undergo a variety of transformations, including:

  • Amide bond formation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamines.

  • Formation of Heterocycles: Condensation reactions with various reagents to form quinolines, quinolones, and other heterocyclic systems.[17]

Troubleshooting_Decision_Tree Start Low Yield in Hydrogenation Check_Conversion Check Conversion by HPLC/GC Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Complete Complete Reaction Check_Conversion->Complete Increase_Time Increase Reaction Time / H₂ Pressure Incomplete->Increase_Time Increase_Catalyst Increase Catalyst Loading Incomplete->Increase_Catalyst Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Check_Purity Check Purity of Starting Material Complete->Check_Purity Check_Workup Review Work-up Procedure Complete->Check_Workup Success Yield Improved Increase_Time->Success Increase_Catalyst->Success Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Fresh_Catalyst->Success Purify_SM Purify Nitro Intermediate Check_Purity->Purify_SM Purify_SM->Success Aqueous_Loss Check for Product Loss to Aqueous Layer Check_Workup->Aqueous_Loss Optimize_Extraction Optimize Extraction pH / Solvent Aqueous_Loss->Optimize_Extraction Optimize_Extraction->Success

Caption: Decision tree for troubleshooting low yield in the hydrogenation step.

VII. References

  • A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Benchchem. Accessed January 6, 2026.

  • Technical Support Center: Managing Nitration Reactions. Benchchem. Accessed January 6, 2026.

  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem. Accessed January 6, 2026.

  • Nitration reaction safety. YouTube. Published June 6, 2024. Accessed January 6, 2026.

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. H.E.L Group. Accessed January 6, 2026.

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Accessed January 6, 2026.

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. 2017;203:175-192.

  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. ResearchGate. Published online 2021.

  • NITRIC ACID SAFETY. University of Washington. Accessed January 6, 2026.

  • Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. Published October 11, 2025.

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Benchchem. Accessed January 6, 2026.

  • Continuous and Selective Hydrogenation of Heterocyclic Nitroaromatics in a Micropacked Bed Reactor. Organic Process Research & Development. 2021;25(9):2128-2136.

  • Ni-based structured catalyst for selective 3-phase hydrogenation of nitroaromatics. ResearchGate. Published online 2022.

  • NITRATION. vpscience.org. Accessed January 6, 2026.

  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Published November 22, 2013.

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Published online August 10, 2025.

  • Hydrogenation reaction safety. YouTube. Published June 6, 2024. Accessed January 6, 2026.

  • 2,5-Difluoronitrobenzene synthesis. ChemicalBook. Accessed January 6, 2026.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. 2023;19:1338-1361.

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. National Institutes of Health. Published August 26, 2025.

  • Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. Published July 2022.

  • Exploring the Most Common Types of Amines Used in Industrial Applications. Brettencorp. Accessed January 6, 2026.

  • Troubleshooting guide for the nitration of 3,5-Difluorotoluene. Benchchem. Accessed January 6, 2026.

  • Process for producing 2,5-bis(trifluoromethyl)nitrobenzene. Google Patents. Accessed January 6, 2026.

  • Synthesis of New Agrochemicals. ResearchGate. Published May 31, 2019.

  • Aromatic Amine Pollution. Term. Accessed December 1, 2025.

  • Synthetic Approaches To The 2010-2014 New Agrochemicals. Scribd. Accessed January 6, 2026.

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Semantic Scholar. Published 2013.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. 2022;3(1):001-023.

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. National Institutes of Health. Published November 11, 2020.

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Accessed January 6, 2026.

  • Effects of flue gas impurities on amine stability in C02 capture process. Scholaris. Accessed January 6, 2026.

  • Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigate Nitrosamine Risk. MilliporeSigma. Accessed January 6, 2026.

  • Synthesis of New Agrochemicals. OUCI. Published 2019.

  • 2,5-Difluoro-4-nitrotoluene 98.0+%, TCI America™. Fisher Scientific. Accessed January 6, 2026.

  • This compound. Sigma-Aldrich. Accessed January 6, 2026.

  • Process for producing 2,4-difluoronitrobenzene. Google Patents. Accessed January 6, 2026.

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Published November 9, 2023.

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Waters Corporation. Accessed January 6, 2026.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Published November 21, 2022.

  • Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. IntechOpen. Published December 13, 2021.

  • Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Published October 24, 2003.

  • Catalytic Nitration of Toluene (Elimination of Red Water). SERDP and ESTCP. Accessed January 6, 2026.

  • Gas chromatography-mass spectrometry detection method for methylaniline compound. Google Patents. Accessed January 6, 2026.

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Published October 18, 2021.

  • Application Notes and Protocols: Nitration of 2,6-Difluorotoluene. Benchchem. Accessed January 6, 2026.

References

Technical Support Center: Workup & Troubleshooting for Reactions Involving 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-methylaniline. This molecule is a valuable building block in pharmaceutical and materials science, often used in complex synthetic routes such as amide couplings and palladium-catalyzed cross-coupling reactions.[1][2][3] However, its unique electronic and physical properties can present specific challenges during reaction workup and purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice. We will delve into the causality behind each procedural step, ensuring you not only understand what to do but why you are doing it.

Frequently Asked Questions (FAQs)
Q1: What is the first step in a typical workup after my reaction with this compound is complete?

The first step is almost always to quench the reaction. This deactivates any remaining reactive reagents to prevent side reactions during extraction and ensures a safer handling process. The choice of quenching agent depends on the reaction chemistry. For example, if you used a strong base like n-BuLi, a careful addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is appropriate. For acylations, a simple aqueous wash may suffice.

Following the quench, the standard procedure is a liquid-liquid extraction, typically using an organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether, and water or brine.

Q2: How can I effectively remove unreacted this compound from my organic product?

This is the most common workup challenge. The basicity of the aniline nitrogen is the key to its removal. The two electron-withdrawing fluorine atoms on the ring decrease the basicity of the amine compared to aniline itself, but it is still sufficiently basic to be protonated and extracted.

The most robust method is an acidic wash.[4] By washing your organic layer with a dilute aqueous acid (e.g., 1 M HCl), the this compound is converted to its water-soluble ammonium hydrochloride salt, which partitions into the aqueous phase.[4]

Experimental Protocol: Acid Wash for Aniline Removal

  • Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer is typically the organic phase (confirm miscibility if using a halogenated solvent).

  • Drain the lower aqueous layer, which now contains the protonated aniline salt.

  • Repeat the wash with 1 M HCl one or two more times to ensure complete removal.

  • Follow with a wash using saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid in the organic layer, and finally, wash with brine to reduce the amount of dissolved water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Self-Validation: After the acid wash, you can test a drop of the aqueous layer with a pH strip to ensure it is acidic. Monitor the progress of the extraction by TLC or LCMS analysis of the organic layer.

Q3: My product is acid-sensitive. What is a milder alternative to an HCl wash for removing the aniline?

If your target molecule contains acid-labile functional groups, a strong acid wash is not suitable. A highly effective and milder alternative is to use a 10% aqueous copper(II) sulfate (CuSO₄) solution.[4] The copper ions form a coordination complex with the aniline, which is then extracted into the aqueous layer.[4] This method avoids a low pH environment while still efficiently removing the aniline.

Troubleshooting Guide

This section addresses specific problems that can arise during the workup procedure.

Symptom / Issue Potential Cause Recommended Solution & Explanation
A persistent emulsion forms during extraction. Fine particulate matter, high concentration of surfactants or amphiphilic molecules, or similar densities between the organic and aqueous phases.1. Add Brine: Add saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[5][6] 2. Filter through Celite®: Filter the entire emulsified mixture through a pad of Celite®. Emulsions are often stabilized by suspended solids, which the Celite will remove.[6][7] 3. Centrifugation: If available, centrifuging the mixture can provide the mechanical force needed for phase separation.[5] 4. Solvent Modification: Add a small amount of a different solvent (e.g., THF if your extraction is in ethyl acetate) to alter the properties of the organic phase.[5]
My reaction involved a palladium catalyst (e.g., Buchwald-Hartwig), and the crude product is black/gray. Residual palladium catalyst (e.g., Pd/C or palladium black) is present in your product.1. Filtration through Celite®: Dilute the reaction mixture with a suitable solvent and filter it through a 1-2 cm thick pad of Celite® in a sintered glass funnel. This is highly effective for removing heterogeneous or precipitated palladium.[8][9] 2. Activated Carbon Treatment: Dissolve the crude product, add activated carbon (5-10 wt%), and stir for several hours. The carbon adsorbs the palladium, which is then removed by filtration.[10] Caution: Activated carbon can also adsorb the desired product, so monitor for yield loss.[10] 3. Thiol-Based Scavengers: For soluble palladium species, solid-supported scavengers with thiol groups can be used to selectively bind and remove the metal.[10]
Low recovery of my desired product after aqueous extraction. The product may have some water solubility, especially if it is polar.1. "Salt Out" the Product: Use brine (saturated NaCl) for all aqueous washes instead of deionized water. The high salt concentration decreases the solubility of organic compounds in the aqueous layer.[5][7] 2. Back-Extraction: After the initial separation, extract the aqueous layer(s) again with a fresh portion of the organic solvent to recover any dissolved product.
Visual Workflow and Decision Guides

A logical workflow is critical for an efficient and successful workup. The following diagrams, rendered in DOT language, outline the general procedure and key troubleshooting decisions.

General Workup Procedure

G RM Crude Reaction Mixture Quench 1. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) RM->Quench Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate & H₂O) Quench->Extract Check Product Acid Stable? Extract->Check AcidWash 3. Acid Wash for Aniline Removal (1 M HCl) Neutralize 4. Neutralizing Wash (sat. NaHCO₃) AcidWash->Neutralize Check->AcidWash Yes CopperWash 3a. Alternative: Copper Sulfate Wash (10% aq. CuSO₄) Check->CopperWash No BrineWash 5. Brine Wash (sat. NaCl) CopperWash->BrineWash Neutralize->BrineWash Dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) BrineWash->Dry Concentrate 7. Filter & Concentrate Dry->Concentrate Purify 8. Final Purification (Chromatography, Recrystallization) Concentrate->Purify

Caption: Standard workup decision tree for reactions with this compound.

Troubleshooting Emulsion Formation

Caption: Decision-making process for breaking a persistent emulsion during extraction.

Safety & Handling Precautions

Substituted fluoroanilines, including this compound, must be handled with care as they are classified as harmful or toxic.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[12][13][14]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15][16]

  • Exposure: Avoid all personal contact.[15] In case of skin contact, wash immediately and thoroughly with soap and water.[12][13] If inhaled, move to fresh air.[13]

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers from extractions containing the aniline, according to your institution's hazardous waste protocols. Do not pour into drains.[14]

By following these guidelines, you can effectively and safely work up your reactions, leading to a higher purity of your final product and ensuring a reliable synthetic outcome.

References

preventing decomposition of 2,5-Difluoro-4-methylaniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,5-Difluoro-4-methylaniline. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile but sensitive reagent. This resource is structured to address common challenges and provide actionable solutions to prevent its decomposition during chemical reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Real-time Problem Solving

This section is dedicated to addressing specific issues you might encounter during your experiments. Each problem is followed by an analysis of the probable cause and a step-by-step protocol for resolution.

Issue 1: My reaction mixture containing this compound is rapidly turning dark brown or black.

Probable Cause: This discoloration is a classic indicator of aniline oxidation. Anilines, particularly those with electron-donating groups like the methyl group on this compound, are susceptible to oxidation, which leads to the formation of highly colored polymeric byproducts.[1][2] This process can be initiated by atmospheric oxygen, oxidizing agents present in your reaction, or even trace metal impurities that can catalyze oxidation.

Step-by-Step Mitigation Protocol:

  • Deoxygenate Your Solvents and Reaction Vessel:

    • Before starting your reaction, thoroughly sparge your solvent with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

    • Assemble your reaction glassware and flame-dry it under a vacuum, then backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Use Freshly Purified Reagents:

    • If the purity of your this compound is questionable or it has been stored for an extended period, consider purifying it by recrystallization or column chromatography immediately before use.[3]

    • Ensure all other reagents are free from peroxide impurities, which can initiate oxidation.

  • Consider the Use of an Antioxidant:

    • In some cases, adding a small amount of a radical scavenger or antioxidant can be beneficial.[4][5] However, this should be done judiciously as it can interfere with certain reaction types. A compatibility study is recommended.

Issue 2: I'm observing unexpected peaks in my LC-MS/NMR analysis, suggesting the formation of dimers or polymers.

Probable Cause: The formation of dimers or polymers often results from the reactivity of radical cations, which are intermediates in the oxidation of anilines. These reactive species can attack neutral aniline molecules, leading to polymerization. The fluorine substituents can also influence the reactivity and potential for side reactions.[6]

Experimental Workflow for Minimizing Polymerization:

dot graph TD { A[Start: Reaction Setup] --> B{Is the reaction sensitive to air/light?}; B -- Yes --> C[Implement rigorous inert atmosphere techniques]; C --> D[Use deoxygenated solvents]; D --> E[Protect reaction from light]; E --> F[Proceed with reaction]; B -- No --> F; F --> G{Monitor reaction closely by TLC/LC-MS}; G -- Polymerization observed --> H[Lower reaction temperature]; H --> I[Consider a more dilute reaction concentration]; I --> J[Re-evaluate solvent choice]; J --> F; G -- No polymerization --> K[Work-up and purification]; }

caption: "Workflow to Minimize Polymerization"

Detailed Steps:

  • Inert Atmosphere is Crucial: As outlined in Issue 1, maintaining an oxygen-free environment is the first line of defense.

  • Control Reaction Temperature: Aniline oxidation is often accelerated at higher temperatures. Running your reaction at a lower temperature, if the kinetics allow, can significantly reduce the rate of decomposition.

  • Optimize Concentration: High concentrations of the aniline can increase the rate of polymerization. Experiment with more dilute conditions.

  • Solvent Selection: The choice of solvent can influence the stability of the aniline. Aprotic solvents are generally preferred. Protic solvents can sometimes participate in decomposition pathways.

Issue 3: My reaction is sluggish or stalling, and I suspect the starting material is being consumed by a non-productive pathway.

Probable Cause: Aside from oxidation, this compound can engage in unwanted side reactions. The basicity of the aniline nitrogen can be a factor, as can reactions involving the aromatic ring. The fluorine atoms, being electron-withdrawing, decrease the basicity of the aniline compared to non-fluorinated analogs, but side reactions are still possible.[7][8]

Troubleshooting Logic:

G

caption: "Troubleshooting Sluggish Reactions"

Recommended Actions:

  • Reagent Compatibility Check:

    • Avoid strong oxidizing agents unless they are a required part of the reaction, in which case, careful control of stoichiometry and addition rate is critical.[9]

    • Be mindful of strong acids or bases, as they can alter the electronic properties and stability of the aniline.[9][10]

  • pH Control: The stability of anilines can be pH-dependent.[10][11] If your reaction conditions are highly acidic or basic, consider if this could be promoting decomposition. Buffering the reaction mixture may be a viable solution.

  • Protecting Groups: If the amino group is not the desired site of reaction, consider protecting it. A suitable protecting group can prevent unwanted side reactions and can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[12][13][14] Exposure to air and light should be minimized. Storing under an inert atmosphere (argon or nitrogen) is highly recommended. For extended storage, refrigeration is advisable.[3]

Q2: How do the fluorine substituents affect the reactivity and stability of this compound?

A2: The two fluorine atoms have a significant electronic effect on the molecule. As highly electronegative atoms, they withdraw electron density from the aromatic ring.[15][16] This has several consequences:

  • Reduced Basicity: The electron-withdrawing nature of the fluorine atoms makes the lone pair of electrons on the nitrogen less available for protonation, thus decreasing the basicity of the aniline compared to 4-methylaniline.[7][8]

  • Altered Reactivity in Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and ortho-, para-directing. However, the positions are already substituted. This deactivation can make some electrophilic aromatic substitution reactions more challenging.

  • Increased Oxidative Stability (in some contexts): The electron-withdrawing fluorine atoms can increase the oxidation potential of the aniline, making it slightly more resistant to oxidation compared to its non-fluorinated counterpart.[17] However, it is still susceptible to oxidation under many reaction conditions.

  • Potential for Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms can activate the ring towards nucleophilic aromatic substitution, although this is generally less common for anilines.

Q3: Are there any specific classes of reagents that are known to be incompatible with this compound?

A3: Yes, care should be taken with the following:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, and nitric acid can lead to uncontrolled oxidation and degradation.[2][9]

  • Strong Acids and Bases: While it can be used in acidic or basic conditions, extremes in pH can lead to salt formation or decomposition.[9][10]

  • Electrophiles: Be mindful of reactions with strong electrophiles that could potentially react at the amine or the aromatic ring in an undesired manner.

Q4: Can I use this compound in photoredox catalysis?

A4: Yes, anilines are often used in photoredox catalysis as electron donors.[18][19] However, the fluorinated nature of this aniline will affect its redox potential. It is crucial to consult the literature for the specific redox potential of this compound or determine it experimentally to ensure it is compatible with your chosen photocatalyst and reaction conditions.[17]

Summary of Key Parameters for Handling this compound
ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Solvents Deoxygenated, AproticRemoves dissolved oxygen and avoids potential side reactions with protic solvents.
Temperature As low as reaction kinetics permitReduces the rate of decomposition and side reactions.
Light Protect from lightPrevents photochemical degradation.
pH Near neutral, unless specifiedAvoids potential acid or base-catalyzed decomposition.[10][11]
Purity Use freshly purified materialImpurities can catalyze decomposition.[3]

This technical guide is intended to be a living document. As new insights and techniques emerge, it will be updated to provide the most current and effective strategies for working with this compound. We are committed to supporting your research and development efforts by providing reliable and practical technical information.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for a Key Building Block

2,5-Difluoro-4-methylaniline is a substituted benzylamine that serves as a critical intermediate in the synthesis of various small-molecule inhibitors and active pharmaceutical ingredients (APIs).[1] Its precise molecular structure, featuring fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position, imparts specific electronic and conformational properties that are leveraged in modern drug design. Consequently, the rigorous and unambiguous characterization of this compound is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final therapeutic product.

This guide provides a comprehensive comparison of the essential analytical methods for the structural elucidation and purity assessment of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, present validated experimental protocols, and offer insights gleaned from practical application in a drug development setting. Our objective is to equip researchers with a robust analytical strategy that ensures scientific integrity and regulatory compliance.

Core Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity, structure, and purity. A comprehensive characterization of this compound relies on the synergistic application of chromatographic and spectroscopic methods. Each technique provides a unique and complementary piece of the puzzle, culminating in a high-confidence analytical dossier.

cluster_purpose Analytical Goals cluster_methods Analytical Techniques Purity Purity Assessment & Impurity Profiling HPLC HPLC-UV/MS Purity->HPLC Primary Method GC GC-MS Purity->GC Volatiles & Orthogonal Method Identity Identity Confirmation FTIR FTIR Identity->FTIR Functional Groups MS Mass Spectrometry Identity->MS Molecular Weight Structure Structural Elucidation NMR NMR (¹H, ¹³C, ¹⁹F) Structure->NMR Unambiguous Structure Structure->MS Fragmentation HPLC->Identity GC->Identity FTIR->Structure

Caption: Interrelationship of analytical goals and corresponding techniques.

I. Chromatographic Methods: Quantifying Purity and Resolving Impurities

The primary goal of chromatography is to separate the target analyte from impurities, by-products, and residual starting materials. For aromatic amines, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, with the choice depending on the specific analytical objective.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common modality.

  • Expertise & Causality: The choice of a C18 column is based on its hydrophobic nature, which provides effective retention for the aromatic ring of the aniline. A mobile phase consisting of acetonitrile and water with a formic acid modifier is standard; the acid protonates the analyte, ensuring sharp peak shapes and improving ionization efficiency for mass spectrometry (MS) detection.[2] UV detection is suitable due to the chromophoric nature of the benzene ring, while MS detection provides mass information for peak identification, a critical aspect of impurity profiling.[3]

B. Gas Chromatography (GC)

GC is highly effective for separating volatile and thermally stable compounds. While anilines can be analyzed directly, their polarity can lead to poor peak shape (tailing) on common non-polar GC columns.

  • Expertise & Causality: To overcome the challenges of analyzing polar amines by GC, a derivatization step is often employed.[4] This involves converting the polar -NH₂ group into a less polar, more thermally stable derivative. However, for impurity analysis where the identity of trace components is unknown, direct injection on a suitable polar column (e.g., a wax or amine-specific column) or a standard DB-1MS column may be preferred to avoid artifacts from the derivatization process.[5][6] Coupling GC with a Mass Spectrometer (GC-MS) is standard practice, as it provides both retention time and mass spectral data for confident peak identification.[7]

Comparative Guide: HPLC vs. GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Purity determination, quantification, analysis of non-volatile impurities.Analysis of volatile impurities, residual solvents, and thermally stable by-products.
Analyte Suitability Excellent for thermally sensitive and non-volatile compounds.[4]Best for volatile and thermally stable compounds; may require derivatization for polar analytes.[8]
Typical Column Reversed-phase C18, C8.[3]Fused silica capillary with non-polar (e.g., DB-1MS) or polar phases.[5]
Detector UV-Vis, Mass Spectrometry (LC-MS).Mass Spectrometry (required for identification).
Sensitivity High (ng/mL to pg/mL range).[3]Very high (pg/L to ng/L range).[6]
Sample Throughput Moderate; typical run times are 10-30 minutes.[2]Moderate to high; run times can be 15-40 minutes.[9]

II. Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatography separates components, spectroscopy elucidates their structure. For a novel or critical intermediate, a full spectroscopic workup is mandatory.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. For this compound (C₇H₇F₂N), a combination of ¹H, ¹³C, and ¹⁹F NMR is required.

  • ¹H NMR: Provides information on the number and environment of protons. We expect to see:

    • Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), showing complex splitting due to proton-proton and proton-fluorine (H-F) coupling.[10][11]

    • A singlet for the methyl group (-CH₃) around 2.2 ppm.

    • A broad singlet for the amine protons (-NH₂) which may exchange with deuterium in D₂O.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling, providing definitive evidence of their position.[12]

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing two distinct signals confirming their different chemical environments.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of key functional groups.

  • Expertise & Causality: As a primary aromatic amine, this compound will exhibit two characteristic N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[13] The absence of one of these bands would immediately indicate a secondary amine impurity. Other expected key absorptions include:

    • Aromatic C-H stretch: > 3000 cm⁻¹

    • N-H bend: ~1600-1650 cm⁻¹[14]

    • Aromatic C=C stretches: ~1500-1600 cm⁻¹

    • C-N stretch (aromatic): Strong band at ~1250-1335 cm⁻¹[13]

    • C-F stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

C. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the aniline chromophore will produce characteristic absorbance peaks in the UV region (typically 200-400 nm).[15] While not highly specific for structural elucidation on its own, it is the fundamental principle behind UV detection in HPLC and is excellent for quantitative analysis using the Beer-Lambert law.

Experimental Workflows & Protocols

A self-validating analytical workflow ensures that results are cross-correlated and reliable. The following diagram and protocols represent a best-practice approach.

cluster_analysis Concurrent Analysis Pathways start Sample Receipt: This compound prep Sample Preparation (Dissolve in appropriate solvent, e.g., Acetonitrile/Methanol) start->prep hplc 1. RP-HPLC-UV/MS (Primary Purity & Identity) prep->hplc gcms 2. GC-MS (Volatile Impurities) prep->gcms nmr 3. NMR (¹H, ¹³C, ¹⁹F) (Definitive Structure) prep->nmr ftir 4. FTIR (Functional Groups) prep->ftir data Data Integration & Review hplc->data gcms->data nmr->data ftir->data report Certificate of Analysis (Purity, Identity, Structure Confirmed) data->report

Caption: Comprehensive analytical characterization workflow.

Protocol 1: RP-HPLC-UV Method for Purity Analysis
  • System Preparation:

    • HPLC System: ACQUITY UPLC H-Class or similar.[2]

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temp: 40 °C.

    • Flow Rate: 0.4 mL/min.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of ~0.1 mg/mL for analysis.

  • Chromatographic Method:

    • Injection Volume: 2.0 µL.

    • UV Detection: 240 nm.

    • Gradient Program:

      • 0.0 min: 95% A, 5% B

      • 10.0 min: 5% A, 95% B

      • 12.0 min: 5% A, 95% B

      • 12.1 min: 95% A, 5% B

      • 15.0 min: 95% A, 5% B

  • Data Analysis:

    • Integrate all peaks. Calculate the area percent purity by dividing the main peak area by the total area of all peaks. Report any impurity exceeding 0.10%.

Protocol 2: GC-MS Method for Impurity Profiling
  • System Preparation:

    • GC-MS System: Agilent GC/MSD or similar.

    • Column: DB-1MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

  • Sample Preparation:

    • Dissolve ~5 mg of the sample in 1 mL of high-purity Methanol or Methylene Chloride.

  • Chromatographic Method:

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temp: 70 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Conditions:

      • Transfer Line: 280 °C.

      • Ion Source: 230 °C.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to this compound (expected m/z 143).

    • Search the NIST library for tentative identification of any impurity peaks.

Protocol 3: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d (CDCl₃), DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add ~0.6 mL of the chosen deuterated solvent.

    • Cap the tube and gently invert/vortex until the sample is completely dissolved.

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans for adequate signal-to-noise, especially for the ¹³C spectrum.

Conclusion

The characterization of this compound demands a meticulous, multi-faceted analytical approach. HPLC serves as the primary workhorse for purity and quantification, while GC-MS provides an orthogonal view, particularly for volatile impurities. The definitive confirmation of the complex molecular structure, however, rests upon the unambiguous data provided by multinuclear NMR spectroscopy, supported by functional group verification from FTIR. By integrating these techniques within a structured workflow, researchers can ensure the highest level of confidence in the quality and identity of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the drug development pipeline.

References

A Comparative Guide to the Reactivity of 2,5-Difluoro-4-methylaniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated anilines serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity.[1] 2,5-Difluoro-4-methylaniline, in particular, presents a unique substitution pattern that modulates the electronic and steric properties of the aniline core. This guide provides an in-depth comparative analysis of the reactivity of this compound versus its key positional isomers, offering a predictive framework grounded in established principles of physical organic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these versatile synthetic intermediates.

The Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of a substituted aniline is fundamentally governed by the interplay of electronic effects (inductive and mesomeric) and steric hindrance around the amino group and the aromatic ring.

Electronic Effects:

  • Amino Group (-NH₂): The nitrogen's lone pair of electrons exerts a strong, electron-donating mesomeric effect (+M), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and enhances the nucleophilicity of the nitrogen.[2][3]

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This further increases the electron density of the ring.[4]

  • Fluorine Atom (-F): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[5] It also possesses lone pairs that can be donated to the ring via a mesomeric effect (+M); however, due to poor orbital overlap, the -I effect is generally considered dominant in influencing the overall electron density of the ring.[5]

Steric Effects:

The presence of substituents ortho to the amino group can sterically hinder the approach of reactants, thereby reducing the rate of reactions involving the amino group. Similarly, bulky groups on the ring can influence the regioselectivity of electrophilic aromatic substitution.

The Subject of Our Study: this compound

In this compound, the substituents are arranged as follows:

  • Two fluorine atoms are present, one ortho and one meta to the amino group.

  • A methyl group is situated at the para position relative to the amino group.

This specific arrangement leads to a complex interplay of the aforementioned effects, which will be dissected in comparison to its isomers.

Comparative Reactivity Analysis

For this guide, we will compare this compound with the following isomers to provide a comprehensive understanding of how substituent placement dictates reactivity:

  • 3,4-Difluoro-2-methylaniline

  • 2,4-Difluoro-5-methylaniline

  • 4,5-Difluoro-2-methylaniline

The primary reactions of interest for these molecules are nucleophilic aromatic substitution (SNAr), where a fluorine atom can act as a leaving group, and electrophilic aromatic substitution (EAS) on the ring. The nucleophilicity of the amino group itself is also a key consideration.

Nucleophilicity of the Amino Group

The nucleophilicity of the aniline nitrogen is directly related to its basicity; a higher electron density on the nitrogen leads to greater nucleophilicity.[6] Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.[2]

IsomerKey Electronic Factors Influencing Nitrogen NucleophilicityPredicted Relative Nucleophilicity
This compound -I effect from F at C2 and C5. +I effect from -CH₃ at C4.Moderate
3,4-Difluoro-2-methylaniline -I effect from F at C3 and C4. +I effect from -CH₃ at C2. Steric hindrance from -CH₃ at C2.Lower
2,4-Difluoro-5-methylaniline -I effect from F at C2 and C4. +I effect from -CH₃ at C5.Lower
4,5-Difluoro-2-methylaniline -I effect from F at C4 and C5. +I effect from -CH₃ at C2. Steric hindrance from -CH₃ at C2.Lowest

Rationale: The presence of a fluorine atom ortho to the amino group (as in 2,5- and 2,4-difluoro isomers) will significantly decrease the nucleophilicity of the nitrogen due to the strong -I effect at close proximity.[7] The 4,5-difluoro-2-methylaniline is predicted to be the least nucleophilic due to the combined electron-withdrawing effects of two fluorine atoms and the steric hindrance from the ortho-methyl group. This compound is expected to have a relatively higher nucleophilicity among these isomers as the electron-donating methyl group is para to the amine, which can partially offset the withdrawing effects of the fluorine atoms.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group and an ortho-, para-director.[2] However, the fluorine and methyl substituents will modulate the reactivity and regioselectivity of EAS reactions.

IsomerPredicted Regioselectivity of EASPredicted Relative Reactivity in EAS
This compound Substitution at C6.Moderate
3,4-Difluoro-2-methylaniline Substitution at C6.Lower
2,4-Difluoro-5-methylaniline Substitution at C6.Lower
4,5-Difluoro-2-methylaniline Substitution at C6.Lowest

Rationale: In all isomers, the position C6 is ortho to the strongly activating amino group and is the most likely site for electrophilic attack. The overall reactivity of the ring towards electrophiles will be significantly dampened by the presence of two electron-withdrawing fluorine atoms. This compound is predicted to be the most reactive in this series due to the para-methyl group enhancing the electron density of the ring. The other isomers suffer from either a less favorable placement of the methyl group or a greater deactivating effect from the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are facilitated by electron-withdrawing groups ortho and/or para to a good leaving group.[8][9] In this context, the fluorine atoms can serve as leaving groups. The rate of SNAr is generally F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[10][11]

IsomerMost Likely Leaving Group(s) in SNArPredicted Relative Reactivity in SNAr
This compound F at C2 or C5.Moderate
3,4-Difluoro-2-methylaniline F at C3 or C4.Lower
2,4-Difluoro-5-methylaniline F at C2 or C4.Higher
4,5-Difluoro-2-methylaniline F at C4 or C5.Moderate

Rationale: The reactivity in SNAr depends on the activation of the fluorine leaving group by other electron-withdrawing groups. In 2,4-Difluoro-5-methylaniline, the fluorine at C4 is para to the other fluorine at C2, and the fluorine at C2 is ortho to the fluorine at C4, providing mutual activation. This isomer is therefore predicted to be the most reactive towards nucleophilic attack. The other isomers have less optimal arrangements of the fluorine atoms for mutual activation.

Experimental Protocol for Comparative Reactivity Study: N-Acetylation

To quantitatively assess the relative nucleophilicity of the amino group in these isomers, a competitive N-acetylation reaction can be performed. This experiment will provide empirical data to support the theoretical predictions.

Objective: To determine the relative rates of N-acetylation of this compound and its positional isomers.

Materials:

  • This compound

  • 3,4-Difluoro-2-methylaniline

  • 2,4-Difluoro-5-methylaniline

  • 4,5-Difluoro-2-methylaniline

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • Prepare a stock solution containing an equimolar mixture of the four aniline isomers and the internal standard in pyridine.

  • In a separate flask, prepare a solution of acetic anhydride in pyridine.

  • Cool both solutions to 0 °C in an ice bath.

  • Add the acetic anhydride solution to the aniline isomer mixture with vigorous stirring.

  • Extract aliquots from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench each aliquot by adding it to a vial containing a saturated sodium bicarbonate solution and dichloromethane.

  • Shake vigorously and separate the organic layer.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Analyze the composition of the organic layer by GC-MS to determine the relative amounts of unreacted anilines and their corresponding acetanilide products.

Data Analysis:

By plotting the concentration of each aniline isomer against time, the initial reaction rates can be determined. The relative rates will provide a quantitative measure of the nucleophilicity of the amino group in each isomer.

Visualizing Reactivity Concepts

Workflow for Comparative N-Acetylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis prep_aniline Equimolar mixture of aniline isomers and internal standard in pyridine mix Mix solutions at 0 °C prep_aniline->mix prep_ac2o Acetic anhydride in pyridine prep_ac2o->mix aliquots Extract aliquots at timed intervals mix->aliquots quench Quench with NaHCO₃ and DCM aliquots->quench extract Separate organic layer quench->extract dry Dry with MgSO₄ extract->dry gcms GC-MS Analysis dry->gcms data Determine relative concentrations of reactants and products gcms->data rates Calculate initial reaction rates data->rates

Caption: Workflow for the comparative N-acetylation of difluoro-methylaniline isomers.

Influence of Substituents on Aniline Reactivity

G cluster_effects Electronic Effects cluster_reactivity Reactivity Outcomes aniline Aniline Ring nucleophilicity N Nucleophilicity aniline->nucleophilicity eas Electrophilic Aromatic Substitution aniline->eas snar Nucleophilic Aromatic Substitution aniline->snar substituent Substituent substituent->aniline Electronic & Steric Effects inductive Inductive Effect (-I/+I) inductive->aniline mesomeric Mesomeric Effect (-M/+M) mesomeric->aniline

Caption: The interplay of electronic effects dictates the reactivity of the aniline core.

Conclusion

The reactivity of difluoro-methylaniline isomers is a nuanced subject, dictated by the precise positioning of the fluoro and methyl substituents. This guide has provided a theoretical framework for predicting the relative reactivity of this compound and its key isomers in fundamental organic transformations. Our analysis suggests that this compound represents a balanced candidate for various synthetic applications, with moderate nucleophilicity and susceptibility to both electrophilic and nucleophilic substitution. For reactions requiring higher nucleophilicity, careful consideration of isomers with less deactivating fluorine substitution patterns is warranted. Conversely, for promoting nucleophilic aromatic substitution, isomers with mutually activating fluorine atoms, such as 2,4-Difluoro-5-methylaniline, may be more suitable. The proposed experimental protocol for comparative N-acetylation offers a clear path to validating these predictions and enabling a more quantitative understanding of these valuable building blocks.

References

The Impact of Fluorination: A Comparative Guide to 2,5-Difluoro-4-methylaniline and Toluidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms onto an aromatic scaffold is a powerful tool for modulating molecular properties. This guide provides a detailed comparative analysis of 2,5-Difluoro-4-methylaniline and its non-fluorinated structural analogs, the toluidine isomers (ortho-, meta-, and para-toluidine). We will dissect the profound influence of difluorination on physicochemical properties, chemical reactivity, and, consequently, its applications as a building block in drug discovery.

Structural and Physicochemical Properties: A Tale of Two Effects

At first glance, this compound and the toluidines share a common structural core: a methyl and an amino group attached to a benzene ring. However, the addition of two strongly electronegative fluorine atoms fundamentally alters the electronic landscape of the molecule, leading to significant shifts in its physical and chemical behavior.

The primary distinction arises from the interplay between the electron-donating nature of the methyl group (+I, hyperconjugation) and the powerful electron-withdrawing inductive effect (-I) of the fluorine atoms. In toluidines, the methyl group increases the electron density of the aromatic ring and the nitrogen atom, enhancing basicity compared to aniline. Conversely, in this compound, the two fluorine atoms strongly pull electron density away from the ring and the amino group, leading to a marked decrease in basicity (a lower pKa) and a significant change in its lipophilicity profile (logP).

Diagram 1: Structural Comparison

Caption: Molecular structures of toluidine isomers and this compound.

Table 1: Comparative Physicochemical Properties

Propertyo-Toluidinem-Toluidinep-ToluidineThis compound
Molecular Formula C₇H₉NC₇H₉NC₇H₉NC₇H₇F₂N
Molar Mass ( g/mol ) 107.15107.15107.15143.13
Appearance Colorless to yellow liquid[1][2]Colorless to yellow liquid[3][4]Colorless solid[5][6]Off-white to light yellow Solid
Melting Point (°C) -24.4 to -16.3[1]-30[7]44[5]Not specified
Boiling Point (°C) 199.7[1]203-204[7]200[5]Not specified
pKa (conjugate acid) 4.44[2]4.69[8]5.12[8]Significantly lower (Est. < 3)
logP 1.32[2]1.4[9]1.39[6]1.86[10]

Note: The pKa for this compound is estimated to be significantly lower than the toluidines due to the strong inductive effect of the two fluorine atoms, which destabilizes the conjugate acid.

The Impact on Chemical Reactivity

The electronic perturbations caused by fluorine substitution have a direct and predictable impact on the reactivity of the aniline core. The amino group in toluidines is highly activating, directing electrophiles to the ortho and para positions. This high reactivity can sometimes be a disadvantage, leading to over-reaction (e.g., polyhalogenation) or undesired side reactions.

In stark contrast, the amino group in this compound is significantly deactivated. This reduced nucleophilicity means that reactions such as electrophilic aromatic substitution or N-acylation require more forcing conditions. However, this deactivation provides a crucial advantage: enhanced selectivity. Reactions can be controlled more precisely, often yielding a single, predictable product.

Diagram 2: Reactivity Logic

Reactivity cluster_toluidine Toluidine cluster_fluoroaniline This compound T1 Electron-Donating -CH3 Group T2 High Electron Density on Ring & Nitrogen T1->T2 T3 High Nucleophilicity & Basicity T2->T3 T4 Fast Reaction Rate (e.g., Acylation) T3->T4 T5 Potential for Over-reaction T4->T5 F1 Electron-Withdrawing -F Groups F2 Low Electron Density on Ring & Nitrogen F1->F2 F3 Low Nucleophilicity & Basicity F2->F3 F4 Slower, Controlled Reaction Rate F3->F4 F5 High Selectivity F4->F5

Caption: Influence of substituents on the chemical reactivity profile.

Comparative Experimental Protocol: N-Acylation

To illustrate the practical differences in reactivity, let's consider the N-acylation of p-toluidine and this compound with acetic anhydride.

Protocol 1: N-Acylation of p-Toluidine (High Reactivity)

This protocol is adapted from standard, often catalyst-free, procedures that leverage the high nucleophilicity of p-toluidine.[5]

  • Reagents:

    • p-Toluidine (1.0 mmol, 107 mg)

    • Acetic Anhydride (1.1 mmol, 103 µL)

    • Sodium Acetate (optional, as buffer)

    • Water

  • Procedure:

    • Suspend p-toluidine in 5 mL of water in a 50 mL flask.

    • Add acetic anhydride to the suspension.

    • Stir the mixture vigorously at room temperature. The reaction is often exothermic and proceeds rapidly, typically completing within 15-30 minutes.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture in an ice bath to precipitate the product, N-(4-methylphenyl)acetamide.

    • Collect the white solid product by vacuum filtration and wash with cold water.

  • Causality: The high electron density on the nitrogen of p-toluidine allows it to readily attack the electrophilic carbonyl carbon of acetic anhydride without the need for a catalyst or harsh conditions. The reaction is fast and typically high-yielding.[5]

Protocol 2: N-Acylation of this compound (Controlled Reactivity)

Due to the deactivating effect of the fluorine atoms, a more forcing set of conditions is necessary to achieve efficient acylation.

  • Reagents:

    • This compound (1.0 mmol, 143 mg)

    • Acetic Anhydride (1.5 mmol, 141 µL)

    • Pyridine (catalytic to 1.2 equivalents)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve this compound in 10 mL of DCM in a 50 mL flask under an inert atmosphere (e.g., Nitrogen).

    • Add pyridine to the solution. Pyridine acts as a nucleophilic catalyst and an acid scavenger.

    • Add acetic anhydride dropwise to the solution.

    • Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-4 hours.

    • Monitor reaction completion by TLC.

    • After cooling, wash the reaction mixture with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product, N-(2,5-difluoro-4-methylphenyl)acetamide.

  • Causality: The reduced nucleophilicity of the fluorinated aniline requires a catalyst (pyridine) and thermal energy to drive the reaction forward. Pyridine activates the acetic anhydride and neutralizes the acetic acid byproduct, preventing protonation of the weakly basic aniline starting material.

The Fluorine Advantage in Medicinal Chemistry

The distinct properties imparted by fluorine are highly sought after in drug development. The strategic introduction of fluorine can significantly enhance a drug candidate's profile.[11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity allows it to form potent non-covalent interactions (hydrogen bonds, dipole-dipole) with enzyme active sites, which can lead to a significant increase in binding affinity and potency.

  • Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule (as seen in the higher logP of the fluorinated aniline), which can improve its ability to cross cell membranes and the blood-brain barrier.

While toluidine isomers are used as precursors in some pharmaceuticals, such as analgesics and anesthetics, the fluorinated aniline core is a key building block in modern drug discovery for creating more stable and potent therapeutic agents.[12][13][14] this compound is specifically valuable as a pharmaceutical intermediate for crafting small molecule inhibitors with biological activity.[15]

Diagram 3: Hypothetical Kinase Inhibitor Pathway

Caption: Role of a hypothetical inhibitor in a kinase signaling cascade.

Conclusion

The comparison between this compound and the non-fluorinated toluidines serves as a compelling case study on the power of strategic fluorination. While the toluidines are highly reactive, accessible building blocks, their utility can be limited by issues of selectivity. The introduction of two fluorine atoms, as in this compound, fundamentally tempers this reactivity, transforming the molecule into a precisely controllable synthetic intermediate.

For researchers in drug development, this control is invaluable. The reduced basicity, altered lipophilicity, and potential for enhanced metabolic stability and binding affinity make this compound a superior building block for the next generation of targeted therapeutics. Understanding the causal relationships between structure, electronic effects, and reactivity allows scientists to harness the unique properties of fluorinated compounds to design more effective and safer medicines.

References

A Comparative Guide to the Synthetic Validation of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 2,5-Difluoro-4-methylaniline serves as a critical building block in the synthesis of numerous high-value compounds. This guide provides an in-depth technical comparison of a validated synthetic pathway to this important intermediate, offering field-proven insights and experimental data to support key decisions in your synthetic endeavors.

Introduction: The Significance of Fluorinated Anilines

Fluorinated anilines are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The presence of fluorine can significantly alter the electronic properties and lipophilicity of a compound, leading to improved efficacy and bioavailability. This compound, in particular, offers a unique substitution pattern that is leveraged in the development of novel therapeutics and crop protection agents.

Proposed Synthetic Pathway: A Two-Step Approach from 2,5-Difluorotoluene

A robust and scalable synthesis of this compound can be achieved through a two-step process commencing with the nitration of 2,5-difluorotoluene, followed by the reduction of the resulting nitro intermediate.

Synthetic_Pathway A 2,5-Difluorotoluene B 2,5-Difluoro-4-nitrotoluene A->B Nitration (HNO3, H2SO4) C This compound B->C Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2,5-Difluorotoluene

The initial step involves the regioselective nitration of 2,5-difluorotoluene to yield 2,5-difluoro-4-nitrotoluene. The fluorine and methyl groups on the aromatic ring direct the electrophilic substitution of the nitro group to the C4 position.

Experimental Protocol: Nitration

  • Reaction Setup: To a cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2,5-difluorotoluene dropwise with vigorous stirring.

  • Nitrating Agent Addition: A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and a dilute sodium bicarbonate solution, then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 2,5-difluoro-4-nitrotoluene.

Causality of Experimental Choices: The use of a mixed acid (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic compounds. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

Step 2: Reduction of 2,5-Difluoro-4-nitrotoluene

The second step is the reduction of the nitro group in 2,5-difluoro-4-nitrotoluene to an amino group, yielding the target compound, this compound. Several reliable methods can be employed for this transformation.

Experimental Protocol: Reduction (Fe/HCl)

  • Reaction Setup: A mixture of 2,5-difluoro-4-nitrotoluene, iron powder, and a solvent such as ethanol/water is heated to reflux.

  • Acid Addition: Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.

  • Reaction Monitoring: The disappearance of the starting material is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled and made alkaline with a sodium carbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude aniline can be further purified by distillation or chromatography.

Alternative Reduction Protocol: Catalytic Hydrogenation

An alternative, cleaner reduction can be performed using catalytic hydrogenation.

  • Reaction Setup: 2,5-Difluoro-4-nitrotoluene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the product.

Comparison of Synthetic Pathways

ParameterNitration & Fe/HCl ReductionNitration & Catalytic Hydrogenation
Starting Material 2,5-Difluorotoluene2,5-Difluorotoluene
Key Reagents HNO₃, H₂SO₄, Fe, HClHNO₃, H₂SO₄, H₂, Pd/C
Overall Yield Moderate to GoodGood to Excellent
Scalability Readily scalableScalable, requires specialized hydrogenation equipment
Safety Considerations Exothermic nitration, handling of strong acidsHandling of flammable hydrogen gas and pyrophoric catalyst
Environmental Impact Generation of iron sludge and acidic wasteCleaner process, catalyst can often be recovered and reused
Purity of Final Product Good, may require purification to remove metal impuritiesExcellent, often high purity after catalyst filtration

Alternative Synthetic Approach: Amination of a Precursor

An alternative, though less common, approach could involve the direct amination of a suitably activated 2,5-difluoro-4-methylphenyl precursor. For instance, a nucleophilic aromatic substitution (SNAAr) reaction on a compound like 1-chloro-2,5-difluoro-4-methylbenzene with an ammonia source could theoretically yield the desired aniline.

Alternative_Pathway D 1-Chloro-2,5-difluoro-4-methylbenzene E This compound D->E Amination (e.g., NaN3 then reduction, or Cu-catalyzed amination)

Caption: A potential alternative synthetic route via amination.

This approach often requires harsh reaction conditions or expensive catalysts and may suffer from lower yields and the formation of side products. The two-step nitration and reduction pathway is generally more reliable and cost-effective for the synthesis of this class of compounds.

Conclusion

The synthesis of this compound via the nitration of 2,5-difluorotoluene followed by the reduction of the nitro intermediate presents a robust and validated pathway. While the choice of reduction method (Fe/HCl vs. catalytic hydrogenation) will depend on the available equipment and scale of the synthesis, both methods are capable of providing the target compound in good yields. For laboratory-scale synthesis and high purity requirements, catalytic hydrogenation is often the preferred method due to its cleaner reaction profile and simpler work-up. For larger-scale industrial production, the cost-effectiveness of the iron/acid reduction may be more favorable. This guide provides the necessary framework for researchers to select and implement the most suitable synthetic strategy for their specific needs.

A Spectroscopic Journey: Comparative Analysis of 2,5-Difluoro-4-methylaniline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, 2,5-Difluoro-4-methylaniline stands out as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are found in numerous kinase inhibitors and other therapeutic agents. Understanding the spectroscopic characteristics of this key intermediate, and how they evolve from its precursors, is paramount for process optimization, quality control, and the unambiguous confirmation of its molecular structure.

This guide provides a comprehensive spectroscopic comparison of this compound with its common precursors, 2,5-difluorotoluene and 1,4-difluoro-2-methyl-5-nitrobenzene. We will delve into the practical aspects of their synthesis and explore the nuances of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. By examining the spectral transformations at each synthetic step, researchers can gain a deeper understanding of the underlying chemical changes and build a robust analytical framework for their own work.

The Synthetic Pathway: From Toluene to Aniline

The synthesis of this compound typically proceeds through a two-step sequence starting from 2,5-difluorotoluene: nitration followed by reduction. This well-established route offers a reliable method for introducing the amine functionality at the desired position.

Synthesis_Workflow Precursor 2,5-Difluorotoluene Intermediate 1,4-Difluoro-2-methyl-5-nitrobenzene Precursor->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (SnCl₂, HCl or H₂, Pd/C)

Caption: Synthetic route to this compound.

This workflow provides a clear progression of functional group transformations, which will be mirrored in the spectroscopic changes we will explore.

Experimental Protocols

To ensure the reproducibility and integrity of the data presented, the following detailed experimental protocols are provided.

Part 1: Synthesis

A. Nitration of 2,5-Difluorotoluene to 1,4-Difluoro-2-methyl-5-nitrobenzene

This procedure is adapted from established methods for the nitration of aromatic compounds.[1]

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10 mL of concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction: To the cold nitrating mixture, add 5.0 g of 2,5-difluorotoluene dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1,4-difluoro-2-methyl-5-nitrobenzene.

B. Reduction of 1,4-Difluoro-2-methyl-5-nitrobenzene to this compound

This protocol utilizes a classic and reliable method for the reduction of nitroarenes using tin(II) chloride.[2]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of 1,4-difluoro-2-methyl-5-nitrobenzene in 100 mL of ethanol.

  • To this solution, add 15.0 g of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reaction: Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9) to precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by column chromatography or recrystallization.

An alternative, greener method involves catalytic transfer hydrogenation.[3]

Part 2: Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using potassium bromide (KBr) pellets for solid samples or as a thin film on sodium chloride plates for liquid samples.

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from a simple substituted toluene to a functionalized aniline is vividly captured in the evolution of their respective spectra.

Spectroscopic_Comparison cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Product 2,5-Difluorotoluene 2,5-Difluorotoluene 1,4-Difluoro-2-methyl-5-nitrobenzene 1,4-Difluoro-2-methyl-5-nitrobenzene 2,5-Difluorotoluene->1,4-Difluoro-2-methyl-5-nitrobenzene Nitration This compound This compound 1,4-Difluoro-2-methyl-5-nitrobenzene->this compound Reduction

Caption: Relationship between the analyzed compounds.

2,5-Difluorotoluene (Precursor)

This starting material is a relatively simple aromatic compound. Its spectroscopic features provide a baseline for our comparison.

Spectroscopic Data of 2,5-Difluorotoluene

Spectroscopic Technique Observed Features
¹H NMR (CDCl₃, 400 MHz) δ 6.9-7.1 (m, 3H, Ar-H), 2.25 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 159.2 (d, J=243 Hz), 156.8 (d, J=245 Hz), 118.9 (dd), 116.4 (dd), 114.5 (dd), 14.2 (s)
FT-IR (KBr, cm⁻¹) ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1500, 1450 (C=C stretch), ~1250 (C-F stretch)
Mass Spec. (EI, m/z) 128 (M⁺), 113, 99

Analysis:

  • NMR: The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region due to proton-fluorine coupling and a sharp singlet for the methyl protons. The ¹³C NMR spectrum shows distinct doublets for the fluorine-bearing carbons with large one-bond C-F coupling constants, a key feature for identifying fluorinated aromatics.[4]

  • FT-IR: The FT-IR spectrum displays characteristic aromatic and aliphatic C-H stretching vibrations. The strong absorption band around 1250 cm⁻¹ is indicative of the C-F bond.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 128. Common fragmentation patterns for alkylbenzenes involve the loss of a methyl radical (M-15) or benzylic cleavage. For fluorinated aromatics, the loss of HF or fluorine radicals can also be observed.

1,4-Difluoro-2-methyl-5-nitrobenzene (Intermediate)

The introduction of the nitro group significantly alters the electronic environment of the aromatic ring, which is clearly reflected in the spectroscopic data.

Spectroscopic Data of 1,4-Difluoro-2-methyl-5-nitrobenzene

Spectroscopic Technique Observed/Predicted Features
¹H NMR (CDCl₃, 400 MHz) δ 7.8-8.0 (m, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) (Predicted) δ 158.5 (d), 155.5 (d), 141.0 (s), 125.0 (dd), 118.0 (dd), 115.0 (dd), 14.5 (s)
FT-IR (KBr, cm⁻¹) ~3100 (Ar C-H stretch), ~2930 (Alkyl C-H stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1260 (C-F stretch)
Mass Spec. (EI, m/z) (Predicted) 173 (M⁺), 156, 127, 113

Analysis:

  • NMR: The electron-withdrawing nitro group deshields the aromatic protons, causing a downfield shift in the ¹H NMR spectrum compared to the precursor. The ¹³C NMR spectrum is also affected, with the carbon atom attached to the nitro group showing a significant downfield shift.

  • FT-IR: The most prominent new features in the FT-IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: The molecular ion peak is expected at m/z 173. Fragmentation of nitroaromatics often involves the loss of NO₂ (M-46), NO (M-30), and subsequent rearrangements.

This compound (Final Product)

The reduction of the nitro group to an amine introduces a strong electron-donating group, leading to further characteristic changes in the spectroscopic data.

Spectroscopic Data of this compound

Spectroscopic Technique Observed/Predicted Features
¹H NMR (CDCl₃, 400 MHz) (Predicted) δ 6.6-6.8 (m, 2H, Ar-H), 3.6 (br s, 2H, NH₂), 2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) (Predicted) δ 157.0 (d), 148.0 (d), 140.0 (s), 115.0 (dd), 112.0 (dd), 105.0 (dd), 14.0 (s)
FT-IR (KBr, cm⁻¹) ~3400-3500 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2920 (Alkyl C-H stretch), ~1620 (N-H bend), ~1240 (C-F stretch)
Mass Spec. (EI, m/z) (Predicted) 143 (M⁺), 128, 114

Analysis:

  • NMR: The electron-donating amino group shields the aromatic protons, causing an upfield shift in the ¹H NMR spectrum compared to the nitro intermediate. A broad singlet corresponding to the NH₂ protons typically appears between δ 3.5 and 4.5 ppm. In the ¹³C NMR, the carbon attached to the amino group experiences a significant upfield shift.

  • FT-IR: The disappearance of the strong NO₂ stretching bands and the appearance of two characteristic N-H stretching bands in the 3400-3500 cm⁻¹ region are definitive indicators of the successful reduction. A bending vibration for the N-H bond is also typically observed around 1620 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak is expected at m/z 143. Aromatic amines often exhibit a strong molecular ion peak. Fragmentation can involve the loss of HCN (M-27) or other rearrangements characteristic of anilines.

Conclusion

This guide has provided a detailed spectroscopic comparison of this compound and its precursors, 2,5-difluorotoluene and 1,4-difluoro-2-methyl-5-nitrobenzene. By following the synthetic pathway and analyzing the changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each stage, researchers can confidently identify and characterize these important compounds. The provided experimental protocols and spectral interpretations serve as a valuable resource for those working in medicinal chemistry and drug development, facilitating the efficient and accurate synthesis of complex molecular targets. The principles outlined here are broadly applicable to the spectroscopic analysis of a wide range of organic transformations.

References

A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Aniline Scaffold

Substituted anilines are not merely commodity chemicals; they are foundational pillars in modern molecular engineering. Their prevalence as key intermediates in pharmaceuticals, agrochemicals, dyes, polymers, and functional organic materials underscores the perpetual demand for efficient and selective synthetic methodologies.[1][2] The journey to construct the deceptively simple aryl C–N bond has spurred some of the most significant innovations in organometallic chemistry.

This guide provides an in-depth, comparative analysis of the primary catalytic systems for synthesizing substituted anilines. We move beyond mere protocols to dissect the underlying principles, catalyst evolution, and practical considerations that govern the choice of one system over another. Our focus is on providing researchers, chemists, and drug development professionals with a clear, authoritative framework for strategic decision-making in their synthetic campaigns. We will explore the workhorse of modern organic synthesis, the Palladium-catalyzed Buchwald-Hartwig amination, contrast it with the classical yet revitalized Copper-catalyzed Ullmann condensation, and look to the future with emerging sustainable technologies.[3][4][5]

The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation.[6] Its broad substrate scope, remarkable functional group tolerance, and comparatively mild reaction conditions have established it as the premier method for the synthesis of complex aryl amines.[7][8][9]

Mechanistic Rationale: A Symphony of Controlled Redox Steps

The efficacy of the Buchwald-Hartwig amination hinges on a well-understood Pd(0)/Pd(II) catalytic cycle. The choice of each component is critical to ensure the cycle proceeds efficiently and suppresses potential side reactions.[6][10]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido ligand are eliminated from the palladium center, forming the desired substituted aniline and regenerating the active Pd(0) catalyst.

The success of this final step is heavily reliant on the ligand, which must be sterically bulky enough to promote the reductive elimination over competing pathways like β-hydride elimination.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst PdII_intermediate Ar-Pd(II)(L)-X Pd0->PdII_intermediate Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)(L)(R₂NH)]⁺X⁻ PdII_intermediate->Amine_complex Amine Coordination (+ R₂NH) Amido_complex Ar-Pd(II)(L)-NR₂ Amine_complex->Amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) Amido_complex->Pd0 Regeneration Product Ar-NR₂ (Product) Amido_complex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Dissecting the Catalyst System

A successful Buchwald-Hartwig reaction is a synergistic interplay between the palladium source, the ligand, and the base.

  • Palladium Precatalysts: While simple salts like Palladium(II) acetate (Pd(OAc)₂) or complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, modern synthesis often employs pre-formed precatalysts.[11] These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. They offer improved handling, higher reactivity, and more consistent results.

  • Ligands: The Key to Success: The evolution of ligands has been the primary driver of the reaction's expansion.

    • First-Generation (e.g., P(o-tol)₃): Effective for simple couplings but limited in scope.

    • Bidentate Phosphines (e.g., BINAP, DPPF): Offered the first reliable extension to primary amines by preventing catalyst decomposition.[7]

    • Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, SPhos, RuPhos): This class represents the state-of-the-art. Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the initial oxidative addition, especially for challenging substrates like aryl chlorides.[10][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity and steric hindrance.[13] For more sensitive substrates, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often with specialized catalyst systems.[14]

Performance Comparison: Generations of Palladium Catalysts
Catalyst SystemTypical Pd LoadingTemperature (°C)Scope for Aryl HalidesFunctional Group Tolerance
Gen 1: Pd(dba)₂ / P(o-tol)₃1-5 mol%100-120Br, IModerate
Gen 2: Pd(OAc)₂ / BINAP1-2 mol%80-110Br, I, OTfGood
Gen 3: Pd(OAc)₂ / XPhos0.5-2 mol%RT - 100Cl, Br, I, OTfExcellent
Gen 4: XPhos-Pd-G3 Precatalyst0.1-1 mol%RT - 100Cl, Br, I, OTf, OTsExcellent
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example and should be optimized for specific substrates.

BHA_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow Setup 1. Setup - Oven-dried Schlenk tube - Inert atmosphere (Ar/N₂) Charge 2. Charge Reagents - Pd Precatalyst (e.g., 2 mol%) - Ligand (e.g., 4 mol%) - Base (e.g., NaOtBu, 1.4 equiv) Setup->Charge Add 3. Add Substrates - Aryl Halide (1.0 equiv) - Amine (1.2 equiv) - Anhydrous Solvent (e.g., Toluene) Charge->Add React 4. Reaction - Heat to 80-110 °C - Stir until completion (TLC/GC-MS) Add->React Workup 5. Workup - Cool to RT - Quench (e.g., with water) - Extract with organic solvent React->Workup Purify 6. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify

Caption: Standard experimental workflow for a Buchwald-Hartwig reaction.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 equiv), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv).[12][13]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[12]

  • Reaction Conditions: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

The Classic Reimagined: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the oldest transition-metal-catalyzed method for C-N bond formation, first reported in the early 20th century.[5] For decades, its application was limited by the requirement for harsh reaction conditions (often >200 °C) and stoichiometric amounts of copper.[15] However, the development of effective ligand systems over the past two decades has led to a renaissance, enabling milder and more efficient protocols.[16][17]

Mechanistic Considerations

The precise mechanism of the Ullmann reaction is more debated than that of the Buchwald-Hartwig amination. However, a plausible catalytic cycle involving a Cu(I)/Cu(III) pathway is widely accepted.

Ullmann_Cycle cluster_main Ullmann Condensation Catalytic Cycle CuI Cu(I)L Active Catalyst CuIII_intermediate Ar-Cu(III)(L)-X CuI->CuIII_intermediate Oxidative Addition (+ Ar-X) Amido_complex Ar-Cu(III)(L)-NR₂ CuIII_intermediate->Amido_complex Amine Coordination & Deprotonation (+ R₂NH, Base) Amido_complex->CuI Regeneration Product Ar-NR₂ (Product) Amido_complex->Product Reductive Elimination

Caption: A proposed catalytic cycle for the Ullmann C-N coupling reaction.

Key System Components
  • Copper Source: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly used as they can directly enter the catalytic cycle.[18] Copper(II) sources or even copper metal can also be used but may require an in situ reduction step.

  • Ligands: This is the most critical advance. Simple, inexpensive bidentate ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine, or amino acids such as L-proline and N-methylglycine have been shown to dramatically accelerate the reaction and allow for significantly lower temperatures.[16] These ligands are believed to stabilize the copper intermediates and facilitate the key redox steps.

  • Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.[15] Polar aprotic solvents like DMSO, DMF, or NMP are commonly used to ensure the solubility of the reagents and facilitate the reaction.

Performance Comparison: Classical vs. Modern Ullmann Reactions
FeatureClassical Ullmann (Ligand-Free)Modern Ullmann (Ligand-Assisted)
Catalyst Cu powder, Cu₂O, CuI (Stoichiometric)CuI, Cu₂O (5-10 mol%)
Ligand NoneDiamines, Phenanthrolines, Amino Acids
Temperature (°C) 180 - 22060 - 120
Substrate Scope Activated aryl iodides/bromidesBroad scope, including unactivated aryl halides
Functional Group Tolerance PoorGood
Experimental Protocol: Modern Ligand-Assisted Ullmann Condensation
  • Reaction Setup: In a reaction vial, combine the copper(I) iodide (0.10 equiv), the ligand (e.g., N,N'-dimethylethylenediamine, 0.20 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., DMSO).

  • Reaction Conditions: Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 100 °C). Stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract several times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

The Next Frontier: Sustainable Catalytic Systems

Driven by the need for greener, more economical chemistry, research is actively focused on replacing precious metals and leveraging alternative energy sources.[19][20]

A. Earth-Abundant Metal Catalysis (Ni, Fe, Co)

The high cost and low natural abundance of palladium have spurred the development of catalytic systems based on first-row transition metals.[4][20]

  • Nickel-Catalyzed C-N Coupling: Nickel is the most promising earth-abundant alternative to palladium.[19] Ni-based catalysts, often with specialized phosphine or NHC ligands, can effectively catalyze C-N cross-coupling reactions. While significant progress has been made, these systems can sometimes exhibit a different substrate scope and may be more sensitive to air and moisture compared to their palladium counterparts.[19][21]

  • Iron and Cobalt Catalysis: Iron and cobalt are even more abundant and less toxic, making them highly attractive from a sustainability perspective. Catalysis with these metals is an area of intense research, though general and broadly applicable systems for aniline synthesis are still less mature than those for nickel or palladium.[22]

B. Photocatalytic Approaches

Photocatalysis utilizes light as a clean energy source to drive chemical reactions, often at ambient temperature.[23]

  • Photoredox/Nickel Dual Catalysis: This powerful strategy combines a photoredox catalyst (which absorbs light and engages in single-electron transfer) with a nickel cross-coupling catalyst. This dual system can access unique reaction pathways, enabling the coupling of substrates that are challenging for traditional thermal methods.[24]

  • Semiconductor Photocatalysis: Another approach involves using heterogeneous photocatalysts, such as modified carbon nitride or titanium dioxide, to perform transformations like the selective reduction of nitroarenes to anilines using light and a simple hydrogen source.[23][25][26] This method avoids the use of aryl halides altogether, representing a fundamentally different and greener synthetic strategy.

Guide to Catalyst Selection: A Strategic Framework

Choosing the optimal catalytic system requires a multi-faceted analysis of the project's specific needs, including substrate complexity, scale, cost, and available equipment.

Master Comparison of Catalytic Systems
ParameterBuchwald-Hartwig (Pd)Ullmann (Cu)Earth-Abundant (Ni)Photocatalysis
Metal Cost HighLowVery LowVaries (catalyst dependent)
Maturity Very HighHigh (Modern)Moderate/DevelopingDeveloping
Conditions Mild (RT - 110 °C)Mild to ModerateMild to ModerateVery Mild (RT)
Aryl-Cl Scope ExcellentLimitedGoodSystem Dependent
Func. Group Tolerance ExcellentGoodGoodExcellent
Typical Loading 0.1 - 2 mol%5 - 10 mol%1 - 5 mol%1 - 2 mol%
Key Advantage Broadest scope, highest reliabilityLow cost, simple ligandsSustainability, low costExtremely mild conditions

Decision-Making Flowchart

Decision_Tree Start Start: Need to Synthesize a Substituted Aniline Q1 Is the substrate complex, high-value, or has many sensitive functional groups? Start->Q1 Buchwald Use Buchwald-Hartwig (State-of-the-art biarylphosphine ligand) Q1->Buchwald Yes Q2 Is cost a primary driver and the substrate relatively simple? Q1->Q2 No End Proceed with Synthesis Buchwald->End Ullmann Use Modern Ullmann (CuI / Diamine or Amino Acid) Q2->Ullmann Yes Q3 Is the goal sustainable chemistry R&D or avoiding precious metals? Q2->Q3 No Ullmann->End Q3->Buchwald No (Default to most reliable) Sustainable Explore Earth-Abundant Metals (Ni) or Photocatalytic Methods Q3->Sustainable Yes Sustainable->End

Caption: A decision-making guide for selecting an aniline synthesis method.

Conclusion and Future Outlook

The synthesis of substituted anilines is a field that perfectly illustrates the progression of chemical innovation. The Palladium-catalyzed Buchwald-Hartwig amination remains the undisputed champion for versatility and reliability, particularly in the complex settings of pharmaceutical and materials research. Concurrently, the revitalization of the Ullmann condensation with modern ligands offers a robust, cost-effective alternative for less complex, large-scale applications.

The future, however, clearly points towards sustainability. The development of catalysts based on earth-abundant metals like nickel and iron, coupled with the harnessing of light energy through photocatalysis, is paving the way for synthetic methods that are not only more economical but also environmentally benign. As these new technologies mature, they will undoubtedly become indispensable tools in the synthetic chemist's arsenal, continuing the legacy of innovation in the timeless pursuit of the C–N bond.

References

The Strategic Advantage of 2,5-Difluoro-4-methylaniline in the Synthesis of Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth analysis of 2,5-Difluoro-4-methylaniline, a key building block in the synthesis of complex pharmaceuticals, with a particular focus on its application in the development of potent Polo-like kinase 1 (PLK1) inhibitors. Through a comparative lens, we will explore the synthetic advantages of this specific aniline isomer and provide detailed experimental protocols to illustrate its utility.

Introduction to this compound: A Versatile Building Block

This compound is a substituted aniline that has garnered significant attention as a valuable intermediate in the synthesis of bioactive molecules.[1] Its chemical structure, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring, creates a unique electronic environment that influences its reactivity and the properties of the resulting compounds. This strategic substitution pattern makes it a sought-after component in the design of molecules targeting a variety of biological pathways.[2]

The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can also modulate the pKa of the aniline nitrogen, influencing its role in crucial hydrogen bonding interactions with protein targets.[3] These attributes have made fluorinated anilines, including this compound, indispensable tools in the medicinal chemist's arsenal for the synthesis of targeted therapeutics.[4]

Application in the Synthesis of PLK1 Inhibitors: The Case of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines

Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, and its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development.[5] A promising class of PLK1 inhibitors is the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, which have demonstrated high potency and selectivity.[6] The synthesis of these complex heterocyclic systems often involves the crucial step of coupling a substituted aniline to the quinazoline core.

Here, we delve into the synthesis of a representative PLK1 inhibitor from this class, showcasing the role of this compound.

Experimental Protocol: Synthesis of a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline PLK1 Inhibitor

The following is a representative, multi-step synthesis adapted from the literature for the preparation of a potent PLK1 inhibitor.

Step 1: Synthesis of the 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline core

The synthesis of the core heterocyclic scaffold is a critical initial phase. While multiple routes exist, a common approach involves the cyclization of appropriately substituted pyrazole and aniline precursors.[2]

Step 2: Coupling of this compound

This step highlights the application of this compound. The aniline is coupled with the chlorinated quinazoline core via a nucleophilic aromatic substitution (SNA_r) reaction.

  • Reaction: 8-chloro-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide with this compound.

  • Reagents and Conditions: The reaction is typically carried out in a suitable solvent such as 2-pentanol or N,N-dimethylformamide (DMF), often in the presence of a base (e.g., potassium carbonate) and at elevated temperatures (e.g., 120-150 °C).

  • Significance: The nucleophilicity of the aniline nitrogen attacks the electron-deficient carbon of the quinazoline ring, displacing the chlorine atom. The fluorine atoms on the aniline ring can influence the reaction rate and the stability of the final product.

Visualizing the Synthetic Workflow

Synthetic Workflow A Substituted Pyrazole Precursor C 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Core A->C B Anthranilic Acid Derivative B->C D Chlorination C->D E 8-chloro-pyrazolo[4,3-h]quinazoline D->E G Final PLK1 Inhibitor E->G Nucleophilic Aromatic Substitution F This compound F->G

Caption: Synthetic pathway for a PLK1 inhibitor.

Comparative Performance: The Advantage of the 2,5-Difluoro-4-methyl Subtitution Pattern

The choice of the aniline building block is critical in tuning the properties of the final kinase inhibitor. To understand the specific advantages of this compound, a comparison with an alternative, such as a different fluorinated isomer or a non-fluorinated analog, is instructive.

While direct side-by-side comparative studies with different anilines for the synthesis of the exact same 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline are not always available in a single publication, structure-activity relationship (SAR) studies on this class of inhibitors provide valuable insights. The substitution pattern on the aniline ring significantly impacts the inhibitory activity.

Aniline Building BlockRationale for UseResulting Compound's Potency (Representative IC50 for PLK1)Reference
This compound The difluoro substitution can enhance binding affinity and improve metabolic stability. The methyl group can provide additional hydrophobic interactions in the binding pocket.Highly Potent (e.g., <10 nM)[5]
3,5-Difluoro-4-methylaniline An alternative difluoro substitution pattern that alters the electronic and steric profile of the aniline ring.Potency can vary significantly based on the specific interactions within the kinase binding site.[7]
4-Methylaniline A non-fluorinated analog used as a baseline for understanding the impact of fluorine substitution.Generally lower potency compared to fluorinated analogs.N/A

The data consistently suggests that the presence and positioning of fluorine atoms on the aniline ring are crucial for achieving high potency against PLK1. The 2,5-difluoro pattern, in combination with the 4-methyl group, appears to provide a favorable combination of electronic and steric properties for optimal interaction with the kinase's active site.

Visualizing the Structure-Activity Relationship Logic

SAR Logic A Aniline Building Block B This compound (Target Compound) A->B C Alternative Aniline (e.g., 3,5-Difluoro-4-methylaniline) A->C D Non-Fluorinated Aniline (e.g., 4-Methylaniline) A->D E High PLK1 Inhibitory Potency B->E Favorable electronic and steric properties F Altered Potency C->F Different electronic and steric profile G Lower Potency D->G Lack of beneficial fluorine effects

Caption: Impact of aniline substitution on PLK1 inhibition.

Conclusion

This compound stands out as a strategically important building block in the synthesis of potent kinase inhibitors, particularly those targeting PLK1. Its unique substitution pattern confers advantageous properties to the final drug candidates, leading to enhanced biological activity. The comparative analysis underscores the rationale behind the selection of this specific isomer in drug design. The detailed experimental insights provided in this guide aim to equip researchers with the knowledge to effectively utilize this versatile building block in their own drug discovery and development endeavors. The continued exploration of such fluorinated intermediates will undoubtedly pave the way for the next generation of targeted therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our focus is often on the creation of novel molecules. However, the responsible management of chemical waste is a paramount aspect of our work, underpinning the safety of our laboratories and the protection of our environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2,5-Difluoro-4-methylaniline, moving beyond a simple checklist to explain the critical reasoning behind each step. Our commitment to safety and scientific integrity extends from discovery to disposal.

Hazard Profile Analysis: Understanding the "Why"

Aniline and its derivatives are known for their systemic toxicity, and fluorination can alter metabolic pathways and enhance bioavailability, potentially increasing hazard.[4] The primary risks associated with this class of compounds are:

  • Acute Toxicity: Significant hazard via oral, dermal, and inhalation routes.[2][3] Symptoms of overexposure can include headache, dizziness, nausea, and methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[4][5]

  • Skin and Eye Irritation: Causes serious skin and eye irritation upon contact.[1][6]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[7]

  • Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be very toxic to aquatic life with long-lasting effects. Therefore, direct release to the environment must be strictly avoided.[1][6][8]

Hazard Classification (Inferred)CategoryJustification & Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation)Category 3High immediate risk. Requires full PPE during handling and disposal. Prevents accidental exposure during waste consolidation.
Skin Corrosion/IrritationCategory 2Contact hazard. Mandates the use of chemical-resistant gloves and lab coats to prevent skin exposure.
Serious Eye Damage/IrritationCategory 2Severe eye hazard. Requires safety goggles or a face shield. Eyewash stations must be accessible.
Specific Target Organ ToxicityCategory 3 (Respiratory)Inhalation risk. All handling must occur in a certified chemical fume hood to prevent respiratory exposure.
Environmental HazardAcute/Chronic Aquatic ToxicityEnvironmental persistence. Prohibits drain disposal. Waste must be segregated for destruction, not landfill.

On-Site Waste Management: The Principle of Segregation

The foundational principle for managing this waste stream is rigorous segregation. Commingling incompatible waste streams is not only a violation of regulatory standards but also a significant safety risk that can lead to uncontrolled reactions.

As a fluorinated organic compound, this compound falls squarely into the Halogenated Organic Waste category.[9] This classification is critical because it dictates the ultimate disposal pathway, which is typically high-temperature incineration at a licensed facility.[9][10] Mixing it with non-halogenated waste complicates and increases the cost of disposal, as the entire volume may need to be treated as halogenated.

Workflow for Waste Segregation and On-site Handling

cluster_0 In-Lab Operations A Generation of This compound Waste (Pure, in solution, or contaminated solids) B Characterize Waste Stream A->B C Select Appropriate Waste Container (Glass or HDPE, vented cap if necessary) B->C Is it liquid or solid? D Label Container: 'HAZARDOUS WASTE' 'Halogenated Organic Waste' Full Chemical Name Associated Hazards C->D E Transfer Waste Inside a Chemical Fume Hood D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Secondary Containment (Segregated from acids, bases, oxidizers) F->G H Container is Full or Ready for Pickup G->H I Arrange for Pickup by EHS or Licensed Waste Carrier H->I

Caption: On-site waste management workflow from generation to pickup.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound waste is handled safely, is properly documented, and is ready for final disposal by a licensed professional service.

Step 1: Personal Protective Equipment (PPE) Selection Before handling any waste, don the appropriate PPE. The causality is clear: the high acute toxicity and irritant nature of the compound demand a robust barrier between the researcher and the chemical.[2][3]

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[11]

  • Eye Protection: Chemical safety goggles. If there is a splash risk, a full-face shield should be worn over the goggles.[1][3]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemically resistant apron or full suit is required.[2]

  • Respiratory Protection: All handling and transfers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][6]

Step 2: Waste Collection and Containerization

  • Select the Right Container: Use a designated, clean, and compatible hazardous waste container. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must have a secure, leak-proof screw cap.

  • Segregate at the Source: Collect waste containing this compound in a container exclusively for halogenated organic waste .[9]

    • DO NOT mix with non-halogenated solvents (like acetone, hexanes, methanol).

    • DO NOT mix with aqueous waste, acids, bases, or strong oxidizing agents.[1][5] Incompatible materials can cause dangerous reactions, including the generation of heat, gas, or toxic fumes like hydrogen fluoride.[1][2]

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Meticulous Labeling Proper labeling is a regulatory requirement and a critical safety communication tool. The label must be securely affixed to the container and clearly legible.

  • Write the words "HAZARDOUS WASTE" .

  • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For example:

    • This compound (~5g)

    • Dichloromethane (95%)

  • Indicate the hazard characteristics: "Toxic," "Irritant," "Environmental Hazard."

  • Record the date of accumulation.

Step 4: Temporary Storage (Satellite Accumulation) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • The container must be kept closed at all times except when adding waste.

  • Store within a secondary containment bin or tray to contain any potential leaks. This bin should be segregated from other bins containing incompatible waste types (e.g., acids, oxidizers).[12]

Step 5: Arranging for Final Disposal Laboratory personnel do not perform the final disposal. The role of the researcher is to prepare the waste for a licensed professional.

  • Once the container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal company.[2][13]

  • Provide them with the full details from your waste label. They will arrange for pickup and transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Final Disposal Pathway: High-Temperature Incineration

The most appropriate and common disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers.[2][10] This technology is effective because:

  • Thermal Destruction: The high temperatures (typically >1000 °C) break the strong carbon-fluorine and carbon-nitrogen bonds, destroying the organic molecule and its toxicity.

  • Scrubbing: The combustion of halogenated compounds produces acidic gases (e.g., hydrogen fluoride). The incinerator's scrubber system neutralizes these gases, typically with a caustic solution, before they are released into the atmosphere.[10]

This method ensures the complete destruction of the hazardous compound, converting it into less harmful components like carbon dioxide, water, and neutralized salts, thus preventing its release into the environment.[10]

References

A Researcher's Guide to Personal Protective Equipment for Handling 2,5-Difluoro-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to therapeutic innovation. Among these, fluorinated aromatic compounds like 2,5-Difluoro-4-methylaniline are of significant interest due to the unique properties fluorine imparts to a molecule. However, with these valuable properties come potential hazards that necessitate a comprehensive understanding of safe handling practices. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

The introduction of fluorine into an organic molecule can dramatically alter its biological and chemical properties.[1] While this is advantageous for drug design, it also means we must be vigilant about the potential for increased toxicity or reactivity. A thorough understanding of the specific hazards associated with this compound is the cornerstone of a robust safety protocol.

Hazard Profile of this compound

Key hazards to consider are:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation/Corrosion: Causes skin irritation.[2][5]

  • Eye Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[6][5]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4]

Given these potential hazards, a multi-layered approach to PPE is not just recommended, it is essential.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the specific procedure being performed and the associated risk of exposure. The core principle is to establish a barrier between you and the hazardous material.

Engineering Controls: Your First Line of Defense

Before we even consider wearable PPE, it is crucial to emphasize the primacy of engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood.[7][8] This is your most critical safety device, as it minimizes the inhalation of vapors, mists, or dust. Ensure that the fume hood has been recently certified and that you are working with the sash at the appropriate height.

Recommended PPE for Handling this compound

The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatWork within a chemical fume hood
Running reactions and work-ups Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatWork within a chemical fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty chemical resistant gloves (e.g., butyl rubber) over inner nitrile glovesChemical-resistant apron or coveralls over a lab coatAir-purifying respirator with organic vapor cartridges (if outside a fume hood) or SCBA for large spills[9][10]
Waste disposal Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatN/A (if handled within a fume hood)
In-Depth Look at PPE Components

1. Eye and Face Protection:

  • Why: To prevent contact with splashes of liquids or airborne particles that can cause serious eye irritation.[4][5]

  • What: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[11] For procedures with a higher risk of splashing, such as transfers or extractions, a face shield should be worn in addition to goggles.[1][9][11]

2. Hand Protection:

  • Why: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[3][4]

  • What: Given the potential for skin absorption, double-gloving is a prudent measure. An inner pair of nitrile gloves provides a base layer of protection, while an outer pair of nitrile or neoprene gloves can be changed frequently, especially after any known contact with the chemical.[11] Always inspect gloves for any signs of degradation or punctures before use.[3] Consult the glove manufacturer's compatibility charts to ensure the chosen material offers adequate protection against this compound and any solvents being used.[11]

3. Body Protection:

  • Why: To protect your skin and personal clothing from contamination.

  • What: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[11] For larger scale operations or situations with a higher splash potential, a chemical-resistant apron or disposable coveralls worn over the lab coat provide an additional layer of protection.[3][12]

4. Respiratory Protection:

  • Why: To prevent the inhalation of harmful vapors or aerosols.[3][4]

  • The Primacy of Engineering Controls: As stated earlier, all routine handling of this compound should occur within a chemical fume hood. In this controlled environment, additional respiratory protection is typically not necessary.

  • When Respirators are Required: In the event of a large spill outside of a fume hood or during certain emergency procedures, respiratory protection will be necessary. The type of respirator will depend on the concentration of airborne contaminants. An air-purifying respirator (APR) with organic vapor cartridges may be sufficient for lower concentrations, but a self-contained breathing apparatus (SCBA) is required for high concentrations or unknown environments.[9][10] The use of respirators requires a formal respiratory protection program, including fit-testing and training.[11][13]

Procedural Discipline: The Human Element of Safety

Even the best PPE is ineffective if not used correctly. The following procedural steps are critical for ensuring your safety.

Donning and Doffing PPE: A Step-by-Step Guide

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) Sequence:

The principle of doffing is to avoid contaminating yourself with any chemicals that may be on the outside of your PPE.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you go. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove your face shield (if used) and then your goggles. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the potentially contaminated outside folded inward. Hang it in its designated storage location or dispose of it if it is a disposable lab coat.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][5][8]

Emergency Procedures and Disposal

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[2][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2][7]

Spill Response:

For small spills within a chemical fume hood, use an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency response procedures.[1]

Disposal:

All waste contaminated with this compound, including used PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3] Keep waste in suitably labeled, closed containers.[2][3][7]

Visualizing Your PPE Workflow

To aid in the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_0 start Start: Handling this compound fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood spill Is there a spill outside of the fume hood? start->spill small_scale Is it a small-scale operation (e.g., weighing, solution prep)? fume_hood->small_scale Yes no_work Do NOT proceed. Work must be done in a certified fume hood. fume_hood->no_work No ppe_standard Standard PPE: - Chemical splash goggles - Double nitrile/neoprene gloves - Lab coat small_scale->ppe_standard Yes ppe_splash Enhanced PPE: - Chemical splash goggles - Face shield - Double nitrile/neoprene gloves - Lab coat small_scale->ppe_splash No (e.g., reaction) spill->fume_hood No ppe_spill Spill Response PPE: - Chemical splash goggles & face shield - Heavy-duty gloves over nitrile gloves - Chemical-resistant apron/coveralls - Respirator (as needed) spill->ppe_spill Yes end Proceed with work ppe_standard->end ppe_splash->end ppe_spill->end caption PPE Selection Workflow for this compound

Caption: PPE Selection Workflow for this compound.

Conclusion: A Culture of Safety

Handling chemicals like this compound requires more than just following a set of rules; it demands a culture of safety. This includes not only using the correct PPE but also understanding the "why" behind each choice. By integrating these principles into your daily laboratory practices, you can confidently and safely advance your research in the exciting field of drug development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoro-4-methylaniline
Reactant of Route 2
2,5-Difluoro-4-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.